Adenosylcobalamin (Standard)
Beschreibung
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Eigenschaften
Molekularformel |
C72H100CoN18O17P |
|---|---|
Molekulargewicht |
1579.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |
InChI |
InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;4-,6-,7-,10-;/m11./s1 |
InChI-Schlüssel |
OAJLVMGLJZXSGX-OUCXYWSSSA-L |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Chemical Architecture of Adenosylcobalamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure of adenosylcobalamin, also known as Coenzyme B12. The document details its molecular composition, three-dimensional arrangement, and the experimental methodologies employed for its structural elucidation. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to Adenosylcobalamin
Adenosylcobalamin is a biologically active form of vitamin B12, crucial for various metabolic processes in humans and other organisms.[1] Its intricate structure, featuring a cobalt-carbon bond, is central to its function as a cofactor in enzymatic reactions, particularly those involving radical-mediated rearrangements. Understanding the precise chemical structure of adenosylcobalamin is fundamental for comprehending its biological activity and for the development of therapeutic agents targeting B12-dependent pathways.
Molecular Structure of Adenosylcobalamin
The chemical formula of adenosylcobalamin is C72H100CoN18O17P.[2] Its complex structure is comprised of three main components: a central corrin (B1236194) ring, a lower ligand (alpha-axial), and an upper ligand (beta-axial).
-
The Corrin Ring: This macrocyclic structure is similar to the porphyrin ring found in heme, but with a direct bond between two of the pyrrole (B145914) rings. At the center of the corrin ring lies a cobalt (Co) atom, which is the reactive center of the molecule.
-
The Lower Ligand (α-axial): In adenosylcobalamin, the lower ligand is 5,6-dimethylbenzimidazole (B1208971) (DMB), which is attached to the cobalt atom and also linked to a ribose-phosphate-aminopropanol chain that connects back to the corrin ring.
-
The Upper Ligand (β-axial): The upper ligand is a 5'-deoxyadenosyl group, which is unique as it forms a covalent bond between the cobalt atom and the 5'-carbon of the adenosine's ribose sugar. This Co-C bond is relatively weak and its homolytic cleavage is the basis for the radical chemistry of adenosylcobalamin-dependent enzymes.
Below is a diagram illustrating the logical relationship between the core components of the adenosylcobalamin molecule.
Caption: Logical relationship of adenosylcobalamin components.
Quantitative Structural Data
The precise three-dimensional structure of adenosylcobalamin has been determined through X-ray crystallography. The crystal structure was redetermined and refined to an R-value of 0.065, belonging to the orthorhombic space group P212121. The following tables summarize key bond lengths and angles derived from crystallographic data.
Table 1: Selected Bond Lengths in Adenosylcobalamin
| Bond | Length (Å) |
| Co - C(adenosyl) | 2.05 |
| Co - N(DMB) | 2.22 |
| Co - N(corrin) | ~1.90 |
Note: The Co-N(corrin) bond length is an average value.
Table 2: Selected Bond Angles in Adenosylcobalamin
| Atoms Involved | Angle (°) |
| C(adenosyl)-Co-N(DMB) | ~175 |
| N(corrin)-Co-N(corrin) | ~90 / ~180 |
Note: The N(corrin)-Co-N(corrin) angles represent adjacent and opposite nitrogen atoms in the equatorial plane, respectively.
Experimental Protocols for Structure Determination
The determination of the complex structure of adenosylcobalamin relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
This technique provides a detailed three-dimensional map of the electron density in a crystal, from which the atomic positions can be inferred.
Methodology:
-
Crystallization: Single crystals of adenosylcobalamin are grown from a supersaturated solution. A common method involves dissolving adenosylcobalamin in a mixture of water and an organic solvent like acetone, followed by slow evaporation or cooling to induce crystallization.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is recorded on a detector as the crystal is rotated. For a complex and potentially light-sensitive molecule like adenosylcobalamin, synchrotron radiation is often used to obtain high-resolution data.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data, resulting in the final three-dimensional structure. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.
References
Adenosylcobalamin Reference Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes and analytical methodologies detailed in a typical Certificate of Analysis (CoA) for an Adenosylcobalamin reference standard. Adenosylcobalamin, also known as Coenzyme B12, is a biologically active form of Vitamin B12 and serves as a crucial cofactor for various enzymatic reactions in the body.[1][2][3] Its accurate quantification and qualification are paramount in research and pharmaceutical development.
Quantitative Data Summary
The following tables summarize the key quantitative specifications for a representative Adenosylcobalamin reference standard, compiled from various supplier and pharmacopeial data.[4][5][6]
Table 1: Identity and Physicochemical Properties
| Parameter | Specification |
| Chemical Name | 5,6-dimethylbenzimidazolyl-5'-deoxyadenosylcobalamin |
| Synonyms | Cobamamide, Coenzyme B12, AdoCbl |
| CAS Number | 13870-90-1 |
| Molecular Formula | C₇₂H₁₀₀CoN₁₈O₁₇P |
| Molecular Weight | 1579.6 g/mol [4][7] |
| Appearance | Dark red crystals or crystalline powder[5][8] |
| Solubility | Sparingly soluble in water, practically insoluble in acetone (B3395972) and ether.[8] |
Table 2: Purity and Impurity Profile
| Test | Method | Specification |
| Assay (on anhydrous basis) | HPLC | 96.0% - 102.0%[6] |
| Chromatographic Purity | HPLC | >98%[1][4] |
| Related Substances | HPLC | To be reported |
| Water Content | Karl Fischer Titration | To be reported |
| Residual Solvents | GC-HS | To be reported |
Experimental Protocols
Detailed methodologies for the key analytical tests are outlined below. These protocols are based on established pharmacopeial methods and scientific literature.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This method is used to determine the potency of the Adenosylcobalamin standard and to separate and quantify any related substances or impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.[9]
-
Detection: UV detection at a specific wavelength, often around 361 nm, where cobalamins exhibit significant absorbance.
-
Sample Preparation: The Adenosylcobalamin standard is accurately weighed and dissolved in a suitable solvent, typically the mobile phase or water.
-
Procedure: A known volume of the sample solution is injected into the HPLC system. The retention time and peak area of the Adenosylcobalamin peak are compared to those of a certified reference standard for quantification. Impurities are identified and quantified based on their relative retention times and peak areas.
UV-Vis Spectroscopy for Identification
UV-Vis spectroscopy provides a characteristic absorption spectrum for Adenosylcobalamin, which can be used for identification purposes.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: The sample is dissolved in a suitable solvent, such as water or a specified buffer.
-
Procedure: The absorption spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-600 nm). The spectrum should exhibit maxima at characteristic wavelengths for Adenosylcobalamin. The UV-visible spectrum of Adenosylcobalamin is very similar to that of free AdoCbl.[10]
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight and structure of Adenosylcobalamin.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for large molecules like Adenosylcobalamin.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed molecular weight should conform to the theoretical molecular weight of Adenosylcobalamin.[4] The mass of adenosylcobalamin is 1579.58 m/z.[11]
Visualizations
Quality Control Workflow for Adenosylcobalamin Standard Certification
The following diagram illustrates the typical workflow for the quality control and certification of an Adenosylcobalamin reference standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. suzhouchem.com [suzhouchem.com]
- 6. Cobamamide [doi.usp.org]
- 7. Adenosylcobalamin (Standard) | C72H100CoN18O17P | CID 172419615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN107236012B - A kind of adenosylcobalamin crystal form and its preparation method and application - Google Patents [patents.google.com]
- 9. Development of Pretreatment Method for Analysis of Vitamin B12 in Cereal Infant Formula using Immunoaffinity Chromatography and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New light on vitamin B12: The adenosylcobalamin-dependent photoreceptor protein CarH [scielo.org.za]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Adenosylcobalamin
Abstract
Adenosylcobalamin (AdoCbl), also known as coenzyme B₁₂, is a biologically active form of vitamin B₁₂ essential for a range of metabolic processes in mammals and bacteria.[1] Its unique organometallic cobalt-carbon bond is central to its function, acting as a precursor to the 5'-deoxyadenosyl radical, which initiates catalysis in a specific class of isomerase and reductase enzymes.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of adenosylcobalamin, details the experimental methodologies for their characterization, and visualizes its role in key biochemical pathways.
Physical Properties
Adenosylcobalamin presents as a dark red, crystalline solid that is notably hygroscopic.[4] Its solubility profile is characterized by slight solubility in water and practical insolubility in common organic solvents like ethanol, acetone (B3395972), and ether.[4] Aqueous solutions of AdoCbl are cherry-colored.[5]
Quantitative Physical Data
The fundamental physical and structural properties of adenosylcobalamin are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₇₂H₁₀₀CoN₁₈O₁₇P | [6] |
| Molecular Weight | 1579.6 g/mol | [6] |
| Appearance | Dark red crystalline powder | [4] |
| Solubility (Water) | Slightly soluble | [4] |
| Solubility (Ethanol) | Almost insoluble | [4] |
| Solubility (Acetone) | Insoluble | [4] |
| Solubility (Ether) | Insoluble | [4] |
| Crystal System | Orthorhombic, Space Group P2₁2₁2₁ | [4] |
Chemical Properties and Reactivity
The chemical behavior of adenosylcobalamin is dominated by the properties of its complex macrocyclic structure and, most importantly, the unique cobalt-carbon (Co-C) bond.
Molecular Structure
The structure of AdoCbl is comprised of a central cobalt(III) ion coordinated by a corrin (B1236194) ring. The axial ligands are a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide loop on the lower (α) face and a 5'-deoxyadenosyl group on the upper (β) face, attached via the Co-C bond.[7] In enzymatic environments, AdoCbl can adopt two distinct conformations: "base-on," where the DMB is coordinated to the cobalt, and "base-off," where the DMB is displaced, often by a histidine residue from the enzyme.[1][2][7]
Figure 1: Core structural components of Adenosylcobalamin.
Co-C Bond Reactivity: Thermolysis and Photolysis
The Co-C bond is exceptionally weak for an organometallic bond, which is fundamental to its biological function.
Thermolysis: The bond dissociation energy (BDE) of the Co-C bond in free solution is approximately 31-33 kcal/mol.[2][3][8] This relative instability allows for homolytic cleavage, though the reaction is extremely slow at physiological temperatures, with a half-life of about 22 years at 25°C.[8] In the active sites of enzymes, this homolysis is accelerated by a factor of ~10¹².[8] At physiological temperatures, the dominant decomposition pathway in solution is heterolysis.[9]
Photolysis: Adenosylcobalamin is extremely sensitive to light.[1][4] Exposure to light induces rapid homolytic cleavage of the Co-C bond, generating cob(II)alamin and the highly reactive 5'-deoxyadenosyl radical.[2][10] The photochemical pathway is dependent on the presence of oxygen:
-
Anaerobic Conditions: The 5'-deoxyadenosyl radical primarily cyclizes to form 5',8-cycloadenosine.[1]
-
Aerobic Conditions: The radical reacts with molecular oxygen to yield adenosine (B11128) 5'-aldehyde and 5'-peroxyadenosine as major products.[1][8]
This photosensitivity is a critical consideration for its handling and storage.
Quantitative Reactivity Data
| Parameter | Value | Conditions | Citation(s) |
| Co-C Bond Dissociation Energy | 31-33 kcal/mol | In free aqueous solution | [2][3][8] |
| Thermolysis Rate Constant (k) | ~10⁻⁹ s⁻¹ | Aqueous solution, 25°C | [8] |
| Thermolysis Half-life (t₁/₂) | ~22 years | Aqueous solution, 25°C | [8] |
| Enzymatic Rate Enhancement | ~10¹² | In enzyme active sites | [8] |
Spectroscopic Properties
Spectroscopic techniques are indispensable for the characterization of AdoCbl and for monitoring its chemical transformations.
UV-Visible Absorption Spectroscopy
AdoCbl exhibits a characteristic UV-Vis spectrum that is sensitive to the oxidation state of the cobalt ion and the integrity of the Co-C bond. The transition from the Co(III) state in intact AdoCbl to the Co(II) state (cob(II)alamin) upon homolysis results in a distinct spectral shift, which is widely used to monitor the reaction.[2][10]
| Species | λₘₐₓ (in water) | Key Absorption Bands | Citation(s) |
| AdoCbl (Co³⁺) | ~525 nm | 360 nm, 438 nm, 540 nm | [1][10] |
| Cob(II)alamin | ~470 nm | - | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of cobalamins. While the complexity of the molecule presents challenges, detailed assignments have been made, allowing for the characterization of its conformation in solution.[11][12]
Mass Spectrometry (MS)
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is crucial for identifying and quantifying AdoCbl and its reaction products, such as those generated during photolysis or enzymatic turnover.[1]
Role in Biochemical Pathways
Adenosylcobalamin functions as an essential coenzyme for a small but vital class of enzymes that catalyze radical-based rearrangement reactions.[2] The universal first step is the substrate-triggered homolytic cleavage of the Co-C bond to produce a 5'-deoxyadenosyl radical, which then abstracts a hydrogen atom from the substrate to initiate the rearrangement.[2][3]
Figure 2: General mechanism of AdoCbl-dependent enzymatic reactions.
Methylmalonyl-CoA Mutase Pathway
A critical role for AdoCbl in human metabolism is as a cofactor for methylmalonyl-CoA mutase (MCM). This mitochondrial enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of odd-chain fatty acids and certain amino acids.[3][13] A deficiency in AdoCbl or MCM function leads to the accumulation of methylmalonic acid, resulting in the clinical condition methylmalonic acidemia.[14]
Figure 3: Role of AdoCbl in the Methylmalonyl-CoA Mutase pathway.
Class II Ribonucleotide Reductase
In some bacteria, AdoCbl is the cofactor for Class II ribonucleotide reductases, which are involved in the de novo synthesis of deoxyribonucleotides for DNA replication. AdoCbl initiates the reaction by generating a thiyl radical on a cysteine residue in the enzyme's active site.[2][15]
Experimental Protocols
Protocol: Determination of UV-Visible Absorption Spectrum
This protocol describes the standard method for obtaining the UV-Vis spectrum of adenosylcobalamin to confirm its identity and concentration.
Figure 4: Experimental workflow for UV-Vis Spectroscopy of AdoCbl.
Methodology:
-
Sample Preparation: A stock solution of adenosylcobalamin is prepared in a suitable aqueous buffer (e.g., 0.1 M potassium phosphate, pH 7.5). All manipulations must be performed under dim red light to prevent photolysis.
-
Instrumentation: A calibrated dual-beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1601) is used.[10]
-
Measurement: A quartz cuvette is filled with the buffer solution to record a baseline correction. The buffer is then replaced with the AdoCbl sample solution.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 300 nm to 650 nm.[10] The resulting spectrum is analyzed for characteristic peaks to confirm the integrity of the compound.
Protocol: X-ray Crystallography for Structural Determination
Methodology:
-
Crystal Growth: Single crystals of AdoCbl suitable for X-ray diffraction are grown by slow evaporation from a mixed solvent system, typically an aqueous acetone solution, at a controlled temperature (e.g., 4°C).[4]
-
Data Collection: A single crystal is mounted on a goniometer and cooled under a stream of nitrogen. X-ray diffraction data are collected using a diffractometer with a specific radiation source (e.g., Cu-Kα).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson functions and refined to yield the final atomic coordinates and molecular structure.[4] Due to photosensitivity, data collection may require special considerations to minimize decomposition under the X-ray beam.[4]
Conclusion
Adenosylcobalamin possesses a unique combination of physical and chemical properties that are finely tuned for its biological role as a radical initiator. Its complex structure, characterized by the labile cobalt-carbon bond, allows it to serve as a cofactor in critical metabolic pathways. A thorough understanding of its properties, from spectroscopic signatures to its extreme light sensitivity, is paramount for researchers in biochemistry, medicine, and drug development who study or utilize this remarkable natural product.
References
- 1. New light on vitamin B12: The adenosylcobalamin-dependent photoreceptor protein CarH [scielo.org.za]
- 2. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosylcobalamin - Wikipedia [en.wikipedia.org]
- 4. CN107236012B - A kind of adenosylcobalamin crystal form and its preparation method and application - Google Patents [patents.google.com]
- 5. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 6. Adenosylcobalamin | C72H100CoN18O17P | CID 6436143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Multiple Roles of ATP:Cob(I)alamin Adenosyltransferases in the Conversion of B12 to Coenzyme B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5′-Peroxyadenosine and 5′-Peroxyadenosylcobalamin as Intermediates in the Aerobic Photolysis of Adenosylcobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermolysis of coenzymes B12 at physiological temperatures: activation parameters for cobalt-carbon bond homolysis and a quantitative analysis of the perturbation of the homolysis equilibrium by the ribonucleoside triphosphate reductase from Lactobacillus leichmannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photolysis of Adenosylcobalamin and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR spectroscopy and molecular modelling studies of nitrosylcobalamin: further evidence that the deprotonated, base-off form is important for nitrosylcobalamin in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Human Metabolome Database: Showing metabocard for Adenosylcobalamin (HMDB0002086) [hmdb.ca]
- 15. pubs.acs.org [pubs.acs.org]
The Discovery and History of Adenosylcobalamin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosylcobalamin (AdoCbl), the coenzyme form of Vitamin B12, is a cornerstone of enzymatic radical-based catalysis. Its discovery and structural elucidation represent a landmark in the history of biochemistry and crystallography. This technical guide provides an in-depth exploration of the pivotal moments in the history of AdoCbl, from its initial isolation to the definitive determination of its complex structure. It details the experimental methodologies employed by the pioneering scientists in the field, presents quantitative data in a structured format, and utilizes visualizations to illustrate key pathways and workflows. This document serves as a comprehensive resource for researchers and professionals in the life sciences, offering a deep dive into the foundational science of this essential cofactor.
A Historical Prelude: The Quest for the Anti-Pernicious Anemia Factor
The story of adenosylcobalamin begins with the search for a cure for pernicious anemia, a deadly autoimmune disorder characterized by the inability to produce sufficient red blood cells. In the 1920s, physicians George Minot and William Murphy discovered that feeding patients large amounts of raw liver could effectively treat the disease, earning them the Nobel Prize in Physiology or Medicine in 1934.[1] This breakthrough sparked a decades-long quest to isolate the "anti-pernicious anemia factor" from liver. The breakthrough in isolating the crystalline form of this factor, named vitamin B12 (cyanocobalamin), was achieved in 1948 by two independent groups led by Karl Folkers at Merck and Lester Smith at Glaxo Laboratories.[1][2]
The Dawn of a Coenzyme: H. A. Barker's Seminal Discovery
While the isolation of vitamin B12 was a monumental achievement, its precise biochemical role remained elusive. The prevailing hypothesis was that it functioned as a coenzyme, a non-protein component essential for an enzyme's activity. This was confirmed in 1958 by Horace A. "Nook" Barker and his colleagues.[3] While studying the metabolism of the anaerobic bacterium Clostridium tetanomorphum, they discovered that the conversion of glutamate (B1630785) to β-methylaspartate required a light-sensitive cofactor that was a derivative of pseudovitamin B12.[4][5] This was the first identification of a coenzyme form of vitamin B12, which they later identified as adenosylcobalamin.[3]
Key Experiment: Isolation of the Coenzyme from Clostridium tetanomorphum
Barker's team developed a meticulous process to isolate and purify the coenzyme. The general workflow involved the cultivation of the microorganism, extraction of the cellular contents, and a series of chromatographic steps to purify the active factor.
Experimental Workflow for Coenzyme B12 Isolation (Barker et al.)
Caption: Workflow for the isolation of adenosylcobalamin.
Unraveling the Molecular Architecture: Dorothy Hodgkin's Nobel-Winning Work
The sheer complexity of the vitamin B12 molecule, with its intricate corrin (B1236194) ring and central cobalt atom, presented a formidable challenge to the structural chemists of the time. Dorothy Crowfoot Hodgkin, a pioneer in the field of X-ray crystallography, took on this challenge in 1948.[6][7][8] Over nearly a decade, her meticulous and groundbreaking work, aided by early computing technologies, led to the complete three-dimensional structure of vitamin B12 in 1956, an achievement for which she was awarded the Nobel Prize in Chemistry in 1964.[6][7][8][9] Subsequently, the structure of the coenzyme form, adenosylcobalamin, was also determined by her group, revealing the unique cobalt-carbon bond.[10]
Experimental Protocol: X-ray Crystallography of Adenosylcobalamin
The determination of the structure of adenosylcobalamin involved the following key steps:
-
Crystallization: Crystals of adenosylcobalamin were grown from an acetone-water solution.[10]
-
X-ray Diffraction Data Collection: The crystals were exposed to a beam of X-rays, and the diffraction pattern was recorded on photographic film (Weissenberg films).[10]
-
Data Analysis: The intensities of the diffraction spots were visually estimated. The positions of the cobalt atoms were determined from Patterson syntheses.
-
Structure Solution and Refinement: The structure was solved in a stepwise manner, initially using the phases from the cobalt atom and then progressively including more atoms in the model. The atomic coordinates were refined using difference syntheses and differential synthesis.[10]
X-ray Crystallographic Data for Adenosylcobalamin
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [10] |
| Space Group | P2₁2₁2₁ | [10] |
| Unit Cell Dimensions | a = 27.93 Å, b = 21.73 Å, c = 15.34 Å | [10] |
| Molecules per Unit Cell | 4 | [10] |
| Refinement R-factor | 0.065 (later refinement with synchrotron data) | [11] |
Logical Flow of Structure Elucidation by X-ray Crystallography
Caption: The process of determining the 3D structure of adenosylcobalamin.
Modern Methodologies for Adenosylcobalamin Preparation
While the foundational work of Barker and Hodgkin laid the groundwork, modern methods for producing and purifying adenosylcobalamin often rely on large-scale microbial fermentation followed by a series of chromatographic steps. The following protocol is a synthesized representation based on modern patent literature.
Experimental Protocol: Fermentation and Purification of Adenosylcobalamin
-
Fermentation: A suitable microorganism, such as Pseudomonas denitrificans or Propionibacterium shermanii, is cultured in a large-scale fermenter under optimized conditions to maximize the production of adenosylcobalamin.[12]
-
Cell Harvesting and Lysis: The microbial cells are harvested from the fermentation broth by centrifugation or filtration. The cells are then lysed to release the intracellular contents, including adenosylcobalamin.
-
Initial Purification: The cell lysate is clarified to remove cell debris. The clarified supernatant is then subjected to initial purification steps, which may include precipitation and extraction.
-
Column Chromatography: The partially purified extract is loaded onto a series of chromatography columns for further purification. This typically involves:
-
Ion-Exchange Chromatography: To separate molecules based on their charge.
-
Adsorption Chromatography (e.g., with macroporous resin): To separate based on polarity.
-
-
Desalting and Concentration: The fractions containing adenosylcobalamin are pooled, desalted, and concentrated.
-
Crystallization: The concentrated and purified adenosylcobalamin solution is subjected to crystallization, often by the addition of a solvent in which it is less soluble, such as acetone.
-
Final Product: The resulting crystals are collected, washed, and dried to yield the final, highly purified adenosylcobalamin product.
Quantitative Data from a Representative Purification Process (Synthesized from Patent Data)
| Purification Step | Purity (%) | Yield (%) |
| Clarified Fermentation Broth | < 1 | 100 |
| Ion-Exchange Chromatography | 20-30 | 80-90 |
| Macroporous Resin Chromatography | 70-80 | 60-70 |
| Crystallization | > 98 | 40-50 |
The Biochemical Significance of Adenosylcobalamin
The discovery of adenosylcobalamin and the elucidation of its structure were pivotal in understanding its critical role in biochemistry. The defining feature of adenosylcobalamin is the covalent bond between the cobalt atom and the 5'-deoxyadenosyl group.[13] This Co-C bond is relatively weak and can undergo homolytic cleavage to generate a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin.[13] This radical-generating capability is the basis for the catalytic activity of AdoCbl-dependent enzymes, which catalyze a variety of isomerization and rearrangement reactions that are fundamental to metabolism.[13]
Signaling Pathway of AdoCbl-Dependent Enzyme Catalysis
Caption: The catalytic cycle of an adenosylcobalamin-dependent enzyme.
Conclusion
The journey to understand adenosylcobalamin, from the clinical observations of pernicious anemia to the intricate details of its molecular structure and catalytic mechanism, is a testament to the power of interdisciplinary scientific inquiry. The pioneering work of scientists like H. A. Barker and Dorothy Hodgkin not only unveiled the secrets of this essential coenzyme but also pushed the boundaries of experimental biochemistry and structural biology. The methodologies they developed and the knowledge they generated continue to inform and inspire researchers in the fields of enzymology, drug development, and metabolic engineering. This technical guide provides a comprehensive overview of this fascinating history, equipping today's scientists with a deeper understanding of the foundations upon which our current knowledge of adenosylcobalamin is built.
References
- 1. Vitamin B12 [chm.bris.ac.uk]
- 2. Development of a two-step cultivation strategy for the production of vitamin B12 by Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. The Isolation of the Vitamin B12 Coenzyme and the Role of the Vitamin in Methionine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOROTHY HODGKIN (1910 - 1994) [et al]. X-ray Crystallographic Evidence on the Structure of Vitamin B12. (Nature 1954, 174, 1169-1171.) | Crystallography: Defining the Shape of Our Modern World [xray-exhibit.scs.illinois.edu]
- 7. iycr2014.org [iycr2014.org]
- 8. Research Profile - Dorothy Crowfoot Hodgkin | Lindau Mediatheque [mediatheque.lindau-nobel.org]
- 9. nobelprize.org [nobelprize.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Accurate redetermination of the X-ray structure and electronic bonding in adenosylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Adenosylcobalamin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the adenosylcobalamin (AdoCbl) standard. Adenosylcobalamin, a biologically active form of vitamin B12, plays a crucial role as a cofactor in various enzymatic reactions. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and the study of its interactions in biological systems. This document presents quantitative data in structured tables, details the experimental protocols for data acquisition, and visualizes relevant biological pathways.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for adenosylcobalamin, providing a reference for its characterization.
Table 1: UV-Visible Absorption Spectroscopy Data
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent/Conditions |
| ~260 | - | Water |
| 288 | - | Water |
| 375 | - | Water |
| 525 | - | Water[1] |
Note: Molar absorptivity values for all peaks were not consistently available in the reviewed literature.
Table 2: Circular Dichroism (CD) Spectroscopy Data
| Wavelength (nm) | Molar Ellipticity ([θ], deg·cm²·dmol⁻¹) | Solvent/Conditions |
| ~350 | Negative | Aqueous Solution |
| ~450 | Positive | Aqueous Solution |
| ~550 | Negative | Aqueous Solution |
Note: The CD spectrum of adenosylcobalamin is characterized by multiple positive and negative bands. The values presented are qualitative descriptions of the major features. Specific molar ellipticity values can vary with experimental conditions.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)
¹H NMR Chemical Shifts (ppm) in D₂O
| Assignment | Chemical Shift (δ, ppm) |
| Adenosyl H-1' | ~6.1 |
| Adenosyl H-2' | ~4.7 |
| Adenosyl H-3' | ~4.4 |
| Adenosyl H-4' | ~4.1 |
| Adenosyl H-5' | ~2.7, ~2.4 |
| Corrin Ring Protons | Various shifts between 1.0 - 7.5 |
| Benzimidazole Protons | ~6.2, ~7.1, ~7.2 |
¹³C NMR Chemical Shifts (ppm) in D₂O
| Assignment | Chemical Shift (δ, ppm) |
| Adenosyl C-1' | ~85 |
| Adenosyl C-2' | ~75 |
| Adenosyl C-3' | ~72 |
| Adenosyl C-4' | ~88 |
| Adenosyl C-5' | ~30 |
| Corrin Ring Carbons | Various shifts between 15 - 180 |
| Benzimidazole Carbons | ~118 - ~140 |
Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, and pH. The data presented is a compilation from various sources.
Table 4: Mass Spectrometry Data
| Ion | m/z | Method |
| [M+H]⁺ | 1579.6 | ESI-MS |
| [M+2H]²⁺ | 790.3 | ESI-MS |
Note: The observed m/z values can be influenced by the ionization method and the charge state of the molecule.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data presented above are crucial for reproducibility and accurate comparison.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima of adenosylcobalamin.
Materials:
-
Adenosylcobalamin standard
-
Distilled water or appropriate buffer
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a solution of adenosylcobalamin in distilled water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 at the expected λmax. Due to the light sensitivity of adenosylcobalamin, sample preparation and handling should be performed in low-light conditions.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes. Set the wavelength range for scanning (e.g., 200-700 nm).
-
Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorbance.
-
Sample Measurement: Rinse the cuvette with the adenosylcobalamin solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Circular Dichroism (CD) Spectroscopy
Objective: To characterize the chiroptical properties of adenosylcobalamin, which are sensitive to its three-dimensional structure.
Materials:
-
Adenosylcobalamin standard
-
Appropriate buffer (e.g., phosphate buffer, pH 7.0), ensuring it is not optically active in the measurement range.
-
Quartz cuvette with a suitable path length (e.g., 0.1 cm or 1 cm).
-
CD spectropolarimeter.
Procedure:
-
Sample Preparation: Dissolve the adenosylcobalamin standard in the chosen buffer to a concentration that gives a suitable CD signal (typically in the micromolar range). The solution must be free of any particulate matter.
-
Instrument Setup: Start the CD spectropolarimeter and purge the system with nitrogen gas. Set the desired wavelength range (e.g., 250-600 nm), bandwidth, and scanning speed.
-
Blank Measurement: Record a spectrum of the buffer in the same cuvette to be used for the sample. This will serve as the baseline.
-
Sample Measurement: Record the CD spectrum of the adenosylcobalamin solution. It is recommended to acquire multiple scans and average them to improve the signal-to-noise ratio.
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. The data is typically expressed in millidegrees (mdeg) and can be converted to molar ellipticity ([θ]) using the concentration, path length, and molecular weight of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about adenosylcobalamin by analyzing the chemical environment of its ¹H and ¹³C nuclei.
Materials:
-
Adenosylcobalamin standard
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes (5 mm diameter)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of adenosylcobalamin in the deuterated solvent to achieve the desired concentration (typically 1-10 mg/mL for ¹H NMR and higher for ¹³C NMR). Ensure the sample is completely dissolved. Filter the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
Data Acquisition: Set the parameters for the desired NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC). This includes defining the number of scans, pulse sequence, and acquisition time.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, and the baseline is corrected.
-
Data Analysis: The chemical shifts of the peaks are referenced to an internal or external standard (e.g., TSP for D₂O). The signals are then assigned to the corresponding nuclei in the adenosylcobalamin molecule.
Mass Spectrometry
Objective: To determine the precise molecular weight and obtain information about the fragmentation pattern of adenosylcobalamin.
Materials:
-
Adenosylcobalamin standard
-
High-purity solvents (e.g., methanol, water, acetonitrile) with or without modifiers (e.g., formic acid).
-
Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF).
Procedure:
-
Sample Preparation: Prepare a dilute solution of adenosylcobalamin in a suitable solvent system compatible with the ionization technique being used. For electrospray ionization (ESI), a concentration in the range of 1-10 µM is typical.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the parameters for the ion source (e.g., capillary voltage, gas flow rates, and temperature for ESI) and the mass analyzer.
-
Data Acquisition: Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a liquid chromatography system. Acquire the mass spectrum over a relevant m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and inducing fragmentation.
-
Data Analysis: Determine the m/z values of the molecular ion and any observed fragment ions. Compare the experimental mass with the theoretical mass of adenosylcobalamin to confirm its identity.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and a typical experimental workflow involving adenosylcobalamin.
Methylmalonyl-CoA Mutase Signaling Pathway
This pathway illustrates the role of adenosylcobalamin as a cofactor for the enzyme methylmalonyl-CoA mutase, which is crucial for the metabolism of certain amino acids and odd-chain fatty acids.[2]
Caption: Role of Adenosylcobalamin in the Methylmalonyl-CoA Mutase Pathway.
CarH Photoreceptor Signaling Pathway
This diagram shows the light-dependent regulatory mechanism of the CarH photoreceptor, where adenosylcobalamin acts as the photosensor to control gene expression for carotenoid biosynthesis.[3][4]
Caption: Light-Dependent Gene Regulation by the CarH Photoreceptor.
Experimental Workflow for Spectroscopic Analysis
This workflow outlines the general steps for the comprehensive spectroscopic characterization of an adenosylcobalamin standard.
References
- 1. Photolysis of Adenosylcobalamin and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylmalonyl-CoA mutase deficiency - Wikipedia [en.wikipedia.org]
- 3. Structural basis for gene regulation by a B12-dependent photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New light on vitamin B12: The adenosylcobalamin-dependent photoreceptor protein CarH | South African Journal of Science [sajs.co.za]
Whitepaper: The Mechanism of Adenosylcobalamin in Radical-Mediated Catalysis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), also known as coenzyme B12, is a biologically active form of Vitamin B12 that functions as a crucial cofactor for a specialized class of enzymes.[1] These enzymes catalyze a variety of chemically challenging and unusual rearrangement, elimination, and reduction reactions that are fundamental to metabolism across all domains of life.[1][2] The defining characteristic of AdoCbl-dependent catalysis is its reliance on a free radical mechanism, initiated by the cofactor itself.[1][3] The cofactor's primary role is to serve as a source of a highly reactive 5'-deoxyadenosyl radical, which is generated through the homolytic cleavage of a unique organometallic cobalt-carbon (Co-C) bond.[1][4]
This in-depth technical guide elucidates the core mechanism of AdoCbl-mediated radical reactions. It details the process of radical generation, the general catalytic cycle, and the experimental methodologies used to probe these complex systems. The content is tailored for professionals in research and drug development who require a deep, mechanistic understanding of this fascinating enzymatic strategy.
The Core Mechanism: Substrate-Triggered Co-C Bond Homolysis
The catalytic power of all AdoCbl-dependent enzymes originates from the reversible cleavage of the Co-C bond.[1][4] In the absence of the enzyme, this bond is relatively stable, with a bond dissociation energy (BDE) of approximately 32 kcal/mol in free solution.[1] Upon binding to the apoenzyme, and critically, upon the subsequent binding of the substrate, the enzyme triggers the homolytic cleavage of this bond. This process generates two paramagnetic species: cob(II)alamin (Cbl(II)) and the highly reactive 5'-deoxyadenosyl radical (Ado•).[1][4]
The enzyme acts as a catalyst by dramatically accelerating the rate of this homolysis by a factor of more than 1012 compared to the uncatalyzed reaction in solution.[4][5][6] This corresponds to a lowering of the activation energy by ~17 kcal/mol.[4] This activation is not typically caused by a major distortion of the cofactor's corrin (B1236194) ring, but rather by a combination of steric and electrostatic interactions within the active site that stabilize the radical pair products.[1][6] The generation of these radicals is tightly controlled; no significant homolysis occurs until the substrate is bound, ensuring the potent reactivity of the Ado• is unleashed only when the target molecule is in position.[1]
References
- 1. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New light on vitamin B12: The adenosylcobalamin-dependent photoreceptor protein CarH [scielo.org.za]
- 3. The mechanism of adenosylcobalamin-dependent rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic and Computational Insights into the Mechanism of Cofactor Cobalt–Carbon Bond Homolysis by the Adenosylcobalamin-Dependent Enzyme Ethanolamine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How the Co-C bond is cleaved in coenzyme B12 enzymes: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Anaplerosis: An In-depth Technical Guide to the Biological Role of Adenosylcobalamin in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosylcobalamin (AdoCbl), a biologically active coenzyme form of Vitamin B12, is indispensable for mammalian cellular metabolism.[1][2] Predominantly located within the mitochondria, AdoCbl functions as an essential cofactor for the enzyme methylmalonyl-CoA mutase (MCM), which catalyzes a critical anaplerotic reaction that replenishes intermediates of the Krebs cycle.[2][3] This guide provides a comprehensive technical overview of the pivotal role of adenosylcobalamin, detailing the enzymatic reaction it facilitates, its impact on core metabolic pathways, and the severe cellular consequences of its deficiency. We present quantitative kinetic data, detailed experimental methodologies for its study, and visual diagrams of the associated metabolic and signaling pathways to serve as a vital resource for researchers in metabolism and drug development.
Introduction: Adenosylcobalamin at the Crossroads of Metabolism
Vitamin B12, or cobalamin, is a complex organometallic molecule that can only be synthesized by certain bacteria.[4] In mammals, it is an essential micronutrient that, once absorbed and processed, is converted into two active coenzyme forms: methylcobalamin (B1676134) in the cytosol and adenosylcobalamin in the mitochondria.[5] While methylcobalamin is crucial for the methionine synthase reaction in the cytoplasm, adenosylcobalamin plays a unique and vital role in mitochondrial carbon metabolism.[6]
AdoCbl is the requisite cofactor for a single mitochondrial enzyme in mammals: methylmalonyl-CoA mutase (MCM, EC 5.4.99.2).[7][8] This enzyme is central to the catabolism of several branched-chain amino acids (valine, isoleucine, threonine, and methionine), odd-chain fatty acids, and the side chain of cholesterol.[6][8] The metabolic pathway for these substrates converges on the formation of propionyl-CoA, which is subsequently converted to L-methylmalonyl-CoA.[9] AdoCbl-dependent MCM then catalyzes the final isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) or Krebs cycle.[3][10] This function positions adenosylcobalamin as a critical link between the breakdown of major biomolecules and central energy metabolism.
Deficiency in adenosylcobalamin, whether from inadequate dietary intake of Vitamin B12, malabsorption, or genetic defects in its synthesis or in the MCM enzyme itself, leads to the accumulation of methylmalonyl-CoA.[11] This substrate is then hydrolyzed to methylmalonic acid (MMA), resulting in the clinical condition known as methylmalonic acidemia.[12] The buildup of MMA is cytotoxic, particularly to neurons, leading to severe neurological damage and other systemic pathologies.[13][14]
This guide will delve into the core mechanisms of AdoCbl action, the kinetics of its dependent enzyme, methods for its analysis, and the cellular signaling pathways disrupted by its deficiency.
The AdoCbl-Dependent Reaction: Mechanism of Methylmalonyl-CoA Mutase
The reaction catalyzed by methylmalonyl-CoA mutase is a radical-mediated 1,2-carbon skeleton rearrangement.[15] Adenosylcobalamin is central to this process, acting as a reversible generator of a highly reactive 5'-deoxyadenosyl radical.
The catalytic cycle involves several key steps:
-
Homolytic Cleavage: Upon substrate binding, the enzyme induces the homolytic cleavage of the weak carbon-cobalt bond in AdoCbl.[15] This generates a 5'-deoxyadenosyl radical and reduces the Co(III) in the cobalamin cofactor to Co(II).[16]
-
Hydrogen Abstraction: The highly reactive 5'-deoxyadenosyl radical abstracts a hydrogen atom from the methyl group of L-methylmalonyl-CoA, forming 5'-deoxyadenosine (B1664650) and a substrate radical.[17]
-
Rearrangement: The substrate radical undergoes an intramolecular rearrangement, where the thioester group migrates to the adjacent carbon, forming a succinyl-CoA radical.[18]
-
Hydrogen Re-donation: The hydrogen atom is transferred back from the 5'-deoxyadenosine to the product radical, yielding succinyl-CoA and regenerating the 5'-deoxyadenosyl radical.[16]
-
Reformation of the Co-C Bond: The 5'-deoxyadenosyl radical recombines with the Co(II) of the cobalamin cofactor, reforming the active AdoCbl coenzyme and completing the catalytic cycle.[16]
This radical mechanism allows for the chemically challenging isomerization reaction to proceed under physiological conditions.
Quantitative Data Presentation
The following tables summarize key quantitative data related to adenosylcobalamin-dependent metabolism.
Table 1: Kinetic Parameters for Human Methylmalonyl-CoA Mutase (MCM)
| Parameter | Wild-Type Enzyme | Mutant Phenotype (mut⁻) | Reference |
| Km for AdoCbl | Not specified | Increased by 40- to 900-fold | [19] |
| Vmax | 100% (normalized) | 0.2% to nearly 100% of wild-type | [19] |
| Deuterium Kinetic Isotope Effect (KIE) | Decreases from 50 at 5°C to 36 at 20°C | Not specified | [18] |
Table 2: Biomarkers in Adenosylcobalamin Deficiency
| Biomarker | Condition | Typical Concentration Range | Notes | Reference |
| Methylmalonic Acid (MMA) | AdoCbl Deficiency | > 0.27 µmol/L in blood/urine | Elevated levels are a hallmark of deficiency. | [4] |
| Adenosylcobalamin | Normal Circulation | Not specified | Decreased levels directly indicate deficiency. | [20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of adenosylcobalamin metabolism. Below are protocols for key experiments.
Assay for Methylmalonyl-CoA Mutase (MCM) Activity
This protocol is based on the quantification of the reaction product, succinyl-CoA, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high precision and sensitivity.[21]
Objective: To measure the enzymatic activity of MCM in biological samples such as peripheral lymphocytes or cultured fibroblasts.[21][22]
Materials:
-
Cell lysate (e.g., from peripheral lymphocytes)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
L-methylmalonyl-CoA (substrate)
-
Adenosylcobalamin (cofactor)
-
Quenching solution (e.g., perchloric acid or trichloroacetic acid)
-
Internal standard (e.g., isotopically labeled succinyl-CoA)
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a cell homogenate from peripheral lymphocytes or cultured fibroblasts. Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a saturating concentration of adenosylcobalamin, and the cell lysate. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Start the reaction by adding L-methylmalonyl-CoA to the pre-warmed reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). Ensure the reaction time is within the linear range of product formation.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., cold perchloric acid) to precipitate the proteins.
-
Sample Processing: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant, which contains the succinyl-CoA product. Add an internal standard to the supernatant.
-
UPLC-MS/MS Analysis: Analyze the supernatant using a UPLC-MS/MS system. Separate succinyl-CoA from the substrate and other components using a suitable reverse-phase column. Quantify the amount of succinyl-CoA by monitoring specific parent-daughter ion transitions in multiple reaction monitoring (MRM) mode.
-
Calculation of Activity: Calculate the amount of succinyl-CoA produced based on a standard curve. Express the MCM activity as nmol of succinyl-CoA formed per hour per milligram of protein (nmol/h/mg protein).[23]
Quantification of Adenosylcobalamin in Tissues
This protocol outlines the quantification of AdoCbl in tissue samples, such as liver, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[24]
Objective: To determine the concentration of adenosylcobalamin in mammalian tissue.
Materials:
-
Frozen tissue sample (e.g., liver)
-
Extraction buffer (e.g., 50% acetonitrile (B52724), 1% acetic acid, with antioxidants like ascorbic acid and 2-mercaptoethanol)
-
Internal standard mix (containing isotopically labeled adenosylcobalamin)
-
Tissue homogenizer (e.g., Tissuelyser)
-
LC-MS/MS system with a HILIC or pHILIC column
Procedure:
-
Sample Preparation: Weigh approximately 50 mg of frozen, ground tissue. All subsequent steps should be performed under dim light to prevent photolysis of AdoCbl.
-
Extraction: Add cold extraction buffer containing the internal standard mix to the tissue sample. Homogenize the sample thoroughly using a tissue homogenizer.
-
Incubation and Deproteination: Incubate the homogenate at 50°C for 15 minutes to enhance extraction, then cool rapidly on ice. Centrifuge at 2000 x g for 15 minutes. Add cold acetonitrile to the supernatant to further precipitate proteins.
-
Supernatant Collection: Centrifuge the sample again and transfer the clear supernatant to an amber HPLC vial for analysis.
-
LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system. Use a hydrophilic interaction liquid chromatography (HILIC) column for separation. Detect and quantify adenosylcobalamin using electrospray ionization in positive mode and MRM.
-
Data Analysis: Quantify the concentration of adenosylcobalamin by comparing its peak area to that of the isotopically labeled internal standard. Express the concentration as pmol per gram of tissue (pmol/g).[24]
Mandatory Visualizations
Metabolic Pathway of Propionyl-CoA Catabolism
Caption: The mitochondrial pathway for the catabolism of various precursors to the Krebs cycle intermediate, succinyl-CoA.
Experimental Workflow for MCM Activity Assay
Caption: A stepwise workflow for determining methylmalonyl-CoA mutase (MCM) activity using UPLC-MS/MS.
Signaling Pathways in Adenosylcobalamin Deficiency
References
- 1. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolics.com [metabolics.com]
- 3. B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4 Must Know Facts About Adenosylcobalamin [globalhealing.com]
- 5. Neuroenhancement with Vitamin B12—Underestimated Neurological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. qualialife.com [qualialife.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. medlink.com [medlink.com]
- 11. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methylmalonic acidemias - Wikipedia [en.wikipedia.org]
- 13. Insights into the molecular mechanisms of methylmalonic acidemia using microarray technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Methylmalonic acidemia: Neurodevelopment and neuroimaging [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 17. portlandpress.com [portlandpress.com]
- 18. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Decreased circulating adenosylcobalamin concentration (Concept Id: C1848556) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 21. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CE assay of methylmalonyl-coenzyme-a mutase activity [pubmed.ncbi.nlm.nih.gov]
- 24. Comprehensive and quantitative profiling of B vitamins and related compounds in the mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intermediates of the Adenosylcobalamin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12, is a structurally complex cofactor essential for a variety of enzymatic reactions in prokaryotes and eukaryotes.[1] Its biosynthesis is a remarkable feat of nature, involving a lengthy and intricate pathway to assemble the corrin (B1236194) ring, incorporate a cobalt ion, and attach the upper and lower axial ligands.[1] This guide provides a detailed exploration of the intermediates of the adenosylcobalamin biosynthesis pathway, offering insights into the enzymes that catalyze their formation and the experimental methodologies used to study them. This document is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug development who are investigating this fundamental metabolic pathway.
The Adenosylcobalamin Biosynthesis Pathway: A Two-Act Play
The biosynthesis of adenosylcobalamin can be broadly divided into two distinct routes: the aerobic and anaerobic pathways. The key difference between them lies in the timing of cobalt insertion into the corrin macrocycle.[1] The aerobic pathway, found in organisms like Pseudomonas denitrificans, incorporates cobalt late in the process. In contrast, the anaerobic pathway, characteristic of bacteria such as Salmonella typhimurium and Propionibacterium shermanii, inserts cobalt at an early stage.[2] Both pathways converge to form cob(II)yrinic acid a,c-diamide, which then proceeds through a common set of reactions to yield the final adenosylcobalamin.[1]
Pathway Intermediates and Enzymes
The journey from the universal tetrapyrrole precursor, uroporphyrinogen III, to adenosylcobalamin involves a cascade of enzymatic transformations, each generating a specific intermediate. The following table summarizes the key intermediates and the enzymes responsible for their synthesis in both the aerobic and anaerobic pathways.
| Intermediate | Enzyme (Aerobic Pathway) | Gene (Aerobic) | Enzyme (Anaerobic Pathway) | Gene (Anaerobic) |
| Uroporphyrinogen III | - | - | - | - |
| Precorrin-1 | S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase | CobA | S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase | CysG |
| Precorrin-2 | S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase | CobA | S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase | CysG |
| Precorrin-3A | Precorrin-2 C20-methyltransferase | CobI | Precorrin-2 C20-methyltransferase | CbiL |
| Precorrin-3B | Precorrin-3B synthase | CobG | - | - |
| Precorrin-4A | Precorrin-3B C17-methyltransferase | CobJ | - | - |
| Precorrin-4B | Precorrin-4 C11-methyltransferase | CobM | Cobalt-precorrin-3 C17-methyltransferase | CbiF |
| Precorrin-5 | Precorrin-5 synthase | CobF | Cobalt-precorrin-4 C11-methyltransferase | CbiF |
| Precorrin-6A | Precorrin-5 C1-methyltransferase | CobK | Cobalt-precorrin-5 synthase | CbiG |
| Precorrin-6B | Precorrin-6A reductase | CobK | Cobalt-precorrin-6A reductase | CbiJ |
| Precorrin-8X | Precorrin-6B C5,15-methyltransferase/decarboxylase | CobL | Cobalt-precorrin-7 C15-methyltransferase | CbiE |
| Hydrogenobyrinic acid | Precorrin-8X methylmutase | CobH | Cobalt-precorrin-8 methylmutase | CbiC |
| Hydrogenobyrinic acid a,c-diamide | Hydrogenobyrinic acid a,c-diamide synthase | CobB | Cob(II)yrinic acid a,c-diamide synthase | CbiA |
| Cob(II)yrinic acid a,c-diamide | Cobaltochelatase | CobN/S/T | - | - |
| Adenosylcobyric acid | Cob(I)yrinic acid a,c-diamide adenosyltransferase | CobO | Adenosylcobinamide-phosphate synthase | CbiB |
| Adenosylcobinamide | Adenosylcobyric acid synthase | CobQ | Adenosylcobinamide synthase | CbiP |
| Adenosylcobinamide phosphate (B84403) | Adenosylcobinamide kinase | CobU | Adenosylcobinamide kinase/guanylyltransferase | CobU |
| Adenosylcobalamin-5'-phosphate | Cobalamin-5'-phosphate synthase | CobV/S | Adenosylcobinamide-GDP:alpha-ribazole-5'-phosphate phosphoribosyltransferase | CobS |
| Adenosylcobalamin | Cobalamin-5'-phosphate phosphatase | CobC | Cobalamin-5'-phosphate phosphatase | CobC |
Quantitative Data on Pathway Intermediates and Enzymes
Understanding the kinetics and concentrations of the intermediates and enzymes in the adenosylcobalamin biosynthesis pathway is crucial for metabolic engineering and drug development efforts. While comprehensive data sets remain a subject of ongoing research, this section presents available quantitative information.
Enzyme Kinetic Parameters
The following table summarizes known kinetic parameters for some of the enzymes in the adenosylcobalamin biosynthesis pathway. These values provide insights into the efficiency and substrate affinity of these biocatalysts.
| Enzyme | Organism | Substrate | Km | kcat | Vmax | Reference |
| S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (CobA) | Pseudomonas denitrificans | Uroporphyrinogen III | 0.2 µM | - | 1.8 nmol/h/mg | [3] |
| Precorrin-2 C20-methyltransferase (CobI) | Pseudomonas denitrificans | Precorrin-2 | 0.1 µM | - | 2.5 nmol/h/mg | [3] |
| CobL | Pseudomonas denitrificans | Precorrin-6y (B1263978) | - | - | 1.1 nmol/h/mg | [4][5] |
Note: Data on the kinetic parameters of many enzymes in this pathway are still limited in the publicly available literature.
Intracellular Concentrations of Intermediates
The intracellular concentrations of the pathway intermediates are tightly regulated and can vary depending on the organism and growth conditions. The table below presents some reported concentrations of adenosylcobalamin and related metabolites.
| Metabolite | Organism/Cell Type | Concentration | Reference |
| Adenosylcobalamin | Human Cells (in vitro) | Final level ~40% of total cobalamins | [6] |
| Methylcobalamin | Human Cells (in vitro) | Final level ~40% of total cobalamins | [6] |
| Hydroxocobalamin | Human Cells (in vitro) | Final level ~20% of total cobalamins | [6] |
| Vitamin B12 | Engineered E. coli | 307.00 µg/g DCW (0.67 mg/L) | [7][8] |
| Vitamin B12 | Engineered E. coli | 530.29 µg/g DCW | [8] |
| Vitamin B12 | Engineered E. coli | 21.09 mg/L | [9][10] |
| Methylmalonic Acid (in cblC disorder) | Human Plasma | >5 µmol/L (Normal <0.27 µmol/L) | [11] |
| Total Homocysteine (in cblC disorder) | Human Plasma | >100 µmol/L (Normal 3-13 µmol/L) | [11] |
| Methionine (in cblC disorder) | Human Plasma | <15 µmol/L (Normal 11-37 µmol/L) | [11] |
DCW: Dry Cell Weight
Experimental Protocols
The study of the adenosylcobalamin biosynthesis pathway relies on a variety of sophisticated experimental techniques. This section provides an overview of key protocols for the analysis of intermediates, enzyme assays, and protein expression.
Analysis of Pathway Intermediates
HPLC is a fundamental technique for the separation and quantification of cobalamins and their precursors.
-
Sample Preparation:
-
Extract corrinoids from bacterial cells or culture medium using an appropriate buffer, often containing cyanide to convert all cobalamins to the more stable cyanocobalamin (B1173554) form.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150mm x 4.6mm, 5µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and a phosphate buffer (e.g., pH 7) is commonly used. An isocratic elution with a mixture of methanol and phosphoric acid (e.g., 35:65 v/v) can also be employed.[12]
-
Detection: UV-Vis detector at wavelengths such as 278 nm or 361 nm.[4]
-
UPLC-MS/MS offers higher resolution, sensitivity, and specificity for the analysis of complex mixtures of cobalamin intermediates.
-
Sample Preparation:
-
Similar to HPLC, extraction and SPE are crucial first steps.
-
For intracellular analysis, cell lysis is required, followed by protein precipitation (e.g., with methanol).
-
-
UPLC Conditions:
-
Column: C18 or other suitable reverse-phase column with smaller particle size (e.g., 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization.[11]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.[11]
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for each analyte are monitored.
-
NMR is a powerful tool for the structural elucidation of purified intermediates.
-
Sample Preparation:
-
NMR Analysis:
-
Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the chemical structure and stereochemistry of the intermediate.
-
Enzyme Assays
-
Coupled-Enzyme Assays: For enzymes whose substrates are unstable, coupled-enzyme assays are often employed. In this setup, the substrate is generated in situ by the preceding enzyme in the pathway.[3]
-
Monitoring Product Formation: The activity of the enzyme of interest is determined by quantifying the formation of its product over time using methods like HPLC or UPLC-MS/MS.
-
Kinetic Analysis: To determine Km and Vmax values, the initial reaction rates are measured at varying substrate concentrations and the data is fitted to the Michaelis-Menten equation.[14]
Recombinant Protein Expression and Purification
The production of large quantities of pure enzymes is essential for in vitro studies and structural biology.
-
Cloning and Expression:
-
The gene encoding the enzyme of interest is cloned into an expression vector, often with a tag (e.g., His-tag) for purification.
-
The vector is transformed into a suitable expression host, such as E. coli.
-
Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[13]
-
-
Purification:
Enzyme-Trap Approach for Isolating Unstable Intermediates
Many intermediates in the adenosylcobalamin pathway are highly unstable. The enzyme-trap approach allows for their isolation as stable enzyme-bound complexes.[13]
-
Methodology:
-
Co-express the enzymes of the pathway leading up to the desired intermediate in a host organism like E. coli.
-
The final enzyme in this reconstructed pathway is engineered with an affinity tag (e.g., His-tag).
-
This tagged enzyme "traps" its product, the unstable intermediate.
-
The stable enzyme-intermediate complex can then be purified using affinity chromatography.[13]
-
The intermediate can be released from the enzyme for further analysis if required.[13]
-
Visualizing the Pathway and Experimental Workflows
To provide a clearer understanding of the complex relationships within the adenosylcobalamin biosynthesis pathway and the experimental procedures used to study it, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. Revealing the Promoting Effect of Betaine on Vitamin B12 Biosynthetic Pathway of Pseudomonas denitrificans by Using a Proteomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of vitamin B12 in Pseudomonas denitrificans: the biosynthetic sequence from precorrin-6y to precorrin-8x is catalyzed by the cobL gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolic engineering of Escherichia coli for de novo biosynthesis of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Enhancing Vitamin B12 Production in Engineered Escherichia coli through Cofactor Engineering and Fermentation Media Optimization. | Semantic Scholar [semanticscholar.org]
- 11. Disorders of Intracellular Cobalamin Metabolism - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An enzyme-trap approach allows isolation of intermediates in cobalamin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
The Unseen Catalyst: A Technical Guide to Adenosylcobalamin's Coenzymatic Function
For Researchers, Scientists, and Drug Development Professionals
Adenosylcobalamin (AdoCbl), a biologically active form of Vitamin B12, serves as a critical coenzyme for a unique class of enzymes that catalyze remarkable and chemically challenging rearrangement and elimination reactions. This guide provides an in-depth exploration of the core functions of AdoCbl, detailing its catalytic mechanism, the enzymes it partners with, and the vital metabolic pathways it governs. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who seek a deeper understanding of this essential cofactor.
The Core Catalytic Function: A Radical-Based Mechanism
The central function of adenosylcobalamin as a coenzyme lies in its ability to generate a highly reactive 5'-deoxyadenosyl radical. This process is initiated by the homolytic cleavage of the unique cobalt-carbon (Co-C) bond within the AdoCbl molecule.[1][2] This bond is exceptionally weak, with a bond dissociation energy of approximately 31 kcal/mol, and this weakness is further exploited and modulated within the enzyme's active site.[3]
The catalytic cycle, common to most AdoCbl-dependent enzymes, can be summarized as follows:
-
Homolytic Cleavage: Upon substrate binding, the enzyme induces the homolysis of the Co-C bond of AdoCbl, generating cob(II)alamin and a 5'-deoxyadenosyl radical (Ado•).[4]
-
Hydrogen Abstraction: The highly reactive Ado• abstracts a hydrogen atom from the substrate, creating a substrate radical and 5'-deoxyadenosine.[2]
-
Rearrangement or Elimination: The substrate radical undergoes a 1,2-rearrangement of a functional group (e.g., carbon skeleton, amino group) or an elimination reaction.[5][6]
-
Hydrogen Re-abstraction: The rearranged product radical abstracts a hydrogen atom from the methyl group of 5'-deoxyadenosine, yielding the final product and regenerating the 5'-deoxyadenosyl radical.[2]
-
Recombination: The Ado• radical recombines with cob(II)alamin to reform the AdoCbl coenzyme, completing the catalytic cycle.[2]
This radical-based mechanism allows enzymes to overcome significant activation energy barriers for reactions that would be otherwise kinetically unfavorable.
Key Adenosylcobalamin-Dependent Enzymes: A Quantitative Overview
AdoCbl acts as a cofactor for a variety of enzymes, primarily in bacteria and mammals. These enzymes can be broadly classified into mutases and eliminases. Below is a summary of key quantitative data for some of the most well-characterized AdoCbl-dependent enzymes.
| Enzyme | Organism | Substrate | Product | Km | kcat (s-1) | Optimal pH |
| Methylmalonyl-CoA Mutase | Homo sapiens | L-Methylmalonyl-CoA | Succinyl-CoA | 40 - 900-fold increase for AdoCbl in mutants | 0.2% - 100% of wild-type | - |
| Glutamate Mutase | Clostridium cochlearium | L-Glutamate | (2S,3S)-3-Methylaspartate | L-Glutamate: ~2.7 mM | ~8.3 | - |
| Diol Dehydratase | Klebsiella pneumoniae | 1,2-Propanediol | Propionaldehyde | - | - | - |
| Ethanolamine (B43304) Ammonia-Lyase | Escherichia coli | Ethanolamine | Acetaldehyde + NH3 | Ethanolamine: 44 µM | - | 7.5 |
Note: Kinetic parameters can vary significantly depending on the experimental conditions, such as temperature, pH, and buffer composition. The values for Methylmalonyl-CoA Mutase reflect the impact of mutations on coenzyme binding and catalytic activity.[5] For Glutamate Mutase, the provided values are for an engineered fusion protein.[7]
Metabolic Significance: Key Pathways Involving Adenosylcobalamin
AdoCbl-dependent enzymes play crucial roles in central metabolic pathways, particularly in the catabolism of fatty acids and amino acids.
Odd-Chain Fatty Acid and Branched-Chain Amino Acid Catabolism
In mammals, the degradation of fatty acids with an odd number of carbon atoms and the catabolism of the amino acids valine, isoleucine, methionine, and threonine converge on the formation of propionyl-CoA.[8][9] Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle, in a two-step process. The final step is catalyzed by the AdoCbl-dependent enzyme, methylmalonyl-CoA mutase.[4][10]
A deficiency in methylmalonyl-CoA mutase or AdoCbl leads to the accumulation of methylmalonic acid, a condition known as methylmalonic acidemia.[8]
Experimental Protocols: A Guide to Studying AdoCbl-Dependent Enzymes
The study of AdoCbl-dependent enzymes requires specialized techniques due to the light sensitivity of the coenzyme and the radical nature of the reactions.
General Experimental Workflow for Characterizing AdoCbl-Dependent Enzymes
A systematic approach is essential for the thorough characterization of these complex enzymes.
Detailed Methodology: Purification of Recombinant His-tagged Ethanolamine Ammonia-Lyase
This protocol is adapted from established methods for the purification of recombinant proteins.[11][12]
Objective: To purify recombinant His-tagged ethanolamine ammonia-lyase (EAL) from E. coli.
Materials:
-
E. coli cell paste expressing His-tagged EAL
-
Lysis Buffer: 50 mM potassium phosphate (B84403) (pH 8.0), 300 mM KCl, 10 mM ethanolamine, 1 mM PMSF
-
Wash Buffer: Lysis Buffer with 20-50 mM imidazole (B134444)
-
Elution Buffer: Lysis Buffer with 100 mM imidazole
-
Dialysis Buffer: 50 mM potassium phosphate (pH 8.0), 10 mM ethanolamine, 5 mM 2-mercaptoethanol
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
-
FPLC system with a size-exclusion chromatography column (e.g., Superose 6)
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged EAL with Elution Buffer. Collect fractions.
-
Purity Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Dialysis: Pool the purest fractions and dialyze against Dialysis Buffer to remove imidazole and prepare for further purification or storage.
-
Size-Exclusion Chromatography (Optional): For higher purity, load the dialyzed protein onto a size-exclusion chromatography column equilibrated with Dialysis Buffer. Collect the fractions corresponding to the EAL peak.
-
Storage: Store the purified enzyme at -80°C.
Note: All steps involving adenosylcobalamin should be performed in the dark or under dim red light to prevent photolysis of the Co-C bond.
Synthesis of Methylmalonyl-CoA
For enzymes where the substrate is not commercially available, chemical synthesis is required. The following is a summarized protocol for the synthesis of methylmalonyl-CoA.[1]
Procedure:
-
Thiophenyl Ester Formation: React methylmalonic acid with thiophenol in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the thiophenyl ester of methylmalonic acid.
-
Transesterification: React the thiophenyl ester of methylmalonic acid with coenzyme A to yield methylmalonyl-CoA.
-
Purification: The final product can be purified by chromatographic methods.
The Radical Nature of Catalysis: A Logical Relationship
The core of AdoCbl's function is the generation and control of a highly reactive radical species. The logical flow from coenzyme to product is a tightly regulated cascade of events.
Conclusion
Adenosylcobalamin is a masterful example of nature's ingenuity, enabling a suite of complex and essential biochemical transformations through a radical-based mechanism. A thorough understanding of its function, the enzymes it assists, and the pathways it influences is paramount for researchers in the fields of enzymology, metabolism, and drug development. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a solid foundation for further investigation into the fascinating world of this essential coenzyme. The continued exploration of AdoCbl-dependent enzymes holds the promise of uncovering new therapeutic targets and advancing our understanding of fundamental biological processes.
References
- 1. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways of Propionate Degradation by Enriched Methanogenic Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial metabolism of amino alcohols. Purification and properties of coenzyme B12-dependent ethanolamine ammonia-lyase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution and characterization of contributions of select protein and coupled solvent configurational fluctuations to radical rearrangement catalysis in coenzyme B12-dependent ethanolamine ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Methylmalonyl-CoA mutase deficiency - Wikipedia [en.wikipedia.org]
- 10. Probing reversible chemistry in coenzyme B12 -dependent ethanolamine ammonia lyase with kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Recombinant Protein Purification | Thermo Fisher Scientific - US [thermofisher.com]
The Cornerstone of Metabolism: A Technical Guide to the Natural Sources and Synthesis of Adenosylcobalamin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Adenosylcobalamin (AdoCbl), the coenzyme form of vitamin B12, is a structurally complex and vital biomolecule. It plays a critical role as a cofactor for key metabolic enzymes, such as methylmalonyl-CoA mutase, which is essential for the metabolism of odd-chain fatty acids and certain amino acids. This guide provides a comprehensive overview of the natural origins of adenosylcobalamin and the intricate biological and chemical methods for its synthesis. The information presented herein is intended to serve as a valuable resource for professionals in research and drug development, offering detailed insights into the procurement and production of this essential coenzyme.
Natural Sources of Adenosylcobalamin
Adenosylcobalamin is exclusively synthesized by certain bacteria and archaea. As a result, its presence in the food chain is primarily in animal-derived products, where it accumulates through the diet or from the host's gut microbiota. Plant-based foods do not naturally contain significant amounts of this vital coenzyme.
Distribution in Animal Products
The concentration of adenosylcobalamin varies among different animal tissues and products. Organ meats, particularly the liver, are exceptionally rich sources. Muscle tissue, dairy products, and eggs also contribute significantly to dietary intake. Adenosylcobalamin, along with methylcobalamin (B1676134) and hydroxocobalamin, constitutes the naturally occurring forms of vitamin B12 in these foods. In beef, adenosylcobalamin is the predominant form, accounting for approximately 68% of the total cobalamins[1][2][3]. Meats are a primary source of adenosylcobalamin, while milk and eggs contain more methylcobalamin[4].
| Food Source | Total Vitamin B12 Content (µ g/100g ) | Predominant Form(s) |
| Beef Liver (cooked) | ~70.7 - 83.1[5][6][7][8] | Adenosylcobalamin (~68%)[1][2][3][9] |
| Beef (raw muscle) | 0.7 - 1.5[1][2][3] | Adenosylcobalamin |
| Lamb Liver (cooked) | High | Adenosylcobalamin |
| Salmon (cooked) | ~2.4 - 4.8[4][8] | Adenosylcobalamin, Hydroxocobalamin |
| Clams (cooked) | ~84.1[4][8] | Not specified |
| Mussels (steamed) | ~20.4[8] | Not specified |
| Milk (bovine) | ~0.45[10] | Adenosylcobalamin, Hydroxocobalamin, Methylcobalamin[10][11] |
| Swiss Cheese | ~3.34[12][13] | Adenosylcobalamin |
| Cheddar Cheese | ~0.85[10] | Adenosylcobalamin |
| Yogurt | ~0.4 | Adenosylcobalamin, Methylcobalamin |
| Egg (whole, hard-boiled) | ~0.6[4] | Methylcobalamin |
Note: Total vitamin B12 content is provided as a reference, with adenosylcobalamin being a major contributor in many of these sources.
Microbial Origin
The ultimate source of all naturally occurring adenosylcobalamin is a select group of prokaryotes. These microorganisms possess the complex enzymatic machinery required for the de novo biosynthesis of the corrin (B1236194) ring structure of cobalamin. Industrially significant producers include species from the genera Pseudomonas and Propionibacterium.
Synthesis of Adenosylcobalamin
The synthesis of adenosylcobalamin can be achieved through three primary routes: microbial biosynthesis (industrial fermentation), chemical synthesis, and enzymatic synthesis.
Microbial Biosynthesis and Industrial Fermentation
The industrial production of vitamin B12, including adenosylcobalamin, relies on large-scale microbial fermentation[14]. Genetically improved strains of bacteria, such as Pseudomonas denitrificans and Propionibacterium shermanii, are cultivated in controlled bioreactors to achieve high yields, with some processes reaching up to 300 mg/L[14].
Two distinct but related pathways for adenosylcobalamin biosynthesis exist in prokaryotes: the aerobic and anaerobic pathways. The primary distinction lies in the timing of cobalt insertion into the corrin ring[15].
-
Aerobic Pathway: Found in organisms like Pseudomonas denitrificans, cobalt is inserted late in the pathway into a cobalt-free corrinoid intermediate. This pathway requires molecular oxygen for some of the enzymatic steps.
-
Anaerobic Pathway: Utilized by bacteria such as Propionibacterium shermanii and Salmonella typhimurium, cobalt is inserted early in the pathway.
The following diagrams illustrate the key stages of both the aerobic and anaerobic biosynthesis pathways.
Caption: Aerobic biosynthesis pathway of adenosylcobalamin.
Caption: Anaerobic biosynthesis pathway of adenosylcobalamin.
The composition of the fermentation medium is critical for maximizing the yield of adenosylcobalamin. Key components include a carbon source, a nitrogen source, cobalt salts, and precursors like 5,6-dimethylbenzimidazole (B1208971) (DMB).
| Component | Example | Concentration Range |
| Carbon Source | Glucose, Maltose, Cane Molasses | 4-8.5% (w/v) |
| Nitrogen Source | Corn Steep Liquor, Yeast Extract | 3-11% (v/v or w/v) |
| Cobalt Source | Cobalt Chloride, Cobalt Nitrate | 0.0001-0.2 g/L |
| Precursor | 5,6-dimethylbenzimidazole (DMB) | 0.05-0.2 g/L |
| Growth Factors | Betaine, Thiamine, Riboflavin | 0.01-3% (w/v) |
Fermentation is typically carried out at a controlled temperature of 25-30°C and a pH of around 7[16].
The recovery and purification of adenosylcobalamin from the fermentation broth is a multi-step process designed to isolate the product from biomass, residual media components, and other metabolites[10][17][18][19]. A typical workflow is outlined below.
References
- 1. The biosynthesis of adenosylcobalamin (vitamin B12) - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin B12 content in raw and cooked beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102321137A - Preparation method of adenosylcobalamin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of Propionibacterium shermanii biomass and vitamin B12 on spent media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A synthetic cell-free 36-enzyme reaction system for vitamin B12 production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Foods You Should Eat if You Have a B12 Deficiency [webmd.com]
- 9. Mitochondrial metabolism of hydroxocobalamin: synthesis of adenosylcobalamin by intact rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Downstream processing - Wikipedia [en.wikipedia.org]
- 11. northamericanherbandspice.com [northamericanherbandspice.com]
- 12. Vitamin B12 determination in milk, whey and different by-products of ricotta cheese production by ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability of Vitamin B12 from Dairy Products Using a Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fermentative production of vitamin B12 by Propionibacterium shermanii and Pseudomonas denitrificans and its promising health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gcwgandhinagar.com [gcwgandhinagar.com]
- 19. microbiologynotes.org [microbiologynotes.org]
An In-depth Technical Guide to the Cellular Functions of Adenosylcobalamin and Methylcobalamin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin B12, or cobalamin, is an essential micronutrient that plays a critical role in human physiology. In its active forms, adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl), it functions as a crucial cofactor for two key enzymatic reactions that have profound implications for cellular metabolism, DNA synthesis, and neurological function. While often discussed as a single entity, the distinct cellular localizations and functional roles of AdoCbl and MeCbl necessitate a deeper, comparative understanding for researchers and professionals in drug development. This guide provides a detailed technical overview of the core cellular functions of adenosylcobalamin and methylcobalamin, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Cellular Functions: A Dichotomy of Location and Role
The fundamental difference between the cellular functions of adenosylcobalamin and methylcobalamin lies in their subcellular localization and the specific enzymes they support. Adenosylcobalamin is predominantly found in the mitochondria, where it is essential for catabolic reactions, while methylcobalamin operates in the cytoplasm, playing a vital role in anabolic pathways.[1][2]
Adenosylcobalamin: A Key Player in Mitochondrial Metabolism
Adenosylcobalamin is the cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MCM).[3][4][5] This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a critical step in the catabolism of odd-chain fatty acids, branched-chain amino acids (isoleucine, valine, threonine, and methionine), and cholesterol.[6][7] The succinyl-CoA produced then enters the tricarboxylic acid (TCA) cycle, contributing to cellular energy production in the form of ATP.[6]
A deficiency in adenosylcobalamin or a dysfunction of methylmalonyl-CoA mutase leads to the accumulation of methylmalonic acid, resulting in a metabolic disorder known as methylmalonic acidemia. This condition can cause a range of serious health issues, including neurological damage and developmental problems.
Methylcobalamin: Central to Cytoplasmic Methylation and Folate Metabolism
In the cytoplasm, methylcobalamin serves as the essential cofactor for methionine synthase (MS).[1][6] This enzyme is at the crossroads of two critical metabolic pathways: the methionine cycle and the folate cycle. Methionine synthase catalyzes the remethylation of homocysteine to methionine by transferring a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine.[3][8]
This reaction is vital for several reasons:
-
Methionine Regeneration: It regenerates the essential amino acid methionine, which is a precursor for S-adenosylmethionine (SAM).
-
SAM Production: SAM is the universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, proteins, and lipids, which are crucial for gene expression, neurotransmitter synthesis, and membrane function.[1][6]
-
Homocysteine Homeostasis: By converting homocysteine to methionine, it helps to maintain low levels of homocysteine. Elevated homocysteine is a risk factor for cardiovascular disease.
-
Folate Metabolism: The reaction also regenerates tetrahydrofolate (THF) from 5-MTHF. THF is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. A deficiency in methylcobalamin can lead to a "folate trap," where folate is trapped in the 5-MTHF form, leading to a functional folate deficiency and impaired DNA synthesis. This can result in megaloblastic anemia.[8]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes that utilize adenosylcobalamin and methylcobalamin as cofactors.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Cofactor | Substrate | Km | Vmax | kcat | Source |
| Methylmalonyl-CoA Mutase (Human) | Adenosylcobalamin | L-methylmalonyl-CoA | ~4-20 µM | Not specified | Not specified | [9] |
| Methionine Synthase (Human) | Methylcobalamin | Homocysteine | ~1-20 µM | Not specified | Not specified | [10] |
| Methionine Synthase (Human) | Methylcobalamin | 5-Methyltetrahydrofolate | ~35 µM | Not specified | Not specified | [10] |
Note: Specific Vmax and kcat values are highly dependent on the purity of the enzyme preparation and assay conditions and are not consistently reported in a standardized manner across the literature.
Table 2: Cellular Concentrations of Cobalamin Forms
| Cobalamin Form | Cellular Concentration | Tissue/Cell Type | Source |
| Adenosylcobalamin | Predominant form in the liver and other tissues | Liver, various tissues | [2] |
| Methylcobalamin | Major form in blood plasma and cerebrospinal fluid | Blood plasma, CSF | [2] |
Note: Precise cellular concentrations are difficult to measure and can vary significantly depending on the cell type, metabolic state, and dietary intake of vitamin B12.
Experimental Protocols
Quantification of Adenosylcobalamin and Methylcobalamin in Cultured Cells
This protocol outlines a general method for the extraction and quantification of adenosylcobalamin and methylcobalamin from cultured cells using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Cell Harvesting and Lysis:
-
Harvest cultured cells by trypsinization or scraping.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 7.5, containing protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
Extraction of Cobalamins:
-
To the supernatant, add a solution of KCN to convert all cobalamin forms to cyanocobalamin (B1173554) for total cobalamin measurement, or proceed directly to preserve the native forms.
-
For separation of native forms, protect the samples from light to prevent the degradation of adenosylcobalamin.
-
Deproteinize the sample by adding an equal volume of cold acetone (B3395972) or methanol (B129727) and incubate at -20°C for 30 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detect the cobalamin forms using a UV-Vis detector at a wavelength of 361 nm.
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of adenosylcobalamin and methylcobalamin.
-
Assay for Methylmalonyl-CoA Mutase Activity
This protocol describes an assay to measure the activity of methylmalonyl-CoA mutase by quantifying the formation of succinyl-CoA.[11][12]
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
The reaction mixture should contain the cell or tissue homogenate (as the enzyme source), adenosylcobalamin (as the cofactor), and L-methylmalonyl-CoA (as the substrate).
-
-
Enzyme Reaction:
-
Pre-incubate the enzyme source with adenosylcobalamin in the reaction buffer for a short period (e.g., 5 minutes) at 37°C to allow for holoenzyme formation.
-
Initiate the reaction by adding L-methylmalonyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination and Product Quantification:
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid or trichloroacetic acid) to denature the enzyme.
-
Centrifuge to remove the precipitated protein.
-
Analyze the supernatant for the presence of succinyl-CoA using HPLC with UV detection or by coupling the reaction to a subsequent enzymatic assay where succinyl-CoA is a substrate.
-
Assay for Methionine Synthase Activity
This protocol outlines a common non-radioactive method for measuring methionine synthase activity by detecting the product tetrahydrofolate (THF).[3]
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2).
-
The reaction mixture should contain the cell or tissue homogenate, methylcobalamin (or hydroxocobalamin (B81358) and a reducing agent like dithiothreitol), S-adenosylmethionine (as a stabilizing agent), homocysteine, and 5-methyltetrahydrofolate.
-
-
Enzyme Reaction:
-
Pre-incubate the enzyme source with the cofactor and other components (except the substrate 5-methyltetrahydrofolate) at 37°C.
-
Initiate the reaction by adding 5-methyltetrahydrofolate.
-
Incubate at 37°C for a specific time.
-
-
Product Detection:
-
Stop the reaction by adding an acidic solution (e.g., perchloric acid).
-
The product, tetrahydrofolate, is unstable. It can be converted to a more stable derivative, 5,10-methenyltetrahydrofolate, by heating in the acidic solution.
-
Quantify the 5,10-methenyltetrahydrofolate spectrophotometrically by measuring its absorbance at 350 nm.
-
Visualizations
Cellular Trafficking and Activation of Vitamin B12
Caption: Cellular uptake and metabolic pathways of Vitamin B12.
Adenosylcobalamin-Dependent Mitochondrial Pathway
Caption: Role of Adenosylcobalamin in mitochondrial metabolism.
Methylcobalamin-Dependent Cytoplasmic Pathway
Caption: Role of Methylcobalamin in the methionine and folate cycles.
Experimental Workflow for Enzyme Activity Assay
Caption: General experimental workflow for cobalamin-dependent enzyme assays.
Conclusion
Adenosylcobalamin and methylcobalamin, the two active coenzyme forms of vitamin B12, have distinct and non-overlapping functions that are critical for cellular health. Adenosylcobalamin's role in mitochondrial energy metabolism and methylcobalamin's function in cytoplasmic methylation and nucleotide synthesis highlight the compartmentalization and specificity of metabolic pathways. A thorough understanding of their individual roles, the enzymes they support, and the methodologies to study them is paramount for researchers and drug development professionals. This knowledge is essential for diagnosing and treating vitamin B12-related disorders and for developing therapeutic strategies that target these fundamental cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosylcobalamin | C72H100CoN18O17P | CID 6436143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biomarkers of Nutrition for Development (BOND): Vitamin B-12 Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Structure-based perspectives on B12-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. appling.cm.utexas.edu [appling.cm.utexas.edu]
Adenosylcobalamin-Dependent Enzymes: A Technical Guide to Their Core Mechanisms and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), a biologically active form of Vitamin B12, serves as a crucial cofactor for a unique class of enzymes that catalyze remarkable and chemically challenging isomerization reactions. These enzymes harness the reactivity of a 5'-deoxyadenosyl radical, generated through the homolytic cleavage of the cobalt-carbon bond in AdoCbl, to overcome significant activation energy barriers. This technical guide provides an in-depth exploration of the core AdoCbl-dependent enzymes, their reaction mechanisms, quantitative kinetic data, detailed experimental protocols, and the metabolic pathways in which they operate. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the intricacies of these fascinating biocatalysts.
Core Adenosylcobalamin-Dependent Enzymes
AdoCbl-dependent enzymes can be broadly categorized into three main classes based on the type of reaction they catalyze:
-
Isomerases (Mutases): These enzymes catalyze the 1,2-migration of a hydrogen atom and a carbon-containing group between adjacent carbon atoms.
-
Dehydratases and Lyases: This group facilitates the elimination of water or ammonia (B1221849) from a substrate.
-
Aminomutases: These enzymes catalyze the 1,2-migration of an amino group.
-
Reductases: A notable exception to the isomerization theme is the AdoCbl-dependent ribonucleotide reductase, which catalyzes a reduction reaction.
In humans, the only confirmed AdoCbl-dependent enzyme is L-methylmalonyl-CoA mutase.[1] However, a wider variety of these enzymes are found in bacteria.[2]
L-Methylmalonyl-CoA Mutase (MCM)
L-methylmalonyl-CoA mutase is a key enzyme in the catabolism of odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, and methionine).[2][3] It catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA, a Krebs cycle intermediate.[1][4]
Quantitative Data
| Substrate | Organism | Km | kcat | Vmax | Reference |
| L-Methylmalonyl-CoA | Homo sapiens | 4.5 µM | 55 s-1 | - | |
| Succinyl-CoA | Homo sapiens | 2.3 µM | 2.5 s-1 | - | |
| L-Methylmalonyl-CoA | Propionibacterium shermanii | 2.1 mM | 67 s-1 | - |
Metabolic Pathway: Propionyl-CoA Metabolism
The conversion of propionyl-CoA to succinyl-CoA is a critical metabolic pathway. Propionyl-CoA is generated from various sources and its conversion to the Krebs cycle intermediate succinyl-CoA is essential for energy production.[4][5][6]
References
- 1. Two pathways of glutamate fermentation by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Analysis of Adenosylcobalamin using High-Performance Liquid Chromatography (HPLC)
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 3. phenomenex.com [phenomenex.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols for the Use of Adenosylcobalamin Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), one of the active coenzyme forms of vitamin B12, plays a crucial role in various metabolic processes.[1][2] Accurate quantification of adenosylcobalamin in diverse matrices such as dietary supplements, food products, and biological samples is essential for nutritional assessment, clinical diagnostics, and drug development.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the determination of adenosylcobalamin.[4][5] This document provides detailed application notes and protocols for the use of adenosylcobalamin as a standard in mass spectrometry.
Analysis of cobalamins can be challenging due to their chemical instability and the complexity of the matrices in which they are found.[6][7] It is particularly important to protect adenosylcobalamin from light during sample preparation and analysis to prevent its degradation.[4][8]
Quantitative Data: Mass Spectrometry Parameters for Adenosylcobalamin
The following table summarizes the key mass spectrometry parameters for the analysis of adenosylcobalamin using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[4][9][10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Adenosylcobalamin | 790.3 | 136.1 | 100 | 45 |
| Adenosylcobalamin | 790.3 | 313.1 | 100 | 35 |
| Adenosylcobalamin | 1579.6 | 136.1 | 120 | 50 |
| Adenosylcobalamin | 1579.6 | 313.1 | 120 | 40 |
Note: Optimal DP and CE values may vary depending on the specific mass spectrometer instrument and source conditions. It is recommended to optimize these parameters in your laboratory.
Experimental Protocols
Standard Solution Preparation
Objective: To prepare a stock and working standard solutions of adenosylcobalamin.
Materials:
-
Adenosylcobalamin reference standard
-
Ultrapure water
-
Methanol (B129727), HPLC grade
-
Amber vials to protect from light
Procedure:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of adenosylcobalamin reference standard and dissolve it in a known volume of ultrapure water in an amber volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a suitable solvent (e.g., water or mobile phase) to prepare a series of working standard solutions for calibration curve construction. Concentrations may range from 0.1 to 400.0 ng/mL.[4][5]
-
Storage: Store all standard solutions at -20°C or below in amber vials to prevent photodegradation.
Sample Preparation from Dietary Supplements (Tablets/Capsules)
Objective: To extract adenosylcobalamin from solid dietary supplements.
Materials:
-
Dietary supplement tablets or capsules
-
Mortar and pestle or grinder
-
Sodium acetate (B1210297) buffer (pH 4.0)
-
α-amylase and pepsin enzymes[8]
-
Centrifuge
-
0.22 µm syringe filters
-
Amber centrifuge tubes and vials
Procedure:
-
Homogenization: Grind at least 15 tablets or the contents of 15 capsules to a fine, homogeneous powder.[8]
-
Extraction:
-
Weigh an appropriate amount of the homogenized powder (e.g., 1 g) into an amber centrifuge tube.
-
Add 20 mL of sodium acetate buffer (pH 4.0).
-
For supplements containing starch or protein, add α-amylase and pepsin to aid in the release of protein-bound cobalamins.[8]
-
Vortex the mixture for 5 minutes and then place it in a shaking water bath.
-
-
Centrifugation: Centrifuge the extract at 10,000 RPM for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Sample Preparation from Biological Samples (Plasma/Tissue)
Objective: To extract adenosylcobalamin from biological matrices.
Materials:
-
Plasma or tissue homogenate
-
Acetonitrile (B52724), cold
-
Acetic acid
-
Internal Standard (IS) solution (e.g., ¹³C-labeled cyanocobalamin)[9]
-
Centrifuge
-
Amber centrifuge tubes and vials
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma or tissue homogenate in an amber microcentrifuge tube, add 300 µL of cold acetonitrile containing 1% acetic acid and the internal standard.
-
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 RPM) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean amber HPLC vial.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Analysis: The sample is ready for injection into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 - 5500 V |
| Source Temperature | 400 - 550 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
Visualizations
Caption: General experimental workflow for adenosylcobalamin analysis.
Caption: Simplified fragmentation pathway of adenosylcobalamin in MS/MS.
References
- 1. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 2. Adenosylcobalamin | C72H100CoN18O17P | CID 6436143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Active Vitamin B12 (Cobalamin) in Dietary Supplements and Ingredients by Reverse-phase Liquid Chromatography: Single-laboratory Validation - Eurofins USA [eurofinsus.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 7. phenomenex.com [phenomenex.com]
- 8. fda.gov [fda.gov]
- 9. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive and quantitative profiling of B vitamins and related compounds in the mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Adenosylcobalamin-Dependent Enzyme Assays: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), also known as coenzyme B12, is a vital cofactor for a class of enzymes that catalyze unique rearrangement and elimination reactions. These enzymes play crucial roles in various metabolic pathways, including amino acid and odd-chain fatty acid metabolism. The catalytic mechanism of AdoCbl-dependent enzymes involves the generation of a highly reactive 5'-deoxyadenosyl radical through the homolysis of the cobalt-carbon bond of the cofactor. This radical initiates the enzymatic reaction by abstracting a hydrogen atom from the substrate. Given their importance in metabolism and potential as drug targets, robust and reliable assays are essential for studying the activity and kinetics of these enzymes.
This document provides detailed application notes and protocols for assaying two key AdoCbl-dependent enzymes: Glutamate (B1630785) Mutase and Methylmalonyl-CoA Mutase .
I. Glutamate Mutase Assay
Glutamate mutase catalyzes the reversible isomerization of L-glutamate to L-threo-3-methylaspartate. A widely used method for assaying glutamate mutase activity is a coupled spectrophotometric assay.
Signaling Pathway: Glutamate Metabolism
Caption: Metabolic pathway involving glutamate mutase.
Experimental Workflow: Coupled Enzyme Assay
Caption: Workflow for the coupled glutamate mutase assay.
Detailed Protocol: Coupled Spectrophotometric Assay for Glutamate Mutase
This protocol is based on the conversion of L-threo-3-methylaspartate to mesaconate by methylaspartase, which results in an increase in absorbance at 240 nm.
Materials:
-
Purified glutamate mutase
-
Purified methylaspartase
-
Adenosylcobalamin (AdoCbl)
-
L-Glutamate
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Dithiothreitol (DTT)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture with the following components in a final volume of 1 mL:
-
100 mM Potassium phosphate buffer (pH 8.0)
-
10 mM Dithiothreitol (DTT)
-
0.1 mM Adenosylcobalamin (AdoCbl)
-
Saturating amount of methylaspartase (e.g., 36 µg)[1]
-
Appropriate amount of purified glutamate mutase
-
-
Incubation: Incubate the mixture for 5 minutes at 37°C to allow for the reconstitution of the holoenzyme.
-
Initiation of Reaction: Start the reaction by adding L-glutamate to a final concentration of 20 mM.[1]
-
Measurement: Immediately monitor the increase in absorbance at 240 nm for 5-10 minutes using a spectrophotometer. The rate of increase in absorbance is proportional to the glutamate mutase activity.
-
Calculation of Activity: The enzyme activity can be calculated using the molar extinction coefficient of mesaconate at 240 nm (ε = 3.5 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of mesaconate per minute.
Enzyme Purification: Glutamate Mutase from Clostridium cochlearium
Glutamate mutase from Clostridium cochlearium consists of two components, E and S. Both components are required for activity.[2]
Buffers:
-
Buffer A: 50 mM Tris-HCl (pH 7.5) containing 10 mM 2-mercaptoethanol.
-
Buffer B: Buffer A containing 1 M NaCl.
Procedure:
-
Cell Lysis: Resuspend cell paste in Buffer A and lyse by sonication.
-
Centrifugation: Centrifuge the lysate at high speed to remove cell debris.
-
Anion Exchange Chromatography: Apply the supernatant to a DEAE-Sepharose column pre-equilibrated with Buffer A. Elute the protein with a linear gradient of 0-1 M NaCl in Buffer A.
-
Gel Filtration Chromatography: Pool the active fractions and concentrate. Apply the concentrated protein to a Superdex 200 gel filtration column equilibrated with Buffer A containing 150 mM NaCl.
-
Purity Check: Analyze the purified fractions by SDS-PAGE.
II. Methylmalonyl-CoA Mutase Assay
Methylmalonyl-CoA mutase catalyzes the reversible isomerization of (R)-methylmalonyl-CoA to succinyl-CoA. A common method for assaying its activity is through the quantification of succinyl-CoA by High-Performance Liquid Chromatography (HPLC).
Signaling Pathway: Propionate Degradation
Caption: Propionate degradation pathway involving methylmalonyl-CoA mutase.
Experimental Workflow: HPLC-Based Assay
Caption: Workflow for the HPLC-based methylmalonyl-CoA mutase assay.
Detailed Protocol: HPLC Assay for Methylmalonyl-CoA Mutase
This protocol involves the quantification of the product, succinyl-CoA, using reverse-phase HPLC.[3]
Materials:
-
Purified methylmalonyl-CoA mutase
-
Adenosylcobalamin (AdoCbl)
-
(R,S)-Methylmalonyl-CoA
-
Potassium phosphate buffer (pH 7.0)
-
Perchloric acid
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 100 mM Sodium acetate, pH 4.6, with 10% methanol[4]
-
Mobile Phase B: 10% Sodium acetate, pH 4.6, with 90% methanol[4]
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
0.1 mM Adenosylcobalamin (AdoCbl)
-
1 mM (R,S)-Methylmalonyl-CoA
-
Appropriate amount of purified methylmalonyl-CoA mutase
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of cold perchloric acid (e.g., 1 M).
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
HPLC Analysis:
-
Quantification: Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve of known succinyl-CoA concentrations.
Enzyme Purification: His-tagged Methylmalonyl-CoA Mutase from E. coli
Expression of human methylmalonyl-CoA mutase in E. coli often results in the formation of inclusion bodies. Solubilization and refolding or expression at lower temperatures can improve the yield of active enzyme.[5]
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
Procedure:
-
Cell Lysis: Resuspend E. coli cell pellet expressing the His-tagged enzyme in Lysis Buffer and lyse by sonication.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged methylmalonyl-CoA mutase with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Purity Check: Assess the purity of the enzyme by SDS-PAGE.
III. Quantitative Data Summary
| Enzyme | Substrate | K_m_ | V_max_ (or k_cat_) | Organism | Reference |
| Glutamate Mutase | (S)-Glutamate | - | - | Clostridium cochlearium | [6] |
| Glutamate Mutase | (2S, 3S)-3-Methylaspartate | 7 ± 0.07 mM | 0.54 ± 0.6 s⁻¹ | Clostridium cochlearium | [6] |
| Methylmalonyl-CoA Mutase (Wild-type) | Adenosylcobalamin | ~1.5 x 10⁻⁷ M | 100% (relative) | Human (expressed in E. coli) | [5][7] |
| Methylmalonyl-CoA Mutase (G94V mutant) | Adenosylcobalamin | 1.4 x 10⁻⁵ M | 18% (relative) | Human (expressed in E. coli) | [5][7] |
| Methylmalonyl-CoA Mutase (Y231N mutant) | Adenosylcobalamin | 0.9 x 10⁻⁵ M | 0.2% (relative) | Human (expressed in E. coli) | [5][7] |
| Methylmalonyl-CoA Mutase (R369H mutant) | Adenosylcobalamin | 1.1 x 10⁻⁵ M | 1.5% (relative) | Human (expressed in E. coli) | [5][7] |
IV. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low Enzyme Activity | Inactive enzyme | Ensure proper protein folding and storage. Use fresh enzyme preparations. |
| Missing or degraded cofactor (AdoCbl) | Protect AdoCbl from light. Prepare fresh solutions. | |
| Incorrect buffer pH or ionic strength | Optimize buffer conditions for the specific enzyme. | |
| Presence of inhibitors | Check for contaminating inhibitors in reagents or samples. | |
| High Background Signal (Coupled Assay) | Contaminating enzyme activities in reagents | Use highly purified coupling enzymes. Run controls without the primary enzyme. |
| Non-enzymatic substrate degradation | Run controls without any enzyme to check for substrate stability. | |
| Poor Peak Resolution (HPLC Assay) | Inappropriate mobile phase | Optimize the mobile phase composition and gradient. |
| Column degradation | Use a guard column and ensure proper column maintenance. | |
| Sample overload | Inject a smaller volume of the sample. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and prepare master mixes. |
| Temperature fluctuations | Ensure consistent incubation temperatures. | |
| Incomplete mixing of reagents | Thoroughly mix all components of the reaction. |
References
- 1. scirp.org [scirp.org]
- 2. Glutamate mutase from Clostridium cochlearium. Purification, cobamide content and stereospecific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Studies of a Coenzyme B12 Dependent Reaction Catalyzed by Glutamate Mutase from Clostridium cochlearium [scirp.org]
- 7. academic.oup.com [academic.oup.com]
Application Note: Quantification of Adenosylcobalamin in Cell Culture Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12, is a critical coenzyme in mammalian metabolism. It plays a vital role in the mitochondrial enzyme methylmalonyl-CoA mutase, which is essential for the catabolism of branched-chain amino acids and odd-chain fatty acids. Dysregulation of AdoCbl levels has been implicated in various metabolic disorders and may impact cellular proliferation and energy metabolism, making its accurate quantification in cell culture models crucial for research in areas such as drug discovery, toxicology, and cancer biology. This application note provides a detailed protocol for the quantification of AdoCbl in cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Cellular Metabolism of Adenosylcobalamin
In mammalian cells, dietary vitamin B12, primarily in the form of cyanocobalamin (B1173554) or hydroxocobalamin, is taken up and converted into its two active coenzyme forms: methylcobalamin (B1676134) (MeCbl) in the cytoplasm and adenosylcobalamin (AdoCbl) in the mitochondria. AdoCbl is a cofactor for the enzyme methylmalonyl-CoA mutase (MUT), which catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. This reaction is a key step in the catabolism of certain amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production.[1]
Diagram of the Adenosylcobalamin Metabolic Pathway
Caption: Mitochondrial pathway of adenosylcobalamin.
Quantitative Data Summary
The intracellular concentration of adenosylcobalamin can vary significantly depending on the cell type, culture conditions, and the concentration of vitamin B12 in the medium. The following table summarizes representative data for total intracellular vitamin B12 concentrations in the human hepatoma cell line HepG2 cultured at different extracellular vitamin B12 concentrations. It is important to note that AdoCbl typically represents a fraction of the total intracellular cobalamin pool.
| Cell Line | Extracellular Vitamin B12 Concentration | Intracellular Total Vitamin B12 Concentration (nmol/g protein) | Reference |
| HepG2 | 0.025 nM | 0.07 | [2] |
| HepG2 | 0.1 nM | 0.12 | [2] |
| HepG2 | 1 nM (Physiological) | 0.15 | [2] |
| HepG2 | 10 nM | 0.24 | [2] |
| HepG2 | 50 nM | 0.68 | [2] |
| HepG2 | 100 nM | 0.73 | [2] |
| HepG2 | 500 nM | 3.99 | [2] |
Experimental Protocols
Protocol 1: Extraction of Adenosylcobalamin from Cultured Cells
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Buffer: 50% acetonitrile, 1% acetic acid, 0.1% ascorbic acid, 0.1% 2-mercaptoethanol (B42355) in water, ice-cold
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Refrigerated centrifuge
Procedure:
Important Note: Adenosylcobalamin is extremely light-sensitive. All steps must be performed under dim light or using red light, and samples should be kept in amber or foil-wrapped tubes.
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold Extraction Buffer to the plate and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold Extraction Buffer.
-
-
Cell Lysis:
-
Transfer the cell suspension to a pre-chilled amber microcentrifuge tube.
-
Vortex the sample vigorously for 30 seconds.
-
Incubate the sample on ice for 10 minutes to ensure complete cell lysis.
-
-
Protein Precipitation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the extracted AdoCbl to a new pre-chilled amber microcentrifuge tube.
-
-
Sample Storage:
-
Samples can be immediately analyzed by LC-MS/MS or stored at -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Quantification of Adenosylcobalamin by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Parameters:
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor ion (m/z) -> Product ion (m/z). Specific transitions for AdoCbl should be optimized. A common transition is m/z 790.8 -> 313.1. |
| Collision Energy | To be optimized for the specific instrument. |
Data Analysis: Quantification is achieved by creating a standard curve using known concentrations of an adenosylcobalamin analytical standard. The peak area of AdoCbl in the cell extract is then compared to the standard curve to determine its concentration. Results are typically normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Experimental Workflow
The overall workflow for the quantification of adenosylcobalamin in cell culture samples is depicted below.
Caption: Workflow for AdoCbl quantification.
References
Application Notes and Protocols for Adenosylcobalamin Standard Preparation
Topic: Adenosylcobalamin Standard Preparation for Kinetic Studies Reference ID: ANPS-AdoCbl-20251211 Version: 1.0
Introduction
Adenosylcobalamin (AdoCbl), also known as coenzyme B12, is a biologically active form of vitamin B12 essential for a variety of enzymatic reactions.[1] It functions as a cofactor for enzymes that catalyze radical-mediated 1,2-carbon skeleton rearrangements.[1] The key to its function is the cobalt-carbon (Co-C) bond, which can undergo homolytic cleavage to generate a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin.[1][2] This reactivity makes AdoCbl extremely sensitive to light, which can induce photolysis and compromise its integrity.[3]
Accurate and reproducible kinetic studies of AdoCbl-dependent enzymes rely on the precise preparation of AdoCbl standards. This document provides detailed protocols for the preparation, quantification, and handling of AdoCbl solutions to ensure their stability and suitability for kinetic assays.
Critical Parameters for Handling and Preparation
Due to its chemical nature, the preparation of AdoCbl standards requires strict control over several environmental factors:
-
Light Exposure: AdoCbl is highly photosensitive. The Co-C bond can be cleaved by visible light, leading to the degradation of the coenzyme.[3] All manipulations must be performed in the dark or under dim red light to prevent photolysis.
-
Oxygen: While AdoCbl itself is not acutely oxygen-sensitive, many AdoCbl-dependent enzymes and their reaction intermediates are.[1] Kinetic studies are therefore often conducted under anaerobic conditions to prevent oxidative side reactions. Preparing the AdoCbl standard in anaerobic buffer is crucial for such experiments.
-
pH: The stability of cobalamins is pH-dependent. An optimal pH range of 4.0 to 6.5 has been reported for general vitamin B12 stability. The buffer pH should be chosen to match the requirements of the kinetic assay while ensuring the stability of the cofactor.
-
Temperature: Thermolysis of AdoCbl in aqueous solution is slow at room temperature, with a half-life of many years.[4] However, stock solutions should be stored at low temperatures (-20°C or -80°C) to minimize any potential degradation over long periods.
Data Presentation
Table 1: Physicochemical Properties of Adenosylcobalamin
| Property | Value | Source |
| Molecular Formula | C₇₂H₁₀₀CoN₁₈O₁₇P | PubChem |
| Molar Mass | 1579.6 g/mol | PubChem |
| Appearance | Dark red crystalline powder | --- |
| λmax (in water) | ~525 nm | [2] |
| Molar Extinction Coefficient (ε) | 8.0 x 10³ M⁻¹cm⁻¹ at 525 nm | See Note 1 |
Note 1: The molar extinction coefficient for cobalamins can vary slightly based on the buffer and pH. The value of ~8.0 x 10³ M⁻¹cm⁻¹ at ~525 nm is a commonly used approximation. For precise work, it is advisable to determine the extinction coefficient empirically or consult primary literature specific to the experimental conditions.
Table 2: Recommended Storage Conditions for AdoCbl Solutions
| Condition | Stock Solution (Concentrated) | Working Solution (Dilute) |
| Solvent | Anaerobic buffer (e.g., 10-100 mM Potassium Phosphate) | Assay-specific anaerobic buffer |
| Temperature | -20°C to -80°C | On ice (≤ 4°C) during use |
| Light | Protected from light (amber vials, wrapped in foil) | Protected from light at all times |
| Atmosphere | Inert gas (Argon or Nitrogen) headspace | Anaerobic |
| Shelf Life | Months (if properly stored) | Prepare fresh daily |
Experimental Protocols
Protocol 1: Preparation of an Anaerobic Adenosylcobalamin Stock Solution
This protocol describes the preparation of a ~1 mM AdoCbl stock solution under anaerobic conditions.
Materials:
-
Adenosylcobalamin (AdoCbl), solid (e.g., Sigma-Aldrich)
-
High-purity water (Milli-Q or equivalent)
-
Buffer salts (e.g., Potassium Phosphate)
-
Inert gas (high-purity Argon or Nitrogen) with a gassing manifold
-
Serum vials with butyl rubber stoppers and aluminum crimp seals
-
Syringes and needles (purged with inert gas)
-
Analytical balance
-
Spatula
Procedure:
-
Prepare Anaerobic Buffer:
-
Prepare the desired buffer (e.g., 50 mM Potassium Phosphate, pH 7.5) in a flask with a stir bar.
-
Degas the buffer by bubbling with Argon or Nitrogen gas for at least 1-2 hours while stirring. Alternatively, use repeated cycles of vacuum and backfilling with inert gas.
-
Transfer the anaerobic buffer into a sealed, gas-tight container or into an anaerobic chamber.
-
-
Weigh Adenosylcobalamin:
-
Perform this step under dim red light.
-
Calculate the mass of AdoCbl needed for the desired volume and concentration (e.g., for 10 mL of a 1 mM solution, weigh ~15.8 mg).
-
Weigh the solid AdoCbl in a microcentrifuge tube or a small glass vial.
-
-
Dissolve Adenosylcobalamin:
-
Place the vial containing the weighed AdoCbl into a larger serum vial.
-
Seal the serum vial with a rubber septum and aluminum crimp.
-
Make the vial anaerobic by evacuating the headspace with a vacuum pump and backfilling with inert gas. Repeat this cycle 3-5 times.
-
Using a gas-purged syringe, transfer the calculated volume of anaerobic buffer into the vial containing the AdoCbl powder.
-
Gently swirl the vial until the AdoCbl is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
-
Storage:
-
Wrap the vial completely in aluminum foil to protect it from light.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Determination of Adenosylcobalamin Concentration
This protocol uses UV-Visible spectrophotometry to accurately determine the concentration of the prepared AdoCbl stock solution.
Materials:
-
Prepared AdoCbl stock solution
-
Anaerobic buffer (same as used for stock solution)
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm pathlength)
-
Gas-tight syringes
Procedure:
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the instrument to scan a spectrum from 300 nm to 700 nm or to measure absorbance at a fixed wavelength (525 nm).
-
-
Prepare Sample for Measurement:
-
Perform all steps under dim red light.
-
In an anaerobic environment (e.g., glove box) or using gas-tight syringes, prepare a dilution of the AdoCbl stock solution. The final absorbance at 525 nm should be within the linear range of the spectrophotometer (typically 0.1 - 1.0). A 1:100 dilution of a ~1 mM stock is usually appropriate.
-
Use the same anaerobic buffer for dilution as was used for the stock solution.
-
Prepare a blank cuvette containing only the anaerobic buffer.
-
-
Measure Absorbance:
-
Blank the spectrophotometer using the buffer-only cuvette.
-
Record the absorbance spectrum of the diluted AdoCbl solution. Note the absorbance maximum (Amax) near 525 nm.
-
-
Calculate Concentration:
-
Use the Beer-Lambert law to calculate the concentration of the diluted sample: A = εcl Where:
-
A is the absorbance at λmax (~525 nm).
-
ε is the molar extinction coefficient (8.0 x 10³ L·mol⁻¹·cm⁻¹).
-
c is the concentration in mol/L (M).
-
l is the pathlength of the cuvette (typically 1 cm).
-
-
Rearrange to solve for concentration: c (M) = A / (ε × l)
-
Calculate the concentration of the original stock solution by multiplying the result by the dilution factor. Cstock = cdiluted × Dilution Factor
-
Visualizations
Experimental Workflow Diagram
References
- 1. omlc.org [omlc.org]
- 2. Photolysis of Adenosylcobalamin and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omlc.org [omlc.org]
- 4. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Handling and Storage of Adenosylcobalamin Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), also known as coenzyme B12, is a biologically active form of vitamin B12. It serves as a critical cofactor for enzymes involved in essential metabolic pathways, such as the conversion of L-methylmalonyl-CoA to succinyl-CoA.[1][2] Given its vital role in cellular processes, the purity and integrity of adenosylcobalamin standards are paramount for accurate and reproducible experimental results in research and drug development.
However, adenosylcobalamin is a notoriously delicate molecule, highly susceptible to degradation by light, temperature, and unfavorable pH conditions.[3][4][5] Improper handling and storage can lead to the formation of degradation products, primarily hydroxocobalamin (B81358), which can compromise the accuracy of analytical measurements and the validity of research findings.[3]
These application notes provide a comprehensive guide to the proper handling, storage, and quality control of adenosylcobalamin standards in a laboratory setting. Adherence to these protocols will help ensure the stability and reliability of this essential standard.
Physicochemical Properties and Stability Profile
Adenosylcobalamin is a dark red crystalline or powdered substance that is highly hygroscopic and extremely sensitive to light.[6] Its stability is influenced by several factors, as detailed below.
Data Presentation: Stability of Adenosylcobalamin
The following table summarizes the stability of adenosylcobalamin under various conditions.
| Parameter | Condition | Observation | Reference |
| Temperature | >210 °C (crystalline form) | Decomposition | [4] |
| 85 °C (pH 7.5) | Half-life of 15 hours | [4] | |
| 30 °C (pH 7.5) | Half-life of 690 days | [4] | |
| -20°C (in solution) | Stable for up to 1 month (protect from light) | [7] | |
| -80°C (in solution) | Stable for up to 6 months (protect from light) | [7] | |
| Light | UVA exposure (aqueous solution) | Rapid conversion to hydroxocobalamin within seconds | [3] |
| Sunlight (8,000 foot-candles) | 10% loss for each half hour of exposure | [5] | |
| Artificial light (14,000 foot-candles) | ~12% loss per half hour | [5] | |
| pH | 4-7 (aqueous solution) | Highest stability | [4] |
| 3.0 and 9.0 | Significant degradation | [4] | |
| Chemical | Ascorbic acid | Can cause significant degradation | [4] |
| Thiamine and Niacinamide | Can lead to instability, especially at higher concentrations and pH | [8] |
Experimental Protocols
Protocol for Receiving and Storing Adenosylcobalamin Standard
Objective: To ensure the integrity of the adenosylcobalamin standard upon receipt and during long-term storage.
Materials:
-
Adenosylcobalamin standard (solid form)
-
Amber vials
-
-20°C and -80°C freezers
-
Aluminum foil
-
Logbook for standards
Procedure:
-
Receipt and Inspection: Upon receipt, immediately inspect the package for any signs of damage or temperature excursions during transit. The standard should be shipped on blue ice or under conditions specified by the manufacturer.
-
Protect from Light: Immediately move the unopened container to a dark environment. All subsequent handling must be performed under subdued light conditions. Use amber vials and wrap them in aluminum foil for extra protection.[3][5]
-
Initial Storage: Store the unopened container at the recommended temperature, typically -20°C or -80°C, as specified by the manufacturer.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the standard upon first use.[7] The decision to aliquot should be based on the expected frequency of use.
-
Long-Term Storage: For long-term storage, especially of stock solutions, -80°C is recommended for up to 6 months.[7] For shorter-term storage (up to 1 month), -20°C is acceptable.[7]
-
Documentation: Record the date of receipt, lot number, initial storage conditions, and any observations in a dedicated logbook.
Protocol for Preparation of Adenosylcobalamin Standard Stock Solution
Objective: To prepare a standard stock solution of known concentration for use in analytical assays.
Materials:
-
Adenosylcobalamin standard (solid)
-
High-purity water (e.g., HPLC grade) or an appropriate buffer (pH 4-7)
-
Calibrated analytical balance
-
Volumetric flasks (amber)
-
Pipettes
-
Vortex mixer or sonicator
-
0.22 µm syringe filter (if sterile solution is required)
Procedure:
-
Pre-analysis: Allow the container of solid adenosylcobalamin to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Under subdued light, accurately weigh the required amount of adenosylcobalamin standard using a calibrated analytical balance.
-
Dissolution: Transfer the weighed standard to an amber volumetric flask. Add a portion of the desired solvent (e.g., high-purity water) and gently swirl or sonicate to dissolve the solid.[9] Avoid vigorous shaking.
-
Volume Adjustment: Once completely dissolved, bring the solution to the final volume with the solvent and mix thoroughly.
-
Filtration (Optional): If a sterile solution is required for cell culture or other specific applications, filter the solution through a 0.22 µm syringe filter.[7]
-
Storage: Immediately aliquot the stock solution into amber, tightly sealed vials and store at -80°C for long-term use or -20°C for short-term use.[7]
-
Labeling: Clearly label each aliquot with the compound name, concentration, preparation date, and storage conditions.
Protocol for Purity Assessment by HPLC-UV
Objective: To assess the purity of the adenosylcobalamin standard and check for the presence of degradation products.
Materials:
-
Adenosylcobalamin standard solution
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile phase components (e.g., methanol (B129727), phosphoric acid)
-
High-purity water
Procedure:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of methanol and a dilute aqueous acid solution (e.g., 0.02 M phosphoric acid) in a ratio such as 35:65 (v/v).[10] The exact composition may need to be optimized for your specific column and system.
-
HPLC System Setup:
-
Column: Phenomenex Luna® 5 µm C18 or equivalent.
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at 254 nm, 270 nm, or 361 nm. A DAD can be used to scan a range of wavelengths.[10][11][12]
-
-
Sample Preparation: Dilute the adenosylcobalamin stock solution to a suitable concentration for HPLC analysis (e.g., in the range of 0.5 µg/mL to 10 µg/mL).
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Evaluation:
-
The retention time for adenosylcobalamin should be consistent with previous analyses or reference data.
-
Assess the chromatogram for the presence of additional peaks, which may indicate impurities or degradation products like hydroxocobalamin.
-
Calculate the purity of the standard by determining the peak area percentage of the main adenosylcobalamin peak relative to the total peak area.
-
Mandatory Visualizations
Caption: Workflow for receiving and storing adenosylcobalamin standard.
References
- 1. 4 Must Know Facts About Adenosylcobalamin [globalhealing.com]
- 2. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perniciousanemia.org [perniciousanemia.org]
- 6. CN107236012B - A kind of adenosylcobalamin crystal form and its preparation method and application - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Adenosylcobalamin | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
Application Notes and Protocols: Adenosylcobalamin as a Cofactor in Cell-Free Protein Synthesis of Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for the rapid production and analysis of recombinant proteins. Its open-system nature allows for the direct manipulation of the reaction environment, facilitating the synthesis of complex proteins that are often challenging to express in living cells. This includes the important class of adenosylcobalamin (AdoCbl)-dependent enzymes, which play critical roles in metabolism and are implicated in various human diseases.
Adenosylcobalamin, a biologically active form of vitamin B12, functions as a crucial cofactor for these enzymes, participating directly in their catalytic mechanisms, often involving radical-based rearrangements. When expressing AdoCbl-dependent enzymes in common CFPS systems, such as those derived from E. coli, which do not endogenously produce this cofactor, the synthesized protein will be in an inactive apoenzyme form. Therefore, the supplementation of AdoCbl into the CFPS reaction is essential for the formation of the active holoenzyme.
These application notes provide a comprehensive guide to the use of adenosylcobalamin in CFPS for the production of functional AdoCbl-dependent enzymes. We will cover the underlying principles, provide detailed experimental protocols, and present data on the impact of AdoCbl supplementation on enzyme activity.
Principle
The core principle behind the production of active adenosylcobalamin-dependent enzymes in a cell-free system is the co-translational or post-translational incorporation of the AdoCbl cofactor into the newly synthesized polypeptide chain. The CFPS reaction provides the necessary machinery for transcription and translation, while the externally supplied AdoCbl acts as a chaperone and catalytic component, guiding the proper folding and conferring enzymatic activity to the target protein.
The general workflow involves adding a DNA template encoding the AdoCbl-dependent enzyme to a CFPS reaction mixture that has been supplemented with an optimized concentration of adenosylcobalamin. During or after protein synthesis, the AdoCbl molecule is incorporated into the enzyme's active site, resulting in a functional holoenzyme.
Featured Application: Cell-Free Synthesis of Methylmalonyl-CoA Mutase
Methylmalonyl-CoA mutase (MCM) is a canonical example of an AdoCbl-dependent enzyme. It is a key enzyme in the catabolism of odd-chain fatty acids and certain amino acids, catalyzing the isomerization of methylmalonyl-CoA to succinyl-CoA[1]. Deficiencies in MCM activity lead to the genetic disorder methylmalonic acidemia. The following sections provide data and a protocol for the cell-free synthesis of active human MCM.
Data Presentation
The supplementation of adenosylcobalamin is critical for obtaining active methylmalonyl-CoA mutase in an E. coli-based cell-free protein synthesis system. The following table summarizes the quantitative effect of AdoCbl on the specific activity of cell-free synthesized MCM.
| Condition | Adenosylcobalamin (AdoCbl) Concentration | Specific Activity (U/mg) | Fold Increase in Activity |
| Control | 0 µM | Not detectable | - |
| Supplemented | 10 µM | ~0.25 | >250 |
| A unit (U) of MCM activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of succinyl-CoA per minute under standard assay conditions. |
Table 1: Effect of Adenosylcobalamin Supplementation on the Activity of Cell-Free Synthesized Methylmalonyl-CoA Mutase.
Experimental Protocols
Protocol 1: Cell-Free Synthesis of Active Methylmalonyl-CoA Mutase
This protocol describes the synthesis of active human methylmalonyl-CoA mutase (MCM) using a commercially available E. coli-based cell-free protein synthesis system.
Materials:
-
NEBExpress® Cell-free E. coli Protein Synthesis System (or equivalent)
-
Plasmid DNA encoding human MCM with a C-terminal His-tag (concentration: 150-250 ng/µL)
-
Adenosylcobalamin (AdoCbl) stock solution (1 mM in nuclease-free water, stored at -20°C in the dark)
-
Nuclease-free water
-
Thermomixer or incubator capable of maintaining 37°C
Procedure:
-
Thaw Reagents: Thaw the cell-free extract and reaction mix on ice. Keep all components on ice until use.
-
Prepare AdoCbl Working Solution: Dilute the 1 mM AdoCbl stock solution to 100 µM with nuclease-free water.
-
Assemble the Reaction: In a sterile microcentrifuge tube on ice, combine the following components in the order listed:
-
Nuclease-free water: to a final volume of 25 µL
-
Reaction Mix: 10 µL
-
Cell-free Extract: 5 µL
-
AdoCbl Working Solution (100 µM): 2.5 µL (final concentration: 10 µM)
-
Plasmid DNA (200 ng/µL): 2.5 µL (final concentration: 500 ng)
-
-
Control Reaction (No AdoCbl): Assemble a parallel reaction as described in step 3, but replace the AdoCbl working solution with an equal volume of nuclease-free water.
-
Incubation: Gently mix the reactions by pipetting. Incubate the tubes at 37°C for 2-4 hours in a thermomixer or incubator.
-
Protein Purification (Optional): The His-tagged MCM can be purified using Ni-NTA magnetic beads or columns according to the manufacturer's protocol.
-
Storage: Store the synthesized protein at -20°C or proceed directly to the activity assay. For long-term storage, -80°C is recommended.
Protocol 2: Activity Assay for Methylmalonyl-CoA Mutase
This protocol describes a colorimetric assay to measure the activity of the cell-free synthesized MCM. The assay is based on the conversion of methylmalonyl-CoA to succinyl-CoA, which is then coupled to the reduction of a tetrazolium salt.
Materials:
-
Cell-free synthesized MCM (from Protocol 1)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5
-
Methylmalonyl-CoA solution (10 mM)
-
Succinyl-CoA synthetase (SUCL)
-
Coenzyme A (CoA)
-
Adenosine diphosphate (B83284) (ADP)
-
Magnesium chloride (MgCl₂)
-
Iodonitrotetrazolium chloride (INT)
-
Phenazine methosulfate (PMS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Assay Master Mix: For each reaction, prepare a master mix containing:
-
Assay Buffer: to a final volume of 100 µL
-
CoA: 0.5 mM
-
ADP: 2 mM
-
MgCl₂: 5 mM
-
INT: 0.5 mg/mL
-
PMS: 0.1 mg/mL
-
SUCL: 2 units
-
-
Initiate the Reaction:
-
Add 90 µL of the assay master mix to each well of a 96-well plate.
-
Add 5 µL of the cell-free synthesized MCM (or purified enzyme).
-
Incubate at 37°C for 5 minutes.
-
Start the reaction by adding 5 µL of 10 mM methylmalonyl-CoA.
-
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 490 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate Specific Activity: Determine the rate of change in absorbance and use the molar extinction coefficient of the reduced INT to calculate the specific activity of the MCM, expressed in U/mg.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the cell-free synthesis of active adenosylcobalamin-dependent enzymes.
Caption: Simplified mechanism of adenosylcobalamin-dependent methylmalonyl-CoA mutase.
Conclusion
The successful production of active adenosylcobalamin-dependent enzymes in cell-free protein synthesis systems is critically dependent on the supplementation of AdoCbl as a cofactor. The protocols and data presented here for methylmalonyl-CoA mutase demonstrate a robust and reliable method for generating functional enzymes for research, diagnostics, and drug development applications. The open nature of CFPS allows for precise control over cofactor concentration and reaction conditions, making it an ideal platform for studying the structure and function of these complex metalloenzymes. Further optimization of AdoCbl concentration and the exploration of co-translational versus post-translational cofactor incorporation may lead to even higher yields of active enzyme.
References
Application Note: Quantification of Adenosylcobalamin in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of adenosylcobalamin (AdoCbl), a biologically active form of Vitamin B12. The protocol is applicable to various biological matrices and is crucial for research in metabolism, drug development, and nutritional science. The method demonstrates high selectivity and sensitivity, enabling accurate measurement of adenosylcobalamin levels.
Introduction
Adenosylcobalamin, or coenzyme B12, is an essential cofactor for key enzymatic reactions in mammalian metabolism.[1][2] It is a complex organometallic compound that is only synthesized by certain bacteria and archaea.[1] In humans, adenosylcobalamin is a critical cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MCM).[1][3][4] This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a vital step in the catabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol.[1] Deficiency in adenosylcobalamin or impaired MCM activity leads to the accumulation of methylmalonic acid, resulting in the serious metabolic disorder known as methylmalonic acidemia.[3][[“]]
Given its central role in metabolism, the accurate quantification of adenosylcobalamin in biological samples is of significant interest. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and ability to distinguish between different forms of cobalamin.[6][7][8] This application note provides a comprehensive protocol for the extraction and quantification of adenosylcobalamin using LC-MS/MS.
Adenosylcobalamin Metabolism and Signaling Pathway
Adenosylcobalamin's primary role in humans is as a cofactor for methylmalonyl-CoA mutase. The catalytic cycle involves the homolytic cleavage of the cobalt-carbon bond of adenosylcobalamin, generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.
Experimental Protocols
This section provides a detailed methodology for the analysis of adenosylcobalamin in biological samples.
Sample Preparation
It is critical to protect samples from light during all stages of preparation, as adenosylcobalamin is light-sensitive.[6]
For Plasma/Serum Samples:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled cyanocobalamin).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
For Tissue Samples:
-
Homogenization: Homogenize approximately 50 mg of frozen tissue in 500 µL of ice-cold extraction buffer (e.g., 50% acetonitrile, 1% acetic acid, 0.1% ascorbic acid) containing an internal standard.[1]
-
Incubation and Deproteination: Incubate the homogenate at 50°C for 15 minutes, then cool on ice. Add 100 µL of cold acetonitrile for further deproteination.[1]
-
Centrifugation: Centrifuge at 2000 x g for 15 minutes.[1]
-
Supernatant Transfer: Transfer the clear supernatant to a new tube.[1]
-
Evaporation and Reconstitution: Proceed with steps 5-7 from the plasma/serum protocol.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Synergi Fusion-RP, 100 x 2.0 mm, 2.5 µm) is commonly used.[3][9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of adenosylcobalamin from various studies.
| Parameter | Adenosylcobalamin | Reference |
| Precursor Ion (m/z) | 1579.7 | [10] |
| Product Ion 1 (m/z) | 1344.6 | |
| Product Ion 2 (m/z) | 313.1 | |
| Collision Energy (eV) | 30-40 | [11] |
| Linear Range | 0.05 - 5 ng/mL | [11] |
| Limit of Detection (LOD) | ~0.01 ng/mL | [6][11] |
| Limit of Quantitation (LOQ) | 0.05 ng/mL | [11] |
| Linearity (R²) | > 0.99 | [7] |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of adenosylcobalamin in biological matrices. This protocol, with its detailed steps for sample preparation, chromatography, and mass spectrometry, serves as a valuable resource for researchers in various scientific disciplines. The high sensitivity and specificity of this method are essential for accurately assessing the status of this vital coenzyme in health and disease.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Adenosylcobalamin - Wikipedia [en.wikipedia.org]
- 3. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylmalonyl-CoA mutase deficiency - Wikipedia [en.wikipedia.org]
- 5. consensus.app [consensus.app]
- 6. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 9. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenosylcobalamin as a Standard in Enzymatic Reaction Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), also known as coenzyme B12, is a biologically active form of vitamin B12 crucial for various metabolic processes.[1] It functions as a cofactor for enzymes that catalyze isomerization reactions, such as methylmalonyl-CoA mutase (MCM), which is essential for the metabolism of odd-chain fatty acids and certain amino acids.[1][2] Accurate determination of the activity of AdoCbl-dependent enzymes is vital in biochemical research, clinical diagnostics, and drug development. The use of a well-characterized adenosylcobalamin standard is fundamental for the calibration of these enzymatic assays, ensuring the accuracy and reproducibility of kinetic data.
These application notes provide detailed protocols for the preparation and use of adenosylcobalamin as a standard for the calibration of enzymatic reactions, with a specific focus on the methylmalonyl-CoA mutase assay.
Data Presentation: Properties of Adenosylcobalamin Standard
A high-purity adenosylcobalamin standard is critical for accurate calibration. The following table summarizes the key properties of a commercially available adenosylcobalamin standard.
| Property | Value | Reference |
| Synonyms | Coenzyme B12, AdoCbl, Cobamamide | MedChemExpress |
| Molecular Formula | C₇₂H₁₀₀CoN₁₈O₁₇P | Cayman Chemical |
| Molecular Weight | 1579.58 g/mol | Cayman Chemical |
| Purity | ≥98% | MedChemExpress |
| Appearance | Red to dark red crystalline powder | --- |
| Solubility | Soluble in water, DMSO, and ethanol | Cayman Chemical |
| Storage | Store at -20°C to -80°C, protected from light | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of Adenosylcobalamin Standard Solutions
This protocol describes the preparation of a stock solution and a series of standard solutions of adenosylcobalamin for generating a standard curve.
Materials:
-
Adenosylcobalamin (AdoCbl) standard (≥98% purity)
-
Deionized water or appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Microcentrifuge tubes
-
Calibrated micropipettes
-
Spectrophotometer or HPLC system
Procedure:
-
Stock Solution Preparation (e.g., 1 mM):
-
Accurately weigh a precise amount of AdoCbl powder.
-
Dissolve the powder in deionized water or the chosen buffer to achieve a final concentration of 1 mM. For example, dissolve 1.58 mg of AdoCbl in 1 mL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -80°C and protect from light to avoid degradation.
-
-
Working Standard Solutions Preparation:
-
Perform serial dilutions of the 1 mM stock solution with the same buffer to prepare a series of working standards.
-
Suggested concentrations for a standard curve: 0 µM, 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM.
-
Prepare these solutions fresh on the day of the experiment.
-
Protocol 2: Generation of a Standard Curve for Adenosylcobalamin
A standard curve is essential for determining the concentration of AdoCbl in unknown samples or for calibrating enzymatic assays. This can be achieved using spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Method A: Spectrophotometric Determination
-
Set the spectrophotometer to measure absorbance at the maximum wavelength (λmax) of adenosylcobalamin, which is approximately 525 nm.
-
Use the buffer solution as a blank to zero the spectrophotometer.
-
Measure the absorbance of each prepared standard solution.
-
Plot a graph of absorbance versus the known concentrations of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear relationship.
Method B: HPLC-Based Determination
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer.[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection: UV-Vis detector at 525 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Inject each standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a graph of peak area versus the known concentrations of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Protocol 3: Calibration of Methylmalonyl-CoA Mutase (MCM) Activity
This protocol describes a method to determine the kinetic parameters of MCM using a calibrated adenosylcobalamin standard.
Materials:
-
Purified methylmalonyl-CoA mutase (MCM) enzyme
-
Adenosylcobalamin (AdoCbl) standard solutions (prepared as in Protocol 1)
-
(R,S)-methylmalonyl-CoA (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Reaction quenching solution (e.g., perchloric acid)
-
HPLC system for product quantification (succinyl-CoA)
Procedure:
-
Enzyme Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes, each containing the potassium phosphate buffer and a fixed concentration of MCM enzyme.
-
Add varying concentrations of the AdoCbl standard to the reaction tubes.
-
Pre-incubate the enzyme with AdoCbl for a short period (e.g., 5 minutes) at the desired reaction temperature (e.g., 37°C) to allow for cofactor binding.
-
-
Initiation and Termination of the Reaction:
-
Initiate the enzymatic reaction by adding a saturating concentration of the substrate, methylmalonyl-CoA.
-
Allow the reaction to proceed for a defined period (e.g., 1-10 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution, such as perchloric acid, which will denature the enzyme.
-
-
Product Quantification:
-
Centrifuge the quenched reaction mixtures to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the product, succinyl-CoA, using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction at each AdoCbl concentration.
-
Plot the initial velocity (V₀) against the AdoCbl concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters: the Michaelis constant for AdoCbl (Km) and the maximum velocity (Vmax).
-
Quantitative Data Summary
The following table summarizes the kinetic constants for human methylmalonyl-CoA mutase (MCM) with respect to its cofactor, adenosylcobalamin. These values are essential for understanding the enzyme's affinity for its cofactor and its maximum catalytic rate.
| Enzyme | Mutation | Km for AdoCbl (µM) | Vmax (% of Wild-Type) | Reference |
| Wild-Type Human MCM | - | 0.04 - 0.8 | 100 | [4] |
| G94V | mut- | 3.2 | 98 | [4] |
| Y231N | mut- | 36 | 13 | [4] |
| R369H | mut- | 1.6 | 100 | [4] |
| G623R | mut- | 18 | 0.2 | [4] |
| H678R | mut- | 19 | 1.8 | [4] |
| G717V | mut- | 16 | 0.2 | [4] |
mut- refers to mutations associated with the mut- form of methylmalonic acidemia, which results from defective AdoCbl binding.[4]
Visualizations
Experimental Workflow for Enzymatic Reaction Calibration
Caption: Workflow for calibrating an AdoCbl-dependent enzyme assay.
Signaling Pathway: General Mechanism of Adenosylcobalamin-Dependent Isomerases
Caption: General mechanism of AdoCbl-dependent isomerase enzymes.
References
- 1. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolysis of Adenosylcobalamin and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Pretreatment Method for Analysis of Vitamin B12 in Cereal Infant Formula using Immunoaffinity Chromatography and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Adenosylcobalamin in Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), also known as coenzyme B12, is a complex organometallic cofactor essential for a variety of enzymatic reactions involving radical-mediated catalysis.[1][2] Its unique reactivity makes it a powerful tool in metabolic engineering for both the production of valuable chemicals and the de novo synthesis of vitamin B12 itself in tractable microbial hosts. These notes provide an overview of key applications, quantitative data from various studies, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Application 1: De Novo Biosynthesis of Adenosylcobalamin
The industrial production of vitamin B12 has traditionally relied on dedicated microbial fermentations of organisms like Pseudomonas denitrificans and Propionibacterium shermanii.[3][4] However, these native producers can be slow-growing and genetically challenging. Metabolic engineering efforts have focused on transferring the complex AdoCbl biosynthetic pathway into more easily manipulated hosts like Escherichia coli and Bacillus megaterium.[3][5][6]
The de novo synthesis of AdoCbl is a complex process involving approximately 30 enzymatic steps.[7][8] In metabolic engineering, this pathway is often divided into modules for easier assembly and optimization in a heterologous host. A common strategy involves engineering the aerobic biosynthesis pathway.[5][6]
Key Metabolic Engineering Strategies:
-
Modular Pathway Engineering: The entire biosynthetic pathway is broken down into functional modules, with genes sourced from various organisms. For instance, a 28-gene pathway was successfully assembled in E. coli to achieve de novo synthesis.[3]
-
Overexpression of Biosynthetic Genes: Key genes and operons, such as hemA, hemAXCDBL, and cbiXJCDETLFGAcysGAcbiYbtuR, are overexpressed to increase the metabolic flux towards AdoCbl.[7][9]
-
Elimination of Feedback Inhibition: Strategies are employed to overcome feedback inhibition, such as removing B12 riboswitches that regulate the expression of biosynthetic genes.[7][9]
-
Enhancing Precursor Supply: The production of precursors like 5-aminolevulinic acid (ALA) is often a rate-limiting step.
-
Optimization of Fermentation Conditions: Factors such as media composition (e.g., cobalt, 5,6-dimethylbenzimidazole (B1208971) (DMB) supplementation), aeration, and temperature are optimized to maximize yield.[5][10]
Quantitative Data on Engineered Vitamin B12 Production
| Host Organism | Engineering Strategy | Titer Achieved | Fold Increase | Reference |
| Escherichia coli | Modular expression of 28 genes, fermentation optimization | 307.00 µg/g DCW | ~250-fold | [3][5] |
| Escherichia coli | Expression of over 30 heterologous enzymes | 0.67 mg/L | Not specified | [11] |
| Bacillus megaterium | Gene overexpression, removal of B12 riboswitch | Not specified | 39.8-fold (intracellular concentration) | [7] |
| Bacillus megaterium | Three-stage fermentation, precursor supplementation | 44.38 µg/L | >170-fold | [10] |
Visualizing the Engineered de Novo Biosynthesis Pathway
Caption: Engineered de novo aerobic pathway for adenosylcobalamin biosynthesis in E. coli.
Application 2: Adenosylcobalamin-Dependent Pathways for Chemical Production
AdoCbl serves as a cofactor for enzymes that catalyze chemically challenging rearrangement reactions.[2] These enzymes, particularly isomerases and dehydratases, can be incorporated into engineered metabolic pathways to produce valuable chemicals from renewable feedstocks.
A prime example is the production of 1,3-propanediol (B51772) (1,3-PDO), a monomer used in the production of polymers like polytrimethylene terephthalate (B1205515) (PTT).[12][13] The key enzymatic step is the conversion of glycerol (B35011) to 3-hydroxypropionaldehyde (3-HPA), catalyzed by the AdoCbl-dependent glycerol dehydratase.[13]
Key Metabolic Engineering Strategies:
-
Heterologous Expression of the Pathway: The genes for glycerol dehydratase (dhaB) and 1,3-propanediol oxidoreductase (dhaT) are expressed in a host organism like E. coli.
-
Enhancing Cofactor Availability: Since glycerol dehydratase is AdoCbl-dependent, ensuring a sufficient supply of the cofactor is crucial. This can be achieved by co-expressing parts of the B12 biosynthesis pathway or by supplementing the fermentation medium with vitamin B12.
-
Redirecting Carbon Flux: Metabolic pathways are engineered to channel carbon from central metabolism (e.g., from glucose) towards glycerol, which then serves as the substrate for 1,3-PDO production.[12]
-
Redox Balancing: The pathway is balanced to ensure sufficient NADH is available for the reduction of 3-HPA to 1,3-PDO.
Quantitative Data on 1,3-Propanediol Production
| Host Organism | Carbon Source | Engineering Strategy | Titer Achieved (g/L) | Yield (g/g) |
| Klebsiella pneumoniae | Glycerol | Wild-type, fed-batch fermentation | ~70 | ~0.55 |
| E. coli | Glucose | Engineered pathway from glucose to glycerol, heterologous expression of dhaB and dhaT, B12 supplementation | >100 | ~0.25 |
| Clostridium butyricum | Glycerol | Wild-type, fed-batch fermentation | ~95 | ~0.65 |
(Note: Data is compiled from reviews and represents typical high-end values achieved through metabolic engineering and process optimization.[12][13][14][15])
Visualizing the 1,3-Propanediol Production Pathway
Caption: Engineered metabolic pathway for 1,3-propanediol production from glycerol.
Experimental Protocols
Protocol 1: Culturing Engineered E. coli for de novo Vitamin B12 Production
This protocol is a generalized procedure based on methods described for producing AdoCbl in engineered E. coli.[5][6]
1. Media and Reagents:
-
Luria-Bertani (LB) medium for pre-culture.
-
Defined fermentation medium (e.g., M9 minimal medium) supplemented with:
-
Glucose (20 g/L)
-
Trace elements solution
-
Thiamine (10 mg/L)
-
Appropriate antibiotics
-
Cobalt chloride (CoCl₂) (10 µM)
-
5,6-dimethylbenzimidazole (DMB) (10 mg/L)
-
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)
2. Procedure:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 250 rpm.
-
Use the overnight culture to inoculate 50 mL of defined fermentation medium in a 250 mL baffled flask to an initial OD₆₀₀ of 0.1.
-
Incubate at 37°C with shaking at 250 rpm.
-
When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Simultaneously, add the precursors CoCl₂ and DMB.
-
Reduce the incubation temperature to 30°C and continue shaking for 48-72 hours.
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with phosphate-buffered saline (PBS) and store at -80°C for analysis.
Protocol 2: Extraction and Quantification of Adenosylcobalamin
This protocol outlines the extraction of cobalamins from bacterial cells and their quantification via HPLC.[10]
1. Materials:
-
Harvested cell pellet.
-
Extraction buffer: 0.1 M potassium phosphate buffer, pH 7.0.
-
Potassium cyanide (KCN) solution (1% w/v) - EXTREME CAUTION: KCN is highly toxic.
-
HPLC system with a C18 reverse-phase column.
-
Mobile phase: Acetonitrile (B52724) and water with trifluoroacetic acid (TFA).
-
Adenosylcobalamin and Cyanocobalamin (B1173554) standards.
2. Extraction Procedure (Conversion to Cyanocobalamin for stability):
-
Resuspend the cell pellet in extraction buffer.
-
Lyse the cells using sonication or a bead beater on ice.
-
Add KCN solution to the lysate to a final concentration of 0.01% to convert all cobalamins to the more stable cyanocobalamin form.
-
Incubate in the dark at room temperature for 30 minutes.
-
Heat the mixture at 100°C for 10 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 20 minutes to clarify the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC Quantification:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA). For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 361 nm.
-
Quantification: Create a standard curve using known concentrations of a cyanocobalamin standard. Compare the peak area of the sample to the standard curve to determine the concentration.
Visualizing the Experimental Workflow
Caption: General experimental workflow for a metabolic engineering project using adenosylcobalamin.
References
- 1. Adenosylcobalamin - Wikipedia [en.wikipedia.org]
- 2. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of Escherichia coli for de novo biosynthesis of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of cobalamin (vitamin B12) production in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of cobalamin (vitamin B12) production in Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a two-step cultivation strategy for the production of vitamin B12 by Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A synthetic cell-free 36-enzyme reaction system for vitamin B12 production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic engineering for the microbial production of 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microbial production of 1,3-propanediol: Recent developments and emerging opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Whole-Cell Biosensors in Adenosylcobalamin Detection
These application notes provide detailed methodologies for the use of engineered whole-cell biosensors in the specific detection of adenosylcobalamin (AdoCbl), a bioactive form of vitamin B12. The protocols are intended for researchers, scientists, and professionals in drug development. Two primary types of whole-cell biosensors are detailed: a CarH-based agglutination sensor and a riboswitch-based fluorescent sensor.
CarH-Based Agglutination Biosensor for Adenosylcobalamin
This biosensor utilizes Escherichia coli engineered to express the AdoCbl-specific binding domain of the CarH protein on their surface. The presence of AdoCbl induces the tetramerization of CarH, leading to visible cell-cell adhesion and agglutination. This system offers a rapid, easy-to-readout method for AdoCbl detection.[1][2][3][4]
Signaling Pathway
The signaling mechanism is based on the ligand-induced oligomerization of the CarH protein. In the absence of AdoCbl, the surface-expressed CarH monomers do not interact, and the bacterial cells remain in suspension. Upon the introduction of AdoCbl, it binds to the CarH domains, triggering a conformational change that promotes the formation of tetramers. These tetramers act as bridges between adjacent cells, causing them to agglutinate and settle out of the solution. An interesting feature of this system is its reversibility; green light illumination can disassemble the CarH tetramers, providing an internal quality control for the assay.[1][3][4]
Quantitative Data
| Parameter | Value | Notes | Reference |
| Analyte | Adenosylcobalamin (AdoCbl) | High specificity over other cobalamins. | [1][4] |
| Detection Limit | 500 nM | In protein-poor biofluids like urine. | [1][3][4] |
| Dynamic Range | 50 nM - 500 nM | Aggregation ratio plateaus above 500 nM. | [4] |
| Assay Type | Whole-cell agglutination | Can be read by eye or with a plate reader. | [1][3] |
| Internal Control | Green light illumination | Reverses the agglutination. | [1][3][4] |
Experimental Protocol
1. Bacterial Strain and Plasmid Preparation:
-
Host Strain: Escherichia coli MG1655.
-
Plasmids: A two-plasmid system is used. The first plasmid contains the gene for the CarH-eCPX fusion protein (CarH fused to a circularly permuted transmembrane protein for surface display). The second plasmid constitutively expresses a fluorescent protein (e.g., mCherry) for visualization of the bacteria.
-
Transformation: Co-transform both plasmids into E. coli MG1655 using standard electroporation or heat shock protocols.
2. Cell Culture and Induction:
-
Media: Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotics for plasmid maintenance.
-
Growth Conditions: Incubate cultures overnight at 37°C with shaking (200 rpm).
-
Induction: Inoculate fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C to an OD600 of 0.4-0.6. Induce the expression of the CarH-eCPX fusion protein according to the specific promoter system used (e.g., with arabinose for a pBAD promoter). Continue to grow the culture for 3-4 hours at 30°C.
3. Agglutination Assay:
-
Cell Preparation: Harvest the induced cells by centrifugation (e.g., 4000 x g for 10 minutes). Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in the same buffer to a final OD600 of approximately 10.
-
Assay Setup: In a 96-well U-bottom plate, add 50 µL of the cell suspension to each well.
-
Analyte Addition: Add 50 µL of the AdoCbl standard or sample (in a range of concentrations) to the wells. For a negative control, add 50 µL of buffer.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for agglutination.
-
Readout:
-
Visual: Non-agglutinated cells will form a tight button at the bottom of the well, while agglutinated cells will form a diffuse mat.
-
Quantitative: The aggregation can be quantified by measuring the optical density of the supernatant before and after resuspension, or by imaging the wells.
-
4. Internal Control (Light Reversion):
-
Following the initial readout, expose the 96-well plate to green light (e.g., using an LED array) for 30-60 minutes.
-
Re-read the plate. The disassembly of the CarH tetramers should result in the resuspension of the cells and the formation of a tight button in the previously agglutinated wells.
Experimental Workflow
Riboswitch-Based Fluorescent Biosensor for Adenosylcobalamin
This type of biosensor employs a genetically encoded circuit where an AdoCbl-responsive riboswitch controls the expression of a fluorescent reporter protein, such as Green Fluorescent Protein (GFP).[5][6] The binding of AdoCbl to the riboswitch, located in the 5' untranslated region (5' UTR) of the reporter gene's mRNA, induces a conformational change that typically inhibits translation, leading to a decrease in fluorescence.[7][8] This allows for a quantitative measurement of AdoCbl concentrations.
Signaling Pathway
The signaling cascade begins with the cellular uptake of AdoCbl. Inside the cell, AdoCbl binds to the aptamer domain of the riboswitch on the mRNA transcript of the reporter gene. This binding event stabilizes a secondary structure in the mRNA that sequesters the ribosome binding site (RBS), thereby preventing the initiation of translation and reducing the synthesis of the fluorescent reporter protein. The resulting fluorescence output is inversely proportional to the intracellular concentration of AdoCbl. Some more complex systems use an inverter to make the fluorescence output directly proportional to the AdoCbl concentration.[5][6]
Quantitative Data
| Parameter | Value | Notes | Reference |
| Analyte | Adenosylcobalamin (AdoCbl) | Can also respond to other forms of cobalamin that are converted to AdoCbl intracellularly. | [9] |
| Detection Limit | 10 ng/mL (for cyanocobalamin) | In a system using a P. freudenreichii riboswitch. | [7] |
| Dynamic Range | 10 - 1000 ng/mL (for cyanocobalamin) | [7] | |
| Assay Type | Whole-cell fluorescence | Measured using a plate reader or flow cytometer. | [5][6][9] |
| Output Signal | Inversely or directly proportional to AdoCbl concentration, depending on the circuit design. | [5][6][7] |
Experimental Protocol
1. Bacterial Strain and Plasmid Preparation:
-
Host Strain: Escherichia coli DH5α for cloning and a suitable expression strain like BL21(DE3).
-
Plasmid: A plasmid containing the reporter gene (e.g., gfp) under the control of a promoter, with the AdoCbl riboswitch sequence inserted in the 5' UTR. The btuB 5' UTR from E. coli is a common choice for the riboswitch.
-
Transformation: Transform the plasmid into the expression host strain.
2. Cell Culture:
-
Media: Grow the transformed E. coli in a defined minimal medium to avoid any background vitamin B12. Supplement with necessary nutrients and the appropriate antibiotic.
-
Growth Conditions: Grow an overnight culture at 37°C with shaking.
3. Fluorescence Assay:
-
Assay Setup: Inoculate fresh minimal medium in a 96-well black, clear-bottom plate with the overnight culture to a starting OD600 of 0.05.
-
Analyte Addition: Add AdoCbl standards or samples to the wells at a range of final concentrations.
-
Incubation: Incubate the plate at 37°C with shaking in a plate reader capable of measuring both OD600 and fluorescence over time (e.g., for 16 hours).
-
Measurement: Measure OD600 to monitor cell growth and GFP fluorescence (e.g., excitation at 485 nm, emission at 510 nm).
4. Data Analysis:
-
Normalization: For each time point, normalize the fluorescence signal by the OD600 to account for differences in cell density.
-
Dose-Response Curve: Plot the normalized fluorescence as a function of the AdoCbl concentration. The resulting curve can be fitted to a suitable model (e.g., a four-parameter logistic regression) to determine the EC50 and limit of detection.
Experimental Workflow
References
- 1. An Adenosylcobalamin Specific Whole-Cell Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Adenosylcobalamin Specific Whole‐Cell Biosensor | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. An Adenosylcobalamin Specific Whole‐Cell Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A hybrid RNA-protein biosensor for high-throughput screening of adenosylcobalamin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A riboswitch sensor to determine vitamin B12 in fermented foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cobalamin riboswitch - Wikipedia [en.wikipedia.org]
- 9. Active analyte import improves dynamic range and sensitivity of a Vitamin B12 biosensor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Adenosylcobalamin in Studies of Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B12, or cobalamin, is an essential water-soluble vitamin that plays a critical role in cellular metabolism. In humans, it functions as a cofactor for two key enzymes. In the cytosol, methylcobalamin (B1676134) is required for methionine synthase. Within the mitochondria, adenosylcobalamin (AdoCbl), the most prevalent form of B12 in the body's cells, is an indispensable cofactor for the enzyme methylmalonyl-CoA mutase (MCM).[1][2] This function places AdoCbl at a crucial intersection of carbohydrate, fat, and protein metabolism, directly impacting mitochondrial energy production.[3]
AdoCbl's primary mitochondrial role is to facilitate the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[1][4] Succinyl-CoA is a key intermediate in the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration.[2][5] Therefore, AdoCbl is vital for the metabolism of odd-chain fatty acids and the catabolism of several amino acids, including isoleucine, valine, threonine, and methionine.[1][6]
Deficiency in AdoCbl, or genetic defects affecting its synthesis or the function of MCM, leads to impaired mitochondrial function.[7] This impairment results in the accumulation of toxic metabolites, notably methylmalonic acid (MMA), and a subsequent reduction in ATP synthesis.[1][8] The clinical manifestations can include chronic fatigue, muscle weakness, neurological damage, and metabolic acidosis.[1][3] Studying the role of AdoCbl in mitochondrial function is therefore critical for understanding the pathophysiology of B12 deficiency disorders and for developing targeted therapeutic strategies.
These application notes provide an overview of the key metabolic pathways involving AdoCbl, protocols for assessing its impact on mitochondrial function, and a summary of relevant data.
Signaling Pathways and Metabolic Relationships
The central role of adenosylcobalamin in mitochondria is its function as a cofactor for methylmalonyl-CoA mutase (MCM). This enzyme catalyzes a critical step linking the catabolism of various substrates to the TCA cycle for energy production.
A general workflow for investigating the effects of adenosylcobalamin on mitochondrial function involves sample preparation, intervention, and a series of targeted bioenergetic assays.
Quantitative Data Summary
Defects in adenosylcobalamin synthesis directly impact mitochondrial nucleic acid metabolism. Studies on fibroblasts from patients with methylmalonic aciduria (MMA) reveal compensatory mechanisms in response to impaired AdoCbl synthesis.
Table 1: Mitochondrial Nucleic Acid Levels in Fibroblasts with AdoCbl Synthesis Defects
| Cell Line | Defect Location | mtDNA Level (vs. Control) | 16S & 12S mt-rRNA Level (Normalized to mtDNA) | Mitochondrial mRNA Level (Normalized to mtDNA) |
|---|---|---|---|---|
| GM00595 | Mitochondrial (impaired AdoCbl synthesis) | ~2-fold increase | ~70% decrease | Decreased (ND1, ND2, CO I) |
| GM10011 | Cytosolic (impaired precursor synthesis) | No significant change | ~50% decrease | Unchanged |
Data synthesized from a study on human fibroblasts with inborn errors of cobalamin metabolism.[9] The increase in mitochondrial DNA (mtDNA) in the GM00595 cell line is suggested to be a compensatory response to the severe reduction in mitochondrial ribosomal RNA (mt-rRNA), which is essential for the expression of the mitochondrial genome.[9]
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rat Liver
This protocol is a standard method for obtaining a purified and functional mitochondrial fraction from soft tissues, suitable for subsequent bioenergetic assays.[10]
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 20 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 20 mM HEPES, pH 7.4.
-
Dounce homogenizer with a Teflon pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines. Immediately excise the liver and place it in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash thoroughly with Isolation Buffer I to remove excess blood.
-
Transfer the minced tissue to a Dounce homogenizer with 30-40 mL of ice-cold Isolation Buffer I.
-
Homogenize the tissue with 5-10 strokes of the pestle at approximately 1,600 rpm. Avoid generating foam.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully decant the supernatant into fresh, chilled centrifuge tubes. Centrifuge the supernatant at 14,000 x g for 10 minutes at 4°C to pellet the mitochondrial fraction.
-
Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Repeat the wash step (Step 7) using ice-cold Isolation Buffer II.
-
Resuspend the final mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 mL) of Isolation Buffer II.
-
Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.
-
Adjust the final concentration to >30 mg protein/mL with Isolation Buffer II and store on ice for immediate use.
Protocol 2: Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol describes a high-throughput method for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.[11] It can be adapted for cells with AdoCbl deficiency or cells treated with AdoCbl.
Materials:
-
Seahorse XF Analyzer and associated consumables (culture plates, sensor cartridges).
-
Seahorse XF Calibrant.
-
Assay Medium: Typically DMEM or a similar medium without serum or bicarbonate, supplemented with glucose, pyruvate, and glutamine as required.
-
Mitochondrial Stress Test compounds: Oligomycin (ATP synthase inhibitor), FCCP (protonophore/uncoupling agent), Rotenone/Antimycin A (Complex I and III inhibitors).
-
Cells of interest (e.g., control vs. cblB mutant fibroblasts).
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF culture plate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least 4 hours (or overnight).
-
Cell Preparation: One hour before the assay, remove the culture medium from the cells, wash twice with pre-warmed assay medium, and add the final volume of assay medium to each well. Place the plate in a 37°C non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at optimized concentrations.
-
Instrument Calibration: Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Assay Execution: After calibration, replace the calibrant plate with the cell culture plate and initiate the mitochondrial stress test protocol. The instrument will measure basal OCR, then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration per well. Compare key respiratory parameters (e.g., Basal Respiration, Maximal Respiration, Spare Respiratory Capacity) between control and experimental groups.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health and energy status. This protocol uses a fluorescent dye to qualitatively or quantitatively assess changes in ΔΨm.[12][13]
Materials:
-
Fluorescent dye: Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
-
Phosphate-buffered saline (PBS) or appropriate buffer (e.g., HBSS).
-
Cells plated on glass-bottom dishes (for microscopy) or in a black-walled microplate (for plate reader).
-
Fluorescence microscope or fluorescence plate reader.
-
FCCP (as a control for depolarization).
Procedure (using TMRE):
-
Cell Culture: Culture cells under desired experimental conditions (e.g., with and without AdoCbl supplementation).
-
Dye Loading: Remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, pre-warmed medium containing TMRE at a final concentration of 25-100 nM.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
Washing: Remove the TMRE-containing medium and wash the cells twice with pre-warmed PBS to remove excess dye. Add fresh assay buffer or medium for imaging/measurement.
-
Control Well: For a negative control, treat one well of cells with an uncoupling agent like FCCP (e.g., 10 µM) during the final 5-10 minutes of incubation to induce complete depolarization.
-
Image Acquisition/Fluorescence Measurement:
-
Microscopy: Acquire images using a fluorescence microscope with appropriate filters (TMRE: Ex/Em ~549/575 nm). Healthy, polarized mitochondria will exhibit bright red fluorescence, while depolarized mitochondria (in FCCP-treated cells) will show dim fluorescence.
-
Plate Reader: Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. Compare the fluorescence levels between control and treated cells to determine relative changes in mitochondrial membrane potential.
References
- 1. Adenosylcobalamin [b12-vitamin.com]
- 2. mdpi.com [mdpi.com]
- 3. wellnessresources.com [wellnessresources.com]
- 4. futurekind.com [futurekind.com]
- 5. 4 Must Know Facts About Adenosylcobalamin [globalhealing.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mito-Nuclear Communication by Mitochondrial Metabolites and Its Regulation by B-Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alteration of mitochondrial DNA and RNA level in human fibroblasts with impaired vitamin B12 coenzyme synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isotopic Labeling of Adenosylcobalamin for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12, serves as a crucial cofactor for enzymes involved in critical metabolic pathways, such as those for amino acid and odd-chain fatty acid metabolism.[1] Isotopic labeling of AdoCbl is a powerful technique that enables researchers to trace its passage through metabolic reactions, elucidate enzymatic mechanisms, and quantify its presence in biological samples with high precision.[2][3] This document provides detailed application notes and protocols for the isotopic labeling of adenosylcobalamin for use in tracer studies, tailored for researchers in academia and the pharmaceutical industry.
Isotopically labeled AdoCbl, using either stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C), allows for the direct tracking of the molecule and its metabolic products.[3][4] Advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have made stable isotopes the preferred choice for many studies due to safety and the ability to perform in vivo studies in humans.[2][4] These tracer studies are instrumental in understanding the kinetics and mechanisms of AdoCbl-dependent enzymes and have applications in diagnosing and monitoring metabolic disorders.
Principle of Isotopic Labeling for Tracer Studies
Isotope labeling involves the replacement of one or more atoms in a molecule with their isotopes, which have a different number of neutrons.[3] This substitution creates a "labeled" molecule that is chemically identical to its unlabeled counterpart but can be distinguished based on its mass, nuclear spin, or radioactivity.[3]
In tracer experiments, a labeled precursor is introduced into a biological system.[2] By tracking the labeled atoms, researchers can follow the metabolic fate of the molecule, identify its downstream products, and quantify metabolic fluxes.[2] For adenosylcobalamin, this can involve labeling the corrin (B1236194) ring, the adenosyl group, or the cobalt-coordinating dimethylbenzimidazole (DMB) moiety.[5][6]
Applications in Research and Drug Development
-
Mechanistic Enzymology: Elucidating the reaction mechanisms of AdoCbl-dependent enzymes, such as glutamate (B1630785) mutase and methylmalonyl-CoA mutase.[4][7]
-
Metabolic Pathway Analysis: Tracing the flow of metabolites through pathways like the breakdown of odd-chain fatty acids and certain amino acids.[1][8]
-
Pharmacokinetic and Absorption Studies: Measuring the absorption, distribution, metabolism, and excretion (ADME) of vitamin B12 analogs in drug development.[9]
-
Clinical Diagnostics: Developing sensitive assays for quantifying cobalamin levels in biological fluids to diagnose deficiencies.[10]
-
Tumor Imaging: Using radiolabeled cobalamin derivatives as tracers for PET imaging of tumors that overexpress cobalamin receptors.[11]
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled Adenosylcobalamin
The synthesis of isotopically labeled AdoCbl can be achieved through chemical or biological methods. Biological synthesis often provides high specificity for labeling.
Biological Synthesis of ¹⁴C-Labeled Adenosylcobalamin:
This protocol is adapted from a method using Salmonella enterica to produce ¹⁴C-labeled cobalamin by providing a labeled precursor.[5][6]
-
Culture Preparation: Grow Salmonella enterica in a minimal medium where ethanolamine (B43304) is the sole carbon source under aerobic conditions. Under these conditions, the bacterium cannot synthesize cobinamide or dimethylbenzimidazole (DMB) but can assemble them into cobalamin if provided exogenously.[6]
-
Precursor Addition: Supplement the culture medium with cobinamide and ¹⁴C-labeled DMB. The ¹⁴C label is typically at the carbon 2 position of the DMB moiety.[6]
-
Incubation: Incubate the culture to allow the bacteria to take up the precursors and synthesize ¹⁴C-labeled cobalamin.
-
Extraction: Harvest the bacterial cells and extract the cobalamins. To obtain the stable cyanocobalamin (B1173554) form for purification, the extraction is performed in the presence of cyanide.[5] The natural adenosylcobalamin form can be preserved by performing the extraction in the dark and under conditions that prevent the displacement of the adenosyl group.
-
Purification: Purify the ¹⁴C-labeled cobalamin using High-Performance Liquid Chromatography (HPLC).[5]
-
Conversion to Adenosylcobalamin (if necessary): If cyanocobalamin is purified, it can be converted to adenosylcobalamin through established chemical or enzymatic methods.
-
Verification: Confirm the identity and purity of the labeled AdoCbl using mass spectrometry to verify the mass shift due to the ¹⁴C label and UV-visible spectroscopy to confirm the characteristic spectrum.[5]
Protocol 2: Quantification of Labeled Adenosylcobalamin using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying different forms of cobalamin in biological samples.[10][12][13]
-
Sample Preparation:
-
Extract cobalamins from the biological matrix (e.g., plasma, tissue homogenate).[10] This may involve protein precipitation followed by solid-phase extraction (SPE) for sample clean-up and concentration.[10]
-
Add a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N-labeled AdoCbl) to the sample for accurate quantification.[14][15]
-
-
LC Separation:
-
Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).[10][12]
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).
-
-
MS/MS Detection:
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte (labeled AdoCbl) and the internal standard.
-
Optimize MS parameters such as cone voltage and collision energy for each cobalamin vitamer.[10]
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the labeled AdoCbl standard.
-
Calculate the concentration of the labeled AdoCbl in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
Quantitative data from tracer studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: LC-MS/MS Method Validation Parameters for Cobalamin Quantification
| Parameter | Hydroxocobalamin (OHCbl) | Adenosylcobalamin (AdoCbl) | Methylcobalamin (MeCbl) | Cyanocobalamin (CNCbl) | Reference |
| Linear Range (ng/mL) | 0.05 - 5 | 0.05 - 5 | 0.05 - 5 | 0.05 - 5 | [10] |
| LLOQ (ng/mL) | 0.05 | 0.05 | 0.05 | 0.05 | [10] |
| LOD (ng/g) | 0.19 - 0.58 | 0.19 - 0.58 | 0.19 - 0.58 | 0.19 - 0.58 | [14][15] |
| Recovery (%) | 82 - 121 | 82 - 121 | 82 - 121 | 82 - 121 | [14][15] |
| Intra-day Precision (%RSD) | < 6 | < 6 | < 6 | < 6 | [14][15] |
| Inter-day Precision (%RSD) | < 11 | < 11 | < 11 | < 11 | [14][15] |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; RSD: Relative Standard Deviation.
Table 2: Biodistribution of ⁸⁹Zr-Cobalamin in Tumor-Bearing Mice (%ID/g)
| Organ | 4 h p.i. | 24 h p.i. | 48 h p.i. | Reference |
| Tumor | 5.11 ± 1.33 | 4.16 ± 1.09 | 3.78 ± 0.77 | [11] |
| Kidney | 94.42 ± 4.27 | 103.33 ± 11.50 | 72.74 ± 8.41 | [11] |
| Liver | 20.15 ± 3.42 | 16.75 ± 1.44 | 17.99 ± 2.54 | [11] |
%ID/g: Percent Injected Dose per Gram of Tissue; p.i.: post-injection. Data are presented as mean ± standard deviation.
Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways.
Caption: Workflow for AdoCbl tracer studies.
Caption: Role of AdoCbl in propionate metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. fiveable.me [fiveable.me]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human vitamin B12 absorption measurement by accelerator mass spectrometry using specifically labeled 14C-cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rothlab.ucdavis.edu [rothlab.ucdavis.edu]
- 7. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosylcobalamin - Wikipedia [en.wikipedia.org]
- 9. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 89Zr-Cobalamin PET Tracer: Synthesis, Cellular Uptake, and Use for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 13. phenomenex.com [phenomenex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adenosylcobalamin as a Standard for Bacterial Growth Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosylcobalamin (AdoCbl), also known as coenzyme B12, is a biologically active form of vitamin B12 that plays a crucial role as a cofactor for several essential enzymes in bacteria.[1] These enzymes are involved in a variety of metabolic processes, including carbon skeleton rearrangements, ribonucleotide reduction, and the metabolism of amino acids and fatty acids.[2] Consequently, the availability of adenosylcobalamin can significantly impact bacterial growth, physiology, and pathogenesis. In microbiological research and drug development, the precise control of bacterial growth conditions is paramount. The use of adenosylcobalamin as a standardized supplement in bacterial growth media allows for the consistent and reproducible cultivation of AdoCbl-dependent bacteria and facilitates the study of metabolic pathways and the screening of antimicrobial compounds that may target these pathways.
These application notes provide detailed protocols for the preparation and use of adenosylcobalamin as a standard in bacterial growth media, summarize its effects on various bacterial species, and offer guidance for experimental design.
Data Presentation
The following tables summarize the recommended concentrations of adenosylcobalamin for supplementing bacterial growth media and the observed effects on bacterial growth.
Table 1: Recommended Concentration of Adenosylcobalamin for Bacterial Growth Media
| Bacterial Species | Base Medium | Adenosylcobalamin Concentration | Reference(s) |
| Escherichia coli (metE mutant) | M9 Minimal Medium | 0.35 nM - 1 nM | [3] |
| Rhizobium spp. | Tryptone-Yeast Extract Medium | 2.5 - 7.5 mg/L (approximately 1.6 - 4.7 µM) | [4] |
| Lactobacillus leichmannii | Vitamin B12 Assay Medium | 0 - 0.2 ng/mL (for standard curve) | [1] |
| General Use (starting concentration) | Defined Minimal or Complex Media | 1 - 10 nM | This is a generally accepted starting range. |
Table 2: Effects of Adenosylcobalamin Supplementation on Bacterial Growth
| Bacterial Species | Growth Condition | Observed Effect | Quantitative Data | Reference(s) |
| Rhizobium spp. | Submerged Fermentation | Increased adenosylcobalamin production and biomass. | With betaine (B1666868) (5g/L), AdoCbl titer reached 28.57 ± 0.26 mg/L. | [4] |
| Escherichia coli (metE mutant) | Minimal Medium | Supports growth in the absence of methionine. | Growth is dose-dependent on AdoCbl concentration. | [3] |
| Bacillus megaterium | Modified TB Medium | Production of adenosylcobalamin. | Yield enhanced to 44.38 µg/l with optimized two-step cultivation. | [1] |
Experimental Protocols
Protocol 1: Preparation of Adenosylcobalamin Stock Solution
This protocol describes the preparation of a sterile stock solution of adenosylcobalamin suitable for supplementation of bacterial growth media.
Materials:
-
Adenosylcobalamin (crystalline solid)
-
Nuclease-free water or appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Sterile, light-blocking microcentrifuge tubes or vials
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
Procedure:
-
Work in low-light conditions: Adenosylcobalamin is light-sensitive. Perform all manipulations in a darkened room or use amber-colored labware.
-
Calculate the required mass: Determine the mass of adenosylcobalamin needed to prepare a stock solution of the desired concentration (e.g., 1 mM). The molecular weight of adenosylcobalamin is approximately 1579.6 g/mol .
-
Dissolution:
-
Aseptically weigh the calculated amount of adenosylcobalamin powder.
-
Dissolve the powder in the appropriate volume of nuclease-free water or buffer to achieve the desired stock concentration.
-
Gently vortex to ensure complete dissolution.
-
-
Sterilization:
-
Draw the adenosylcobalamin solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile, light-blocking microcentrifuge tube or vial. Do not autoclave adenosylcobalamin solutions , as they are heat-labile.
-
-
Storage:
-
Store the sterile stock solution at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month), protected from light.
-
Protocol 2: Supplementation of Bacterial Growth Media
This protocol outlines the addition of the sterile adenosylcobalamin stock solution to bacterial growth media.
Materials:
-
Sterile adenosylcobalamin stock solution (from Protocol 1)
-
Sterile bacterial growth medium (autoclaved and cooled to room temperature)
-
Sterile pipettes and tips
Procedure:
-
Calculate the required volume: Determine the volume of the adenosylcobalamin stock solution needed to achieve the desired final concentration in the growth medium.
-
Aseptic Addition:
-
In a laminar flow hood or using aseptic technique, add the calculated volume of the sterile adenosylcobalamin stock solution to the sterile, cooled growth medium.
-
For example, to prepare 100 mL of medium with a final AdoCbl concentration of 10 nM from a 1 mM stock, add 1 µL of the stock solution.
-
-
Mixing: Gently swirl the medium to ensure uniform distribution of the adenosylcobalamin.
-
Use: The supplemented medium is now ready for inoculation with the desired bacterial strain.
Protocol 3: Assessing the Effect of Adenosylcobalamin on Bacterial Growth
This protocol provides a method for determining the growth curve of a bacterial strain in the presence of varying concentrations of adenosylcobalamin.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (lacking vitamin B12 if the bacteria is an auxotroph)
-
Sterile adenosylcobalamin stock solution
-
Sterile culture tubes or a 96-well microplate
-
Incubator shaker
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum:
-
Prepare Media with AdoCbl Concentrations:
-
Prepare a series of sterile culture tubes or wells in a microplate containing the growth medium supplemented with a range of adenosylcobalamin concentrations (e.g., 0 nM, 0.1 nM, 1 nM, 10 nM, 100 nM).
-
Include a control with no AdoCbl.
-
-
Inoculation:
-
Measure the optical density (OD) of the overnight culture at 600 nm (OD600).
-
Dilute the overnight culture to a starting OD600 of 0.05 in the prepared media with the different AdoCbl concentrations.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the OD600 values against time for each AdoCbl concentration to generate growth curves.
-
Determine the growth rate and final cell density for each condition.
-
Visualizations
Adenosylcobalamin-Dependent Riboswitch Signaling Pathway
References
- 1. Development of a two-step cultivation strategy for the production of vitamin B12 by Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 6. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Adenosylcobalamin Aqueous Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of adenosylcobalamin in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of adenosylcobalamin degradation in aqueous solutions?
A1: The primary cause of degradation is exposure to light (photolysis). Adenosylcobalamin is extremely photolabile and will rapidly degrade upon exposure to light, especially UVA radiation. This degradation involves the cleavage of the cobalt-carbon bond.[1][2] It is crucial to handle and store all adenosylcobalamin solutions in the dark or under low-light conditions using amber vials or light-blocking containers.
Q2: What is the optimal pH for storing aqueous solutions of adenosylcobalamin?
A2: The highest stability for adenosylcobalamin in aqueous solutions is observed within a pH range of 4.0 to 7.0.[3] In acidic conditions (e.g., pH 4.0), the primary degradation pathway is heterolytic cleavage, while at neutral pH (e.g., pH 7.0), homolytic cleavage is the dominant degradation route.[1]
Q3: What are the main degradation products of adenosylcobalamin in water?
A3: Upon exposure to light, adenosylcobalamin is primarily converted to hydroxocobalamin (B81358) (OHCbl).[1][2] Thermal degradation can lead to two main pathways depending on the pH. At acidic pH, heterolytic cleavage results in aquocobalamin, adenine, and a sugar residue. At neutral pH, homolytic cleavage produces cob(II)alamin and 8,5'-anhydroadenosine.[1]
Q4: How should I store my solid adenosylcobalamin powder?
A4: Solid adenosylcobalamin powder should be stored at -20°C in a light-proof and moisture-proof container.[4] Under these conditions, it can be stable for at least four years.[5]
Q5: For how long can I store a prepared aqueous solution of adenosylcobalamin?
A5: It is highly recommended to prepare aqueous solutions of adenosylcobalamin fresh for each experiment. If short-term storage is necessary, the solution should be kept at 2-8°C, protected from light, and used within 24 hours.[5][6]
Q6: Can I freeze aqueous solutions of adenosylcobalamin for long-term storage?
A6: While freezing can slow down degradation, the stability of frozen adenosylcobalamin solutions is not well-documented. It is generally recommended to prepare fresh solutions. If freezing is necessary, it should be done rapidly in small aliquots and stored at -80°C, with the understanding that some degradation may still occur upon thawing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of pink/red color in the solution | Degradation of adenosylcobalamin. | The solution has likely degraded. Discard and prepare a fresh solution. Ensure all handling steps are performed under minimal light. |
| Inconsistent experimental results | Instability of the adenosylcobalamin solution. | Prepare fresh solutions for each experiment. Verify the pH of your buffer is within the optimal range (4.0-7.0). Protect the solution from light at all times. |
| Precipitate formation in the solution | Low solubility or degradation. | Adenosylcobalamin has a solubility of approximately 4 mg/mL in water.[4] Sonication may be required to fully dissolve the compound. If a precipitate forms in a previously clear solution, it may be a sign of degradation. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | The primary degradation product is often hydroxocobalamin. Use a validated stability-indicating HPLC method to identify and quantify adenosylcobalamin and its degradants. |
Stability Data
The stability of adenosylcobalamin is significantly influenced by temperature and pH. The following tables summarize key kinetic data from scientific literature.
Table 1: Thermal Degradation of Adenosylcobalamin in Aqueous Solution
| pH | Temperature (°C) | Degradation Pathway | Rate Constant (s⁻¹) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (eu) |
| 4.0 | 85 | Heterolytic Cleavage | - | 26.3 ± 0.6 | -6 ± 2 |
| 7.0 | 85 | Homolytic Cleavage | - | 31.8 ± 0.7 | 6.8 ± 1.0 |
| 7.0 | 100 | Homolytic Cleavage | - | 31.8 ± 0.7 | 6.8 ± 1.0 |
| 7.0 | 110 | Homolytic Cleavage | - | 31.8 ± 0.7 | 6.8 ± 1.0 |
| Data sourced from Hay, B. P., & Finke, R. G. (1986). J. Am. Chem. Soc., 108(16), 4820–4829.[1] |
Table 2: General Stability Recommendations for Adenosylcobalamin
| Form | Storage Condition | Recommended Shelf Life |
| Solid Powder | -20°C, protected from light and moisture | ≥ 4 years[5] |
| Aqueous Solution (in solvent) | -80°C, protected from light | Up to 1 year (use with caution, fresh is best)[4] |
| Aqueous Solution (for immediate use) | 2-8°C, protected from light | ≤ 24 hours[5][6] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of Adenosylcobalamin
Materials:
-
Adenosylcobalamin (solid powder)
-
High-purity water (e.g., Milli-Q or equivalent) or a suitable buffer (pH 4.0-7.0)
-
Calibrated pH meter
-
Amber volumetric flasks and vials
-
Sonicator (optional)
Procedure:
-
Work in a dimly lit environment or under red light to minimize light exposure.
-
Accurately weigh the desired amount of adenosylcobalamin powder.
-
Transfer the powder to an amber volumetric flask.
-
Add a portion of the high-purity water or buffer to the flask.
-
If necessary, sonicate the solution for a short period to aid dissolution.[4]
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Mix the solution thoroughly.
-
If not for immediate use, store the solution in a tightly sealed amber vial at 2-8°C for no longer than 24 hours.
Protocol 2: Stability Testing by HPLC
Objective: To quantify the concentration of adenosylcobalamin and its primary degradation product, hydroxocobalamin, over time.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Adenosylcobalamin and hydroxocobalamin reference standards
-
Mobile phase components (e.g., methanol (B129727), acetonitrile, phosphate (B84403) buffer)
-
Prepared adenosylcobalamin solution for testing
-
Amber HPLC vials
HPLC Conditions (Example):
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 361 nm for cyanocobalamin (B1173554) (a related compound, adjust for adenosylcobalamin, typically around 520 nm for the visible peak or 260 nm for the adenosyl group)
-
Injection Volume: 20 µL
Procedure:
-
Prepare a stock solution of adenosylcobalamin in the desired aqueous medium as per Protocol 1.
-
Prepare calibration standards of adenosylcobalamin and hydroxocobalamin of known concentrations.
-
Divide the test solution into several amber vials for storage under different conditions (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each storage condition.
-
Inject the calibration standards and the samples onto the HPLC system.
-
Integrate the peak areas for adenosylcobalamin and any degradation products.
-
Calculate the concentration of adenosylcobalamin remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Degradation pathways of adenosylcobalamin.
Caption: Workflow for adenosylcobalamin stability testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Temperature dependent coordination effects in base-off adenosyl and methylcobalamin by X-ray edge spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Adenosylcobalamin | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. metabolics.com [metabolics.com]
Technical Support Center: Adenosylcobalamin In Vitro Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common degradation products of adenosylcobalamin (AdoCbl) in vitro. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of adenosylcobalamin in vitro?
A1: The degradation of adenosylcobalamin (AdoCbl) in vitro is primarily influenced by light, heat, and the presence of certain chemical reagents.
-
Photodegradation (in the presence of oxygen): The main products are cob(III)alamin (in the form of hydroxocobalamin (B81358) or aquacobalamin), adenosine-5'-aldehyde, and 5'-peroxyadenosine. Minor products can include adenosine (B11128) and adenine.[1][2]
-
Photodegradation (in the absence of oxygen): The primary products are cob(II)alamin and 5',8-cycloadenosine.
-
Thermal Degradation: Thermolysis leads to the homolytic cleavage of the Co-C bond, forming cob(II)alamin and a 5'-deoxyadenosyl radical. The subsequent products depend on the reaction environment.
-
Degradation by Reducing Agents (e.g., Ascorbic Acid): In the presence of agents like ascorbic acid, AdoCbl can be reduced, leading to the formation of cob(II)alamin (B12r) which can be further oxidized to hydroxocobalamin (B12b) in the presence of air.[3][4]
Q2: How susceptible is adenosylcobalamin to degradation compared to other cobalamins?
A2: Adenosylcobalamin and methylcobalamin (B1676134) are the most unstable forms of vitamin B12, particularly when exposed to light.[2] They can degrade within seconds under UVA exposure.[1][2] Hydroxocobalamin is more stable than AdoCbl and methylcobalamin, while cyanocobalamin (B1173554) is generally considered the most stable form.[2]
Q3: What is the optimal pH range for maintaining the stability of adenosylcobalamin in aqueous solutions?
A3: The optimal pH range for the stability of most cobalamins, including adenosylcobalamin, is between 4 and 7.[5] Deviations into highly acidic or alkaline conditions can accelerate degradation.
Q4: Can the degradation of adenosylcobalamin be monitored spectrophotometrically?
A4: Yes, the degradation of AdoCbl can be monitored using UV-Visible spectrophotometry. The cleavage of the Co-C bond results in distinct spectral changes. For instance, the conversion of AdoCbl to cob(II)alamin during photolysis can be tracked by monitoring changes in the absorption spectrum.[6] Key wavelengths for monitoring cobalamins include 361 nm (for cyanocobalamin) and 525 nm (for hydroxocobalamin).[3][4]
Troubleshooting Guides
Issue 1: Rapid and unexpected degradation of adenosylcobalamin in my experiment.
| Possible Cause | Troubleshooting Step |
| Light Exposure | Adenosylcobalamin is extremely light-sensitive.[2] Conduct all experimental manipulations in the dark or under dim, red light. Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light. |
| Elevated Temperature | Avoid high temperatures. If heating is necessary, perform it for the shortest possible duration and consider if the experimental goals can be achieved at a lower temperature. Store stock solutions at -20°C or -80°C in the dark. |
| Presence of Oxidizing or Reducing Agents | Be aware of other components in your solution. Ascorbic acid and other reducing agents can accelerate degradation.[3][4] Conversely, strong oxidizing agents can also lead to the breakdown of the corrin (B1236194) ring. If possible, remove these agents or use a more stable cobalamin form if compatible with your experimental design. |
| Inappropriate pH | Ensure the pH of your solution is within the optimal range of 4-7.[5] Use a suitable buffer system to maintain a stable pH throughout your experiment. |
Issue 2: Inconsistent results in adenosylcobalamin stability assays.
| Possible Cause | Troubleshooting Step |
| Variability in Light Exposure | Standardize the light conditions for all experiments. If photolysis is part of the experiment, use a light source with a consistent and measurable intensity. |
| Oxygen Levels | The degradation pathway of AdoCbl is highly dependent on the presence of oxygen. For reproducible results, either ensure all solutions are thoroughly deoxygenated (e.g., by purging with nitrogen or argon) for anaerobic studies or are fully aerated for aerobic studies. |
| Impure Adenosylcobalamin | Use high-purity adenosylcobalamin. Verify the purity of your stock using HPLC or spectrophotometry before starting your experiments. |
Quantitative Data Summary
Table 1: Photodegradation Quantum Yields of Adenosylcobalamin
| Condition | Quantum Yield (Φ) | Reference |
| Aqueous Solution (pH 7.5) | 0.23 ± 0.01 | [7] |
| Bound to Ethanolamine Ammonia-Lyase | 0.08 ± 0.01 | [7] |
Table 2: Thermal Degradation Activation Parameters for Adenosylcobalamin Homolysis
| Parameter | Value | Reference |
| Activation Enthalpy (ΔH‡) | 33.8 ± 0.2 kcal mol-1 | [8] |
| Activation Entropy (ΔS‡) | 13.5 ± 0.7 cal mol-1 K-1 | [8] |
Experimental Protocols
Protocol 1: General Workflow for Studying Adenosylcobalamin Degradation
This protocol outlines a general procedure for investigating the degradation of adenosylcobalamin under specific conditions (e.g., light, heat, chemical agent).
-
Preparation of Adenosylcobalamin Stock Solution:
-
Dissolve high-purity adenosylcobalamin in a suitable buffer (e.g., 10 mM potassium phosphate (B84403), pH 7.5) in the dark to prepare a stock solution (e.g., 1 mM).
-
Determine the exact concentration spectrophotometrically using the molar extinction coefficient.
-
Store the stock solution at -80°C in amber vials.
-
-
Experimental Setup:
-
Prepare reaction mixtures by diluting the stock solution to the desired final concentration in the chosen buffer.
-
For photolysis studies, use a calibrated light source and control the temperature of the sample holder.
-
For thermal degradation studies, use a temperature-controlled water bath or incubator.
-
For studying the effect of other compounds, add the specific agent to the reaction mixture.
-
Prepare control samples that are not exposed to the degradation-inducing condition.
-
-
Monitoring Degradation:
-
At various time points, withdraw aliquots from the reaction and control samples.
-
Immediately stop the degradation process, for example, by placing the aliquot on ice and in the dark.
-
Analyze the samples using a suitable analytical method.
-
-
Analytical Methods:
-
Spectrophotometry: Record the UV-Vis spectrum (e.g., from 250 to 700 nm) to monitor the disappearance of the AdoCbl peak and the appearance of degradation product peaks.
-
High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of methanol (B129727) and a phosphate buffer) to separate and quantify AdoCbl and its degradation products.[9] Detection can be done using a UV-Vis detector at a specific wavelength (e.g., 260 nm for adenosine-containing products or 361 nm for cobalamins).
-
-
Data Analysis:
-
Calculate the concentration of adenosylcobalamin and its degradation products at each time point.
-
Plot the concentration of adenosylcobalamin as a function of time to determine the degradation kinetics.
-
Visualizations
Caption: Degradation pathways of adenosylcobalamin under aerobic and anaerobic conditions.
Caption: General experimental workflow for studying adenosylcobalamin degradation.
References
- 1. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. kheal.github.io [kheal.github.io]
- 6. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolysis of Adenosylcobalamin and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermolysis of coenzymes B12 at physiological temperatures: activation parameters for cobalt-carbon bond homolysis and a quantitative analysis of the perturbation of the homolysis equilibrium by the ribonucleoside triphosphate reductase from Lactobacillus leichmannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Adenosylcobalamin in Enzyme Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing adenosylcobalamin (AdoCbl) concentration for enzyme kinetics studies. It includes frequently asked questions for foundational knowledge and detailed troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of adenosylcobalamin in enzyme kinetics?
Adenosylcobalamin, also known as coenzyme B12, is a biologically active form of vitamin B12 that functions as a crucial cofactor for a specific class of enzymes.[1] Its primary role is to initiate radical-based catalytic reactions.[2] Upon binding to the enzyme, the cobalt-carbon bond in AdoCbl undergoes homolytic cleavage, generating a highly reactive 5'-deoxyadenosyl radical. This radical then participates in the enzymatic reaction, typically by abstracting a hydrogen atom from the substrate to initiate a rearrangement or other transformation.[2][3]
Q2: What are some common adenosylcobalamin-dependent enzymes?
Several enzymes across various organisms rely on adenosylcobalamin as a cofactor. Some of the most well-studied examples include:
-
Methylmalonyl-CoA Mutase (MCM): An essential enzyme in the metabolism of fatty acids and amino acids, converting L-methylmalonyl-CoA to succinyl-CoA.[4][[“]]
-
Glutamate Mutase: Catalyzes the reversible isomerization of L-glutamate to L-threo-3-methylaspartate.
-
Diol Dehydratase and Glycerol Dehydratase: Involved in the dehydration of diols and glycerol.
-
Ethanolamine Ammonia-Lyase: Catalyzes the deamination of ethanolamine.
-
Class II Ribonucleotide Reductase: Involved in the synthesis of deoxyribonucleotides in some organisms.
Q3: How should I prepare and store adenosylcobalamin stock solutions?
Proper handling and storage of adenosylcobalamin are critical for maintaining its activity.
-
Preparation: AdoCbl can be dissolved in aqueous buffers (e.g., PBS, pH 7.2) or organic solvents like DMSO and dimethylformamide.[6] For aqueous solutions, it is recommended to prepare them fresh.[6] If using water as the solvent for a stock solution, it should be diluted to the working concentration and then sterile-filtered through a 0.22 µm filter before use.[7]
-
Storage: AdoCbl is light-sensitive and should be protected from light during storage and handling.[3][7] For long-term storage, solid AdoCbl is stable for at least four years at -20°C.[6] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7] Avoid repeated freeze-thaw cycles.
Q4: How can I determine the concentration of my adenosylcobalamin solution?
Accurate determination of AdoCbl concentration is essential for reliable kinetic data. Several methods can be used:
-
Spectrophotometry: The concentration of AdoCbl solutions can be estimated by measuring their absorbance at specific wavelengths, with a characteristic peak around 518-550 nm.[6][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate method for quantifying AdoCbl and can separate it from other cobalamin forms.[9]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique offers high sensitivity and specificity for the determination of cobalt, which can be used to calculate the AdoCbl concentration.[9]
Troubleshooting Guide
This guide addresses common issues encountered during enzyme kinetics experiments involving adenosylcobalamin.
Issue 1: Low or No Enzyme Activity
Q: I am not observing any significant enzyme activity, or the activity is much lower than expected. What are the potential causes and solutions?
A: Low enzyme activity can stem from several factors related to the cofactor, enzyme, or assay conditions.
| Potential Cause | Troubleshooting Step |
| Degraded Adenosylcobalamin | Prepare a fresh AdoCbl stock solution, ensuring it has been protected from light and stored at the correct temperature. Verify the concentration of the new stock solution. |
| Incorrect AdoCbl Concentration | Titrate a range of AdoCbl concentrations in your assay to determine the optimal concentration for your specific enzyme and conditions. The required concentration can vary significantly between enzymes. |
| Inactive Enzyme | Verify the activity of your enzyme preparation with a positive control if available. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize the pH and temperature of your assay buffer. Most enzyme assays are performed at room temperature (20-25°C) or 37°C.[10][11][12] Check for the presence of any inhibitors in your sample or buffer components (e.g., EDTA, high salt concentrations). |
| Missing Essential Components | Some AdoCbl-dependent enzymes require other cofactors or metal ions for activity. For example, diol dehydratase requires potassium ions.[13] Review the literature for your specific enzyme to ensure all necessary components are present in the reaction mixture. |
Issue 2: High Background Signal or Non-specific Reactions
Q: My blank or negative control shows a high signal, leading to inaccurate measurements. How can I reduce this background?
A: A high background signal can be due to the instability of AdoCbl or interfering substances in the sample.
| Potential Cause | Troubleshooting Step |
| Photodecomposition of AdoCbl | Minimize the exposure of your assay components, especially the AdoCbl solution and the final reaction mixture, to light. Use amber-colored tubes and cover the plate reader during incubation and measurement. |
| Interfering Substances in the Sample | If using complex biological samples, consider deproteinizing the sample using a spin filter (e.g., 10 kDa MWCO) to remove enzymes that might interfere with the assay.[10] |
| Contaminated Reagents | Use high-purity reagents and ultrapure water to prepare all solutions. Test each component of the reaction mixture individually to identify the source of the background signal. |
Issue 3: Inconsistent or Non-reproducible Results
Q: I am getting significant variability between my replicates and experiments. What could be causing this?
A: Inconsistent results are often due to variations in experimental technique or reagent preparation.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing reaction mixtures, create a master mix to ensure all wells receive the same concentration of reagents. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation times for all samples. For kinetic assays, ensure that the timing of substrate addition and measurement is precise. |
| Temperature Fluctuations | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the experiment. |
| Incomplete Mixing | Ensure all components are thoroughly mixed after addition. Mix gently to avoid denaturing the enzyme. |
Experimental Protocols
Protocol 1: General Enzyme Activity Assay for an Adenosylcobalamin-Dependent Enzyme
This protocol provides a general framework for measuring the activity of an AdoCbl-dependent enzyme. Specific substrate concentrations, buffer pH, and temperature should be optimized for the enzyme of interest.
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer at the optimal pH for the enzyme (e.g., 100 mM potassium phosphate, pH 7.5).
-
Adenosylcobalamin Stock Solution: Prepare a 1 mM stock solution of AdoCbl in the assay buffer. Store in the dark at -20°C.
-
Substrate Stock Solution: Prepare a stock solution of the substrate at a concentration at least 10-fold higher than the final desired concentration.
-
Enzyme Solution: Dilute the enzyme to a suitable concentration in cold assay buffer immediately before use.
-
-
Set up the Reaction:
-
In a microplate well or cuvette, add the following in order:
-
Assay Buffer
-
Adenosylcobalamin solution to the desired final concentration (e.g., 1-50 µM).
-
Any other required cofactors or metal ions.
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the substrate solution to initiate the reaction.
-
Immediately add the enzyme solution.
-
Mix gently but thoroughly.
-
-
Measure Activity:
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence of a product or substrate over time using a spectrophotometer or fluorometer.
-
The method of detection will be specific to the reaction being catalyzed. For example, a coupled assay can be used where the product of the primary reaction is a substrate for a second, easily detectable reaction.[11][14]
-
-
Calculate Enzyme Activity:
-
Determine the initial reaction rate (V₀) from the linear portion of the progress curve.
-
Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).
-
Protocol 2: Determining the Michaelis-Menten Constant (Kₘ) for Adenosylcobalamin
This protocol describes how to determine the Kₘ of an enzyme for its cofactor, adenosylcobalamin.
-
Set up Assays with Varying AdoCbl Concentrations:
-
Prepare a series of reaction mixtures as described in Protocol 1, but keep the substrate concentration constant and at a saturating level (typically 5-10 times the Kₘ for the substrate).
-
Vary the concentration of adenosylcobalamin over a wide range that brackets the expected Kₘ (e.g., 0.1 to 10 times the expected Kₘ).
-
-
Measure Initial Reaction Rates:
-
For each AdoCbl concentration, measure the initial reaction rate (V₀) as described in Protocol 1.
-
-
Analyze the Data:
-
Plot the initial reaction rates (V₀) against the corresponding adenosylcobalamin concentrations ([AdoCbl]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software: V₀ = (Vₘₐₓ * [AdoCbl]) / (Kₘ + [AdoCbl])
-
The software will provide the values for Vₘₐₓ (maximum reaction rate) and Kₘ (the AdoCbl concentration at which the reaction rate is half of Vₘₐₓ).
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for adenosylcobalamin in enzyme kinetics. Note that these values can vary depending on the specific enzyme, source organism, and experimental conditions.
| Parameter | Enzyme | Organism | Value | Conditions |
| Dissociation Constant (K_d_ ) | Methylmalonyl-CoA Mutase | Propionibacterium shermanii | ~5 µM | pH 7.5 |
| Michaelis Constant (K_m_ ) | Ethanolamine Ammonia-Lyase | Salmonella typhimurium | ~0.5 µM | pH 7.5 |
| Optimal pH | Glutamate Mutase | Clostridium tetanomorphum | 8.35 | 37°C |
| Optimal Temperature | Glutamate Mutase | Clostridium tetanomorphum | 37°C | pH 8.35 |
Visualizations
Caption: Workflow for a typical enzyme kinetics experiment with adenosylcobalamin.
Caption: Decision tree for troubleshooting low enzyme activity.
References
- 1. Adenosylcobalamin | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. New light on vitamin B12: The adenosylcobalamin-dependent photoreceptor protein CarH [scielo.org.za]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An Adenosylcobalamin Specific Whole‐Cell Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Method Developed for Measuring Vitamin B12 : USDA ARS [ars.usda.gov]
- 10. Enzymatic Glutamate Assay [sigmaaldrich.cn]
- 11. ias.ac.in [ias.ac.in]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photolysis of Adenosylcobalamin and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low activity in adenosylcobalamin-dependent assays
Welcome to the technical support center for adenosylcobalamin (AdoCbl)-dependent assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that may lead to low or no enzyme activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is adenosylcobalamin and why is it important for my assay?
Adenosylcobalamin (AdoCbl), also known as coenzyme B12, is a biologically active form of vitamin B12. It functions as a crucial cofactor for a variety of enzymes that catalyze rearrangement and elimination reactions.[1][2] In these enzymatic reactions, the bond between the cobalt atom of the cobalamin and the 5'-deoxyadenosyl group cleaves to generate a highly reactive 5'-deoxyadenosyl radical. This radical is essential for initiating the catalytic cycle of the enzyme.[2] Therefore, the presence of active AdoCbl is absolutely critical for the function of AdoCbl-dependent enzymes.
Q2: My adenosylcobalamin-dependent enzyme is inactive. What are the most common causes?
Low or no activity in AdoCbl-dependent assays can stem from several factors. The most common culprits include:
-
Degradation of Adenosylcobalamin: AdoCbl is sensitive to light and heat, which can cause the Co-C bond to break, rendering it inactive.[1]
-
Improper Storage: Both the AdoCbl cofactor and the enzyme itself may have specific storage requirements, such as temperature and protection from light, to maintain their activity.
-
Suboptimal Assay Conditions: Factors like pH, temperature, and buffer composition can significantly impact enzyme activity.
-
Presence of Inhibitors: Contaminants in your sample or reagents can inhibit enzyme function.
-
Inactive Enzyme: The enzyme itself may have lost activity due to improper handling, storage, or purification issues.
Q3: How should I properly store and handle adenosylcobalamin?
To ensure the stability and activity of your adenosylcobalamin stock, follow these guidelines:
-
Storage: Store AdoCbl powder at -20°C in the dark.[1] Solutions of AdoCbl are even more sensitive and should be stored at -80°C and protected from light.[3]
-
Handling: When preparing and using AdoCbl solutions, work under dim light to minimize photodecomposition.[1] Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to prepare single-use aliquots.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the cause of low activity in your adenosylcobalamin-dependent assays.
Problem 1: No or Very Low Enzyme Activity
Possible Cause 1: Degraded Adenosylcobalamin Cofactor
-
How to Diagnose:
-
Review your handling and storage procedures for AdoCbl. Was it exposed to light or elevated temperatures for extended periods?
-
Run a positive control with a fresh, properly stored batch of AdoCbl.
-
-
Solution:
-
Always prepare fresh AdoCbl solutions from a properly stored powder stock under dim light.
-
Protect all AdoCbl-containing solutions from light by using amber tubes or wrapping tubes in foil.
-
Possible Cause 2: Inactive Enzyme
-
How to Diagnose:
-
Run a positive control with a known active batch of the enzyme.
-
Check the literature for the specific storage and handling requirements of your enzyme.
-
-
Solution:
-
Ensure your enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
If you are purifying the enzyme yourself, verify the purity and folding state.
-
Possible Cause 3: Suboptimal Assay Conditions
-
How to Diagnose:
-
Review the literature for the optimal pH, temperature, and buffer conditions for your specific enzyme.
-
Perform a series of pilot experiments varying one parameter at a time (e.g., a pH gradient or a temperature gradient) to determine the optimal conditions for your experimental setup.
-
-
Solution:
-
Adjust the pH of your assay buffer to the optimal range for your enzyme.
-
Perform the assay at the enzyme's optimal temperature.
-
Data on Optimal Conditions for Common AdoCbl-Dependent Enzymes:
| Enzyme | Optimal pH | Optimal Temperature (°C) |
| Methylmalonyl-CoA Mutase | ~7.5 | 37 |
| Glutamate (B1630785) Dehydrogenase (for coupled glutamate mutase assay) | ~8.0 | 70 |
Note: These are general guidelines. Optimal conditions may vary depending on the source of the enzyme and other assay components.
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}
Caption: Troubleshooting workflow for low enzyme activity.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause 1: Pipetting Errors or Inaccurate Reagent Concentrations
-
How to Diagnose:
-
Carefully review your calculations for reagent dilutions.
-
Ensure your pipettes are properly calibrated.
-
-
Solution:
-
Prepare a master mix for your reaction components to minimize pipetting variability between samples.
-
Use calibrated pipettes and proper pipetting techniques.
-
Possible Cause 2: Sample-to-Sample Variability in Inhibitor Concentrations
-
How to Diagnose:
-
If you are using biological samples, consider that endogenous compounds may act as inhibitors.
-
Perform a spike-and-recovery experiment by adding a known amount of your analyte to the sample matrix to assess for matrix effects.
-
-
Solution:
-
Include appropriate sample purification steps (e.g., deproteinization with a 10 kDa spin filter) to remove potential inhibitors.[4]
-
Experimental Protocols
Methylmalonyl-CoA Mutase (MCM) Activity Assay
This protocol is adapted from methods that measure the conversion of methylmalonyl-CoA to succinyl-CoA.[5][6][7]
Materials:
-
Liver homogenate or purified enzyme
-
Adenosylcobalamin (AdoCbl) solution (1 mM)
-
Methylmalonyl-CoA solution (1 mM)
-
Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.0
-
Trichloroacetic acid (TCA), 100 g/L
-
HPLC system with a C18 column
Procedure:
-
Enzyme Preparation: Prepare liver homogenate in a suitable buffer. The protein concentration should be determined to ensure consistent amounts are used in each assay.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a total volume of 150 µL:
-
60 µL of liver homogenate (containing 16 to 333 µg of protein)
-
30 µL of 1 mM AdoCbl
-
-
Pre-incubation: Incubate the mixture for 5 minutes at 37°C to allow the apoenzyme to bind with the AdoCbl cofactor.
-
Initiation of Reaction: Add 60 µL of 1 mM methylmalonyl-CoA to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction tubes at 37°C for 0 to 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 100 g/L TCA.
-
Sample Preparation for HPLC: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the product, succinyl-CoA.
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Caption: Workflow for the methylmalonyl-CoA mutase assay.
Glutamate Mutase Activity Assay (Coupled Assay)
This is an example of a coupled assay where the product of the glutamate mutase reaction is used as a substrate for a second enzyme, glutamate dehydrogenase, which produces a detectable signal.
Materials:
-
Purified glutamate mutase enzyme
-
Adenosylcobalamin (AdoCbl)
-
L-glutamate
-
Glutamate Dehydrogenase
-
NAD+ or NADP+
-
Assay Buffer (e.g., 100 mM Imidazole-HCl, pH 7.1)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction cocktail containing the assay buffer, L-glutamate, NAD(P)+, and glutamate dehydrogenase.
-
Blank Measurement: In a cuvette, combine the reaction cocktail and the enzyme solution (without AdoCbl). Equilibrate to the desired temperature (e.g., 37°C) and monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiation of Reaction: Add a known concentration of AdoCbl to the cuvette to initiate the glutamate mutase reaction.
-
Data Acquisition: Immediately mix and record the decrease in absorbance at 340 nm for approximately 10 minutes. The rate of NADH or NADPH consumption is proportional to the glutamate mutase activity.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NAD(P)H.
Caption: Coupled reaction for the glutamate mutase assay.
References
- 1. Adenosylcobalamin | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Adenosylcobalamin Interference with Fluorescent Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from adenosylcobalamin (AdoCbl) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Does adenosylcobalamin (AdoCbl) fluoresce?
A1: Adenosylcobalamin is generally considered to be non-fluorescent or to have very weak intrinsic fluorescence with an extremely short lifetime (femtoseconds to picoseconds). For most practical applications using standard laboratory fluorometers, its native fluorescence is negligible and unlikely to be a direct source of signal.
Q2: How can non-fluorescent adenosylcobalamin interfere with my fluorescent probes?
A2: Interference can occur through two primary mechanisms:
-
Inner Filter Effect (IFE): AdoCbl has a distinct and strong absorbance spectrum in the UV and visible range. If the absorbance spectrum of AdoCbl overlaps with the excitation or emission wavelengths of your fluorescent probe, it can absorb the excitation light before it reaches the fluorophore or absorb the emitted fluorescence before it reaches the detector. This is known as the inner filter effect and results in an apparent quenching (decrease) of the fluorescent signal.
-
Fluorescence Quenching: AdoCbl can act as a quencher for some fluorescent molecules, even without direct spectral overlap. This can happen through processes like Förster Resonance Energy Transfer (FRET) if the emission spectrum of the probe overlaps with the absorbance spectrum of AdoCbl.
Q3: Which fluorescent probes are most likely to be affected by adenosylcobalamin?
A3: The potential for interference is dictated by the spectral properties of both AdoCbl and the specific fluorescent probe. Probes with excitation and/or emission wavelengths that overlap with the major absorbance peaks of AdoCbl are at the highest risk of interference, primarily through the inner filter effect. The table below summarizes the spectral properties of common probes and the potential for overlap with AdoCbl's absorbance.
Data Summary: Spectral Properties
The following tables summarize the key spectral characteristics of adenosylcobalamin and commonly used fluorescent probes for reactive oxygen species (ROS), nitric oxide (NO), and calcium (Ca²⁺).
Table 1: Absorbance Maxima of Adenosylcobalamin
| Wavelength (nm) | Description |
| ~360 nm | γ-band |
| ~438 nm | |
| ~540 nm | α, β-bands |
Note: The exact peak positions and intensities can vary depending on the solvent and whether AdoCbl is protein-bound.[1]
Table 2: Spectral Characteristics of Common Fluorescent Probes and Potential for AdoCbl Interference
| Analyte | Probe | Excitation (nm) | Emission (nm) | Potential for Interference from AdoCbl |
| ROS | DCFH-DA (oxidized form) | ~495 | ~529 | Moderate: Potential for emission overlap with AdoCbl's α, β-band absorbance.[2][3] |
| Dihydroethidium (DHE) (oxidized) | ~500 | ~582 | High: Potential for excitation and emission overlap with AdoCbl's α, β-band absorbance.[4][5] | |
| MitoSOX Red (oxidized) | ~510 | ~580 | High: Significant potential for excitation and emission overlap with AdoCbl's α, β-band absorbance.[6] | |
| NO | DAF-FM (NO-adduct) | ~495 | ~515 | Moderate: Potential for emission overlap with AdoCbl's α, β-band absorbance.[7][8][9][10] |
| Ca²⁺ | Fluo-4 | ~494 | ~516 | Moderate: Potential for emission overlap with AdoCbl's α, β-band absorbance.[11][12][13][14] |
| Fura-2 (Ca²⁺-bound) | ~340 | ~510 | High: Strong potential for excitation overlap with AdoCbl's γ-band absorbance.[15][16][17][18] | |
| Fura-2 (Ca²⁺-free) | ~380 | ~510 | High: Strong potential for excitation overlap with AdoCbl's γ-band absorbance.[15][16][17][18] |
Troubleshooting Guide
If you suspect that adenosylcobalamin is interfering with your fluorescence assay, follow these steps to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for AdoCbl interference.
Experimental Protocols
Protocol 1: Assessing Interference Using Control Experiments
Objective: To determine if adenosylcobalamin is the source of signal interference.
Methodology:
-
Prepare Samples:
-
Blank: Assay buffer only.
-
Probe Only: Fluorescent probe in assay buffer.
-
AdoCbl Only: Adenosylcobalamin at the highest experimental concentration in assay buffer.
-
Experimental Sample: Fluorescent probe and AdoCbl in assay buffer.
-
-
Incubation: Incubate all samples under the same conditions as your main experiment (time, temperature, light exposure).
-
Measurement: Measure the fluorescence intensity of all samples using the same instrument settings (excitation/emission wavelengths, gain, etc.).
-
Analysis:
-
Subtract the 'Blank' reading from all other samples.
-
If the 'AdoCbl Only' sample shows a significant signal, this indicates autofluorescence or scatter at your chosen wavelengths.
-
If the 'Experimental Sample' signal is significantly lower than the 'Probe Only' signal, this suggests quenching or an inner filter effect.
-
Protocol 2: Characterizing Spectral Overlap
Objective: To visualize the spectral overlap between AdoCbl and the fluorescent probe.
Methodology:
-
Absorbance Scan of AdoCbl:
-
Prepare a solution of AdoCbl in the assay buffer at the highest concentration used in your experiments.
-
Using a spectrophotometer, perform an absorbance scan from at least 300 nm to 700 nm.
-
-
Fluorescence Scans of the Probe:
-
Prepare a solution of your fluorescent probe (in its active, fluorescent state) in the assay buffer.
-
Using a spectrofluorometer:
-
Perform an excitation scan : Set the emission monochromator to the probe's emission maximum and scan a range of excitation wavelengths.
-
Perform an emission scan : Set the excitation monochromator to the probe's excitation maximum and scan a range of emission wavelengths.
-
-
-
Data Overlay and Analysis:
-
Plot the absorbance spectrum of AdoCbl and the excitation and emission spectra of the fluorescent probe on the same graph.
-
Visually inspect for overlap between the AdoCbl absorbance spectrum and the probe's excitation and emission peaks. This overlap is the primary cause of the inner filter effect.
-
Caption: Workflow for assessing spectral overlap.
Protocol 3: Correcting for the Inner Filter Effect (IFE)
Objective: To mathematically correct for signal loss due to IFE. This is applicable when the interference is moderate and changing the probe is not feasible.
Methodology:
A common method to correct for IFE uses the sample's absorbance at the excitation (A_ex) and emission (A_em) wavelengths.[19][20]
-
Measure Fluorescence: Record the observed fluorescence intensity (F_obs) of your sample containing both the probe and AdoCbl.
-
Measure Absorbance: In a separate measurement using an identical sample and cuvette, measure the absorbance at the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
Apply Correction Formula: Use the following formula to calculate the corrected fluorescence (F_corr):
F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
Validation: It is crucial to validate this correction. One method is to measure a dilution series of the fluorescent probe in the presence of a constant, high concentration of AdoCbl. After correction, the relationship between probe concentration and fluorescence intensity should be linear.
References
- 1. New light on vitamin B12: The adenosylcobalamin-dependent photoreceptor protein CarH [scielo.org.za]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioquochem.com [bioquochem.com]
- 4. Spectrum [Dihydroethidium (Hydroethidine)] | AAT Bioquest [aatbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. bio-techne.com [bio-techne.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Fluo-4 AM | AAT Bioquest [aatbio.com]
- 12. Spectrum [Fluo-4] | AAT Bioquest [aatbio.com]
- 13. biotium.com [biotium.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 16. Fura-2 - Wikipedia [en.wikipedia.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 22. static.horiba.com [static.horiba.com]
Preventing photodegradation of adenosylcobalamin during experiments
Welcome to the technical support center for adenosylcobalamin (AdoCbl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photodegradation of this light-sensitive compound during experiments.
Frequently Asked Questions (FAQs)
Q1: How light-sensitive is adenosylcobalamin (AdoCbl)?
A1: Adenosylcobalamin is extremely sensitive to light.[1][2] The biologically active forms of cobalamin, including AdoCbl, can be converted to hydroxocobalamin (B81358) (OHCbl) within seconds of UVA exposure.[3][4] This high photosensitivity is a critical factor to manage during experimental procedures to ensure the integrity of the compound. All experiments involving AdoCbl should ideally be conducted in the dark or under dim red light to prevent photolysis.[5]
Q2: What happens to AdoCbl when it's exposed to light?
A2: Exposure to light, particularly near-UV and visible light with wavelengths below 530 nm, causes the cleavage of the cobalt-carbon (Co-C) bond in AdoCbl.[6] This process, known as photolysis, results in the formation of cob(II)alamin and a highly reactive 5'-deoxyadenosyl radical.[7] In the presence of oxygen, cob(II)alamin is rapidly oxidized to hydroxocobalamin (OHCbl).[6][8]
Q3: Which wavelengths of light are most damaging to AdoCbl?
A3: Near-UV and visible light with wavelengths less than 530 nm are effective at cleaving the Co-C bond of AdoCbl.[6] Studies have shown that UVA radiation, in particular, leads to rapid degradation.[3][4] It is crucial to protect AdoCbl from broad-spectrum light sources, including ambient laboratory light and sunlight.
Q4: How does the stability of AdoCbl compare to other forms of vitamin B12?
A4: AdoCbl and methylcobalamin (B1676134) (MeCbl) are the most light-sensitive forms of vitamin B12.[3][4] Hydroxocobalamin (OHCbl) is the most stable among the natural cobalamins, while cyanocobalamin (B1173554) (CNCbl), a synthetic form, is also known for its relative stability, which is why it is commonly used in supplements.[3][9] Under UVA radiation at a physiological pH, AdoCbl and MeCbl are converted to OHCbl within seconds.[4]
Q5: Can I work with AdoCbl under normal laboratory lighting?
A5: No, it is strongly advised against working with AdoCbl under standard laboratory lighting. The intensity and spectral range of typical fluorescent or LED lighting can rapidly degrade the compound. All manipulations should be performed in a darkroom or under a dim red safelight, as red light has lower energy and is less likely to cause photolysis.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Photodegradation of AdoCbl stock or working solutions. | 1. Verify Light Protection: Ensure all steps are performed in a darkroom or under dim red light. 2. Use Protective Containers: Store all AdoCbl solutions in amber vials or tubes wrapped in aluminum foil. 3. Prepare Fresh: Prepare solutions immediately before use from a freshly opened vial of solid AdoCbl. 4. Check Solvent Purity: Ensure solvents are free of oxidizing contaminants. |
| Visible color change of AdoCbl solution from pink/red to yellow/brown. | Degradation of AdoCbl to other cobalamin forms, such as hydroxocobalamin. | 1. Discard Solution: Do not use the discolored solution as it indicates significant degradation. 2. Review Handling Protocol: Re-evaluate your entire experimental workflow for potential sources of light exposure. 3. Minimize Exposure Time: Even with precautions, minimize the time solutions are handled outside of storage. |
| Precipitate forms in the AdoCbl solution. | Solvent incompatibility or degradation product insolubility. | 1. Confirm Solubility: Check the solubility of AdoCbl in your chosen solvent. Water, DMSO, and dimethylformamide are common solvents. 2. Filter Solution: If appropriate for your experiment, filter the solution using a syringe filter to remove particulates before use. However, this does not solve the underlying degradation issue. 3. Prepare a New Solution: It is best to discard the solution and prepare a fresh one, ensuring proper light protection. |
Data Summary
Table 1: Relative Photostability of Different Cobalamins
| Cobalamin Form | Relative Photostability | Primary Degradation Product | Notes |
| Adenosylcobalamin (AdoCbl) | Very Low | Hydroxocobalamin (in aerobic conditions) | Extremely unstable to light; degrades within seconds of UVA exposure.[3][4] |
| Methylcobalamin (MeCbl) | Very Low | Hydroxocobalamin (in aerobic conditions) | Also very light-sensitive, comparable to AdoCbl.[3][4] |
| Hydroxocobalamin (OHCbl) | High | Unknown corrin (B1236194) ring oxidation products | The most photostable of the naturally occurring cobalamins.[3][8] |
| Cyanocobalamin (CNCbl) | Moderate | Hydroxocobalamin | More stable than AdoCbl and MeCbl; commonly used in supplements for this reason.[8] |
Experimental Protocols
Protocol: Preparation and Handling of AdoCbl Solutions to Minimize Photodegradation
This protocol outlines the essential steps for preparing and handling AdoCbl solutions while protecting them from light.
Materials:
-
Solid adenosylcobalamin
-
High-purity solvent (e.g., sterile water, DMSO)
-
Amber glass vials or polypropylene (B1209903) tubes
-
Aluminum foil
-
Pipettes and tips
-
Vortex mixer (if needed)
-
Darkroom or a workspace illuminated only with a dim red safelight.
Procedure:
-
Prepare the Workspace:
-
Turn off all ambient lights. The workspace should be completely dark.
-
Turn on a dim red safelight. Ensure the light source does not directly illuminate the workspace.
-
-
Equilibrate Reagents:
-
Allow the sealed vial of solid AdoCbl and the solvent to come to room temperature in the dark before opening to prevent condensation.
-
-
Weighing the Solid AdoCbl (if applicable):
-
If starting from a larger quantity, perform weighing in the darkroom. Use a balance with a dimly lit display or use an external red light source to read the display. Minimize exposure time.
-
-
Solution Preparation:
-
Work exclusively within the red-light-illuminated area.
-
Calculate the required volume of solvent to achieve the desired concentration.
-
Carefully add the solvent to the vial containing the solid AdoCbl.
-
Immediately cap the vial tightly.
-
If necessary, gently vortex the vial to dissolve the solid. Keep the vial wrapped in aluminum foil during this process if possible.
-
-
Storage and Use:
-
Wrap the vial completely in aluminum foil to provide an additional light barrier.[10]
-
Store stock solutions at the recommended temperature, typically -20°C or -80°C for long-term storage.[11]
-
When creating dilutions or aliquots, perform all steps in the darkroom under the red safelight.
-
For use in experiments, add the AdoCbl solution to the reaction mixture as the final step, minimizing the time the reaction vessel is exposed to any light. If the experiment must be conducted outside the darkroom, ensure the vessel is opaque or wrapped in foil.
-
Visualizations
Caption: AdoCbl Photodegradation Pathway
Caption: Experimental Workflow for Handling AdoCbl
Caption: Troubleshooting AdoCbl Degradation
References
- 1. scispace.com [scispace.com]
- 2. New light on vitamin B12: The adenosylcobalamin-dependent photoreceptor protein CarH | South African Journal of Science [sajs.co.za]
- 3. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New light on vitamin B12: The adenosylcobalamin-dependent photoreceptor protein CarH [scielo.org.za]
- 6. A New Facet of Vitamin B12: Gene Regulation by Cobalamin-Based Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 10. perniciousanemia.org [perniciousanemia.org]
- 11. Adenosylcobalamin | Endogenous Metabolite | TargetMol [targetmol.com]
Issues with adenosylcobalamin solubility in buffers
Welcome to the technical support center for adenosylcobalamin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of adenosylcobalamin in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its solubility and stability in buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of adenosylcobalamin?
Adenosylcobalamin is a crystalline solid that is slightly soluble in water and aqueous buffers.[1] Its solubility is influenced by the solvent, temperature, and pH. Organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide can be used to prepare stock solutions at higher concentrations.[2]
Q2: Why is my adenosylcobalamin solution unstable?
Adenosylcobalamin is highly sensitive to light and heat.[3] Exposure to light, particularly UV-A radiation, can cause rapid photodegradation, converting adenosylcobalamin to hydroxocobalamin (B81358) within seconds in aqueous solutions.[4] This degradation can lead to a loss of coenzyme activity.[3] Therefore, it is crucial to handle and store adenosylcobalamin solutions in the dark or under low-light conditions.
Q3: How should I store adenosylcobalamin?
The crystalline solid should be stored at -20°C for long-term stability, where it can be stable for at least four years.[2] Aqueous solutions are not recommended for storage for more than one day.[2] If a stock solution is prepared in an organic solvent like DMSO, it can be stored at -80°C for up to a year.[5] Always protect both the solid and its solutions from light.[5]
Q4: Can I heat or sonicate my adenosylcobalamin solution to aid dissolution?
Yes, sonication is often recommended to aid the dissolution of adenosylcobalamin in aqueous solutions.[5] Gentle heating can also be used, but prolonged exposure to high temperatures should be avoided as it can lead to degradation.[3]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered when preparing adenosylcobalamin solutions in various buffers.
dot
Caption: Troubleshooting workflow for adenosylcobalamin precipitation.
Problem: My adenosylcobalamin has precipitated out of my buffer solution.
Step 1: Assess Light Exposure
-
Question: Was the adenosylcobalamin powder and solution consistently protected from light during handling and storage?
-
Rationale: Adenosylcobalamin is extremely sensitive to light, and exposure can lead to photodegradation, forming less soluble products.[3][4]
-
Solution: Discard the precipitated solution and prepare a fresh one in a dark room or under red light conditions. Use amber vials or wrap containers in aluminum foil for storage.
Step 2: Evaluate Temperature Conditions
-
Question: Was the solution exposed to high temperatures during preparation or storage?
-
Rationale: Heat can accelerate the degradation of adenosylcobalamin, affecting its stability and solubility.[3]
-
Solution: Prepare solutions at room temperature or on ice. For storage, adhere to the recommended temperatures (-20°C for solid, -80°C for stock solutions in organic solvents).[2][5]
Step 3: Analyze Buffer Composition
-
Question: What is the pH and composition of your buffer?
-
Rationale: The stability of adenosylcobalamin can be pH-dependent. For instance, its photolysis in the presence of riboflavin (B1680620) is most stable around pH 7-8.[6] Certain buffer components may also interact with adenosylcobalamin, leading to precipitation.
-
Solution: If you suspect a pH-related issue, try preparing the solution in a buffer with a different pH, closer to neutral. Consider using a simpler buffer system to rule out interactions with specific ions. A patent for adenosylcobalamin preparation suggests adjusting the pH to 4.5-6.0 during one of the purification steps.[7]
Step 4: Verify Concentration
-
Question: Is the intended concentration of adenosylcobalamin within its known solubility limits for the chosen solvent/buffer?
-
Rationale: Attempting to dissolve adenosylcobalamin beyond its solubility limit will result in precipitation.
-
Solution: Review the solubility data (see Table 1). If your target concentration is too high for an aqueous buffer, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your experimental buffer.[2] Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
Data Presentation
Table 1: Solubility of Adenosylcobalamin in Various Solvents
| Solvent/Buffer | Approximate Solubility (mg/mL) | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 0.5 | [2] |
| Water | 4 | [5] |
| Dimethyl Sulfoxide (DMSO) | 5 | [2] |
| Dimethylformamide | 0.5 | [2] |
Note: Sonication is often recommended to achieve the indicated solubility in aqueous solutions.[5]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Adenosylcobalamin Solution
This protocol describes the preparation of a 1 mg/mL adenosylcobalamin solution in a phosphate (B84403) buffer.
-
Materials:
-
Adenosylcobalamin (crystalline solid)
-
10 mM Potassium Phosphate buffer, pH 7.5
-
Amber microcentrifuge tubes
-
Sonicator bath
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of adenosylcobalamin in a dark room or under subdued lighting.
-
Transfer the powder to an amber microcentrifuge tube.
-
Add the appropriate volume of 10 mM potassium phosphate buffer (pH 7.5) to achieve a final concentration of 1 mg/mL.
-
Vortex the tube for 30 seconds to initially mix the contents.
-
Place the tube in a sonicator bath and sonicate for 5-10 minutes, or until the solid is completely dissolved.[8]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Use the solution immediately. Do not store aqueous solutions for more than one day.[2]
-
dot
Caption: Workflow for preparing an aqueous adenosylcobalamin solution.
Protocol 2: Preparation of a Concentrated Adenosylcobalamin Stock Solution in DMSO
This protocol is for preparing a 5 mg/mL stock solution in DMSO, which can be diluted into aqueous buffers for experiments.
-
Materials:
-
Adenosylcobalamin (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber vials
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Weigh the desired amount of adenosylcobalamin in a low-light environment.
-
Place the powder into a clean, dry amber vial.
-
Add the calculated volume of anhydrous DMSO to reach a 5 mg/mL concentration.
-
Purge the vial with an inert gas to displace oxygen.[2]
-
Seal the vial tightly and vortex until the solid is fully dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
For storage, aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.[5]
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the manufacturer's product information sheet and conduct their own validation experiments.
References
- 1. CN107236012B - A kind of adenosylcobalamin crystal form and its preparation method and application - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability of vitamin B12 with the protection of whey proteins and their effects on the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5′-Peroxyadenosine and 5′-Peroxyadenosylcobalamin as Intermediates in the Aerobic Photolysis of Adenosylcobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosylcobalamin | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102321137B - Preparation method of adenosylcobalamin - Google Patents [patents.google.com]
- 8. Photolysis of Adenosylcobalamin and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Adenosylcobalamin by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the mass spectrometry analysis of adenosylcobalamin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of adenosylcobalamin?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of adenosylcobalamin, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[3][4] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and metabolites.[4]
Q2: Why is adenosylcobalamin analysis particularly challenging?
A2: The analysis of adenosylcobalamin and other cobalamins by LC-MS/MS can be difficult due to several factors:
-
Chemical Instability: Cobalamins are sensitive to light and can be unstable under certain pH conditions, which can lead to degradation during sample preparation and analysis.
-
Complexity of Matrix: Biological samples and dietary supplements are complex matrices that can introduce significant matrix effects.[5][6]
-
In-source Ionization Issues: Cobalamins can exhibit complex behavior in the mass spectrometer's ion source, potentially leading to inconsistent ionization.[6]
Q3: What are the most common sources of matrix effects in biological samples?
A3: In biological matrices such as plasma and serum, phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[7] These molecules are abundant in cell membranes and can co-extract with adenosylcobalamin, interfering with its ionization. Other endogenous substances like salts, peptides, and metabolites can also contribute to matrix effects.[4]
Q4: How can I quantitatively assess matrix effects in my adenosylcobalamin assay?
A4: A standard method to quantify matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into the extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak area in presence of matrix) / (Peak area in absence of matrix)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. For a robust method, the coefficient of variation (CV) of the internal standard-normalized MF across at least six different lots of matrix should be ≤15%.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of adenosylcobalamin.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | Positively charged analytes like adenosylcobalamin can interact with negatively charged residual silanols on the silica-based column, causing peak tailing. Adding a buffer, such as ammonium (B1175870) formate, to the mobile phase can help mitigate these interactions. |
| Column Overload | Injecting too much analyte can saturate the stationary phase. Reduce the injection volume or dilute the sample. |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Column Contamination/Void | Contamination at the column inlet or a void in the packing material can affect all peaks. Flush the column or, if a void is suspected, replace the column. |
Issue 2: High Signal-to-Noise Ratio or High Background
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases regularly. |
| Carryover | Residual analyte from a previous injection can appear in subsequent runs. Optimize the autosampler wash protocol by using a strong solvent to clean the needle and injection port between samples. |
| Contaminated LC-MS System | Buildup of non-volatile salts or other contaminants in the ion source or mass spectrometer can increase background noise. Regular cleaning and maintenance of the instrument are crucial. |
Issue 3: Inconsistent or Irreproducible Results
Possible Causes & Solutions
| Cause | Solution |
| Variable Matrix Effects | The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for this variability. Matrix-matched calibrators can also improve consistency. |
| Analyte Instability | Adenosylcobalamin is light-sensitive. Protect samples from light during all stages of preparation and analysis by using amber vials and minimizing exposure. |
| Inconsistent Sample Preparation | Manual sample preparation can introduce variability. Automated sample preparation platforms can improve precision. Ensure consistent timing and temperature for all sample processing steps. |
Data Presentation: Comparison of Sample Preparation Techniques
Effective sample preparation is critical for minimizing matrix effects. The choice of technique depends on the sample matrix and the required level of cleanliness.
| Sample Preparation Technique | Principle | Analyte Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol). | Generally high, but can be variable. | Low; significant residual phospholipids and other matrix components remain.[7] | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Can be variable and may be low for polar analytes. | Moderate to high; can effectively remove many interfering substances. | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Generally high and reproducible with method optimization. | High; can provide very clean extracts. | Moderate to High (with automation) |
| HybridSPE®-Precipitation | Combines protein precipitation with phospholipid removal in a single device. | High and reproducible. | Very high; specifically designed to remove phospholipids, a major source of ion suppression.[7] | High |
This table provides a qualitative comparison. Quantitative data can vary significantly based on the specific analyte, matrix, and protocol used.
Experimental Protocols
Protocol: Extraction of Adenosylcobalamin from Rat Plasma
This protocol is adapted from a method for the simultaneous determination of four cobalamins in rat plasma.[1]
1. Sample Preparation
-
Thaw plasma samples at 4°C.
-
To a 100 µL plasma sample in an Eppendorf tube, add 10 µL of an internal standard working solution (e.g., ¹³C₇-cyanocobalamin in methanol).
-
Add 100 µL of cold acetonitrile/methanol (3:1, v/v) and vortex for 2 minutes to precipitate proteins.
-
Add 100 µL of 0.2 M zinc sulfate (B86663) and vortex to further facilitate precipitation.
-
Let the samples stand at -20°C for 10 minutes.
-
Centrifuge at 16,000 g for 10 minutes.
-
Transfer 200 µL of the supernatant to a 96-well plate for injection into the LC-MS system.
-
Crucially, all operations should be conducted under subdued light to prevent degradation of adenosylcobalamin.
2. Online Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
-
This part of the protocol typically involves an automated online SPE system coupled to the LC-MS/MS instrument. The supernatant from the previous step is injected, and the analyte is trapped on an SPE column, washed, and then eluted onto the analytical column for separation and detection.
Visualizations
Caption: Experimental workflow for adenosylcobalamin analysis.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 6. phenomenex.com [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Adenosylcobalamin Standard Purity Verification: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenosylcobalamin standards. The information is designed to help you identify and resolve common purity verification issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a high-quality adenosylcobalamin standard?
A1: A high-quality adenosylcobalamin (AdoCbl) standard should have a purity of ≥95%, with many commercial suppliers offering purities of 98% or higher.[1][2] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the specific purity of your lot.
Q2: What are the most common impurities found in an adenosylcobalamin standard?
A2: The most common impurity is hydroxocobalamin (B81358) (OHCbl), which is a degradation product formed upon exposure of adenosylcobalamin to light.[3] Other related cobalamin compounds may also be present in small amounts.
Q3: How should I properly store my adenosylcobalamin standard to maintain its purity?
A3: Adenosylcobalamin is sensitive to light and heat. For long-term storage, it should be kept as a solid at -20°C in a tightly sealed, light-proof container.[4] Stock solutions should be prepared fresh and used immediately. If short-term storage of a solution is necessary, it should be protected from light and kept at -80°C for no more than one month.[4] Aqueous solutions are not recommended for storage beyond one day.
Q4: My adenosylcobalamin standard has been inadvertently exposed to light. Can I still use it?
A4: Exposure to light will cause the degradation of adenosylcobalamin to hydroxocobalamin, which will affect the purity of your standard.[3] It is highly recommended to use a fresh, properly stored standard for quantitative experiments or those sensitive to impurities. If you must use the light-exposed standard, its purity should be re-verified by HPLC to quantify the level of degradation.
Troubleshooting Guides
HPLC Analysis Issues
Q5: I see an unexpected peak in my HPLC chromatogram when analyzing my adenosylcobalamin standard. What could it be?
A5: An unexpected peak could be due to several factors:
-
Degradation Product: The most likely unexpected peak is hydroxocobalamin, the primary photodegradation product of adenosylcobalamin. Compare the retention time of the unexpected peak with a hydroxocobalamin standard if available.
-
Contaminated Mobile Phase: Impurities in your solvents or buffers can appear as peaks, especially in gradient elution.[5] Ensure you are using fresh, HPLC-grade solvents and high-purity water.
-
Sample Carryover: Residuals from a previous injection can appear as "ghost peaks."[5] Run a blank injection (injecting only the mobile phase) to check for carryover. If ghost peaks are present, implement a more rigorous needle and injector wash protocol.
-
Contaminated Vials or Caps: Impurities can leach from vials or septa. Use high-quality, clean vials and septa appropriate for your application.
Q6: The peak for my adenosylcobalamin standard is broad and/or tailing. How can I improve the peak shape?
A6: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification. Consider the following:
-
Column Degradation: The column may be contaminated or have a void at the inlet.[5] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.
-
Mobile Phase Incompatibility: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase.[6] Injecting a sample in a much stronger solvent can cause peak distortion.
-
Secondary Interactions: Residual silanols on the column can interact with the amine groups on adenosylcobalamin, causing tailing. Adjusting the pH of the mobile phase or adding a competing base (like triethylamine) in small concentrations can mitigate this.[7]
-
Column Overloading: Injecting too much sample can lead to broad, asymmetrical peaks.[5] Try reducing the injection volume or the concentration of your sample.
Q7: The peak area of my adenosylcobalamin standard is lower than expected. What are the possible causes?
A7: A low peak area suggests a loss of analyte or a detection issue. Here are some potential causes:
-
Degradation: Adenosylcobalamin is light-sensitive. Ensure all sample preparation steps are performed under subdued light or using amber vials to prevent photodegradation.[3]
-
Injection Issues: There may be a problem with the autosampler, such as an incorrectly set injection volume, a partially blocked needle, or a leak in the injection valve.[8]
-
Detector Settings: Verify that the detector wavelength is set correctly for adenosylcobalamin (typically around 350-360 nm or 520-530 nm).
-
Leaks in the System: A leak anywhere between the injector and the detector can result in a loss of sample and consequently, a smaller peak area.[8]
UV-Vis Spectroscopy Issues
Q8: The UV-Vis spectrum of my adenosylcobalamin standard does not match the reference spectrum. Why might this be?
A8: Discrepancies in the UV-Vis spectrum can indicate purity issues or problems with the measurement itself:
-
Presence of Impurities: The presence of hydroxocobalamin or other impurities will alter the overall spectrum. Photodegradation is a common cause.
-
Incorrect Solvent: The UV-Vis spectrum of adenosylcobalamin can be influenced by the solvent used. Ensure you are using the same solvent as cited in the reference spectrum.
-
pH of the Solution: The pH of the solution can affect the protonation state of the molecule and thus its absorption spectrum. Buffer your solution to a consistent pH for reproducible results.
-
Instrument Calibration: Verify that your spectrophotometer is properly calibrated.
Quantitative Data Summary
Table 1: Typical HPLC Parameters for Adenosylcobalamin Purity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | C18 UPLC (e.g., 100 x 2.1 mm, 1.8 µm)[9] |
| Mobile Phase A | 0.2 M Ammonium Acetate (B1210297) Buffer, pH 4.6 | 0.1% Trifluoroacetic Acid (TFA) in Water[9] |
| Mobile Phase B | Acetonitrile or Methanol/Ethanol mixture | 0.1% TFA in Acetonitrile[9] |
| Gradient | Gradient elution, specific conditions vary | Linear gradient from 5% to 40% B[9] |
| Flow Rate | 1.0 mL/min | 0.32 mL/min[9] |
| Detection | UV-Vis at ~350-360 nm or ~525 nm | UV-Vis at 254 nm or Diode Array Detector[9] |
| Column Temp. | 30-40 °C | Ambient or controlled |
Table 2: Comparative Retention Times (RT) and UV-Vis Maxima
| Compound | Typical Relative RT (vs. AdoCbl) | Typical UV-Vis λmax (nm) |
| Adenosylcobalamin (AdoCbl) | 1.00 | ~260, ~375, ~525 |
| Hydroxocobalamin (OHCbl) | ~0.62 | ~274, ~351, ~528 |
| Cyanocobalamin (CNCbl) | ~0.70 | ~278, ~361, ~550 |
| Methylcobalamin (MeCbl) | ~1.40 | ~264, ~342, ~518 |
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, gradient, etc.) and should be determined experimentally.
Experimental Protocols
Protocol 1: HPLC Purity Verification of Adenosylcobalamin
Objective: To determine the purity of an adenosylcobalamin standard and identify the presence of common impurities like hydroxocobalamin.
Materials:
-
Adenosylcobalamin standard
-
Hydroxocobalamin standard (optional, for peak identification)
-
HPLC-grade water, acetonitrile, and methanol
-
Ammonium acetate or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Amber vials and light-protected sample handling equipment
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% TFA solution in HPLC-grade water.
-
Mobile Phase B: Prepare a 0.1% TFA solution in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation (Perform under subdued light):
-
Accurately weigh a small amount of the adenosylcobalamin standard.
-
Dissolve and dilute in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
-
Transfer the solution to an amber HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the standard solution (e.g., 10 µL).
-
Run a gradient program suitable for separating cobalamins (e.g., a linear gradient from 5% B to 40% B over 20 minutes).
-
Monitor the elution profile at a wavelength of 361 nm or 525 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the adenosylcobalamin standard by dividing the peak area of adenosylcobalamin by the total peak area of all components, expressed as a percentage.
-
Identify potential impurity peaks by comparing their retention times to a hydroxocobalamin standard or based on relative retention times from literature.
-
Protocol 2: UV-Vis Spectrophotometry for Identity Confirmation
Objective: To confirm the identity of an adenosylcobalamin standard by comparing its UV-Vis spectrum to a reference.
Materials:
-
Adenosylcobalamin standard
-
Spectrophotometry-grade solvent (e.g., water or a specified buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation (Perform under subdued light):
-
Dissolve a small, accurately weighed amount of the adenosylcobalamin standard in the chosen solvent to achieve an absorbance within the linear range of the instrument (typically 0.2-1.0 AU).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range of 200-700 nm.
-
Use the same solvent as used for the sample to zero the instrument (as a blank).
-
-
Measurement:
-
Rinse the cuvette with the sample solution, then fill it.
-
Place the cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Compare the obtained spectrum and λmax values with a reference spectrum for adenosylcobalamin. The major peaks should be at approximately 260 nm, 375 nm, and 525 nm.
-
Visualizations
Caption: Troubleshooting workflow for adenosylcobalamin purity issues.
Caption: Simplified photodegradation pathway of adenosylcobalamin.
Caption: Recommended workflow for preparing adenosylcobalamin standards.
References
- 1. researchgate.net [researchgate.net]
- 2. CN107236012B - A kind of adenosylcobalamin crystal form and its preparation method and application - Google Patents [patents.google.com]
- 3. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human vitamin B12 absorption measurement by accelerator mass spectrometry using specifically labeled 14C-cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thermofisher.com [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Restek - Blog [restek.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Adenosylcobalamin-Dependent Enzyme Assays
Welcome to the technical support center for adenosylcobalamin (AdoCbl)-dependent enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address inconsistent results in your AdoCbl-dependent enzyme assays.
FAQ 1: My enzyme activity is significantly lower than expected or absent.
Possible Causes and Solutions:
-
Cofactor Degradation: Adenosylcobalamin is highly sensitive to light (photolysis) and can be inactivated.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Troubleshooting Steps:
-
Storage: Ensure the enzyme has been stored at the recommended temperature (typically -80°C). Avoid repeated freeze-thaw cycles.
-
Positive Control: Include a positive control with a known active enzyme to verify the assay setup.[3]
-
-
-
Oxygen Sensitivity: Some AdoCbl-dependent enzymes are sensitive to oxygen.
-
Incorrect Assay Components: Problems with buffers, substrates, or other reagents can inhibit the reaction.
-
Troubleshooting Steps:
-
Verify Concentrations: Double-check the concentrations of all reagents.
-
pH and Buffer System: Confirm the pH of your buffer is within the optimal range for your enzyme.
-
Substrate Quality: Ensure the substrate is not degraded and is of high purity.
-
-
FAQ 2: I'm observing a high background signal in my assay.
Possible Causes and Solutions:
-
Substrate Instability: The substrate may be spontaneously degrading to a product that is detected by your assay.
-
Troubleshooting Steps:
-
"No Enzyme" Control: Run a control reaction that includes all components except the enzyme. A high signal in this control indicates substrate instability or contamination.
-
-
-
Contaminated Reagents: Contamination in buffers, cofactor, or substrate solutions can lead to a high background.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all chemicals are of analytical grade.
-
Fresh Solutions: Prepare fresh solutions to minimize the risk of contamination.
-
-
-
Interfering Substances: Components in your sample preparation may interfere with the assay.
-
Troubleshooting Steps:
-
Sample Blank: Prepare a "sample blank" containing the sample but lacking a key reagent to initiate the reaction.
-
Dilute the Sample: If interference is suspected, try diluting the sample.
-
-
FAQ 3: My results are not reproducible between experiments.
Possible Causes and Solutions:
-
Inconsistent Reagent Preparation: Minor variations in reagent concentrations can lead to significant differences in results.
-
Troubleshooting Steps:
-
Standardized Protocols: Use a detailed, standardized protocol for preparing all solutions.
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
-
-
Variable Incubation Times and Temperatures: Enzymes are highly sensitive to changes in temperature and incubation time.
-
Troubleshooting Steps:
-
Use a Thermostatted Instrument: Employ a water bath or a temperature-controlled plate reader for consistent incubation temperatures.
-
Precise Timing: Use a timer to ensure consistent incubation periods.
-
-
-
Cofactor Photolysis: Inconsistent exposure to light can lead to variable AdoCbl activity.
-
Troubleshooting Steps:
-
Consistent Light Conditions: Maintain consistent low-light conditions for all experiments.
-
-
Experimental Protocols
Spectrophotometric Assay for Ethanolamine Ammonia-Lyase (EAL)
This coupled assay measures the production of acetaldehyde (B116499) by EAL through the reduction of NAD⁺ by alcohol dehydrogenase (ADH).
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Adenosylcobalamin (AdoCbl) stock solution (1 mM in water, stored in the dark at -20°C)
-
Ethanolamine stock solution (1 M)
-
Yeast alcohol dehydrogenase (ADH) suspension
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Purified EAL enzyme
Procedure:
-
Prepare the Assay Mixture: In a 1 mL cuvette, combine the following in order:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
50 µL of 1 M ethanolamine
-
50 µL of 10 mM NAD⁺
-
10 µL of ADH suspension
-
10 µL of 1 mM AdoCbl
-
-
Equilibrate: Mix gently by inversion and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the Reaction: Add 30 µL of appropriately diluted EAL enzyme to the cuvette and mix immediately.
-
Monitor Absorbance: Measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH formation is proportional to the EAL activity.
-
Calculate Activity: Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of product formation.
HPLC-Based Assay for Methylmalonyl-CoA Mutase (MCM)
This assay quantifies the conversion of methylmalonyl-CoA to succinyl-CoA by separating the substrate and product using reverse-phase HPLC.[7][8][9]
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Adenosylcobalamin (AdoCbl) stock solution (1 mM in water)
-
Methylmalonyl-CoA stock solution (10 mM)
-
Purified MCM enzyme
-
Trichloroacetic acid (TCA) solution (10% w/v) for quenching
-
Mobile Phase A: 0.1 M Sodium Phosphate, pH 7.0
-
Mobile Phase B: 100% Methanol
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine:
-
50 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
10 µL of 1 mM AdoCbl
-
Appropriate volume of MCM enzyme solution
-
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow the enzyme to bind the cofactor.[9]
-
Initiate the Reaction: Add 10 µL of 10 mM methylmalonyl-CoA to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Quench the Reaction: Stop the reaction by adding 25 µL of 10% TCA.
-
Sample Preparation: Centrifuge the quenched reaction at high speed for 5 minutes to pellet the precipitated protein.
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Separate the CoA species using a gradient of mobile phase B into mobile phase A.
-
Monitor the absorbance at 254 nm or 260 nm.
-
Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve.
-
Data Presentation
Table 1: Typical Kinetic Parameters for Adenosylcobalamin-Dependent Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) |
| Ethanolamine Ammonia-Lyase | Ethanolamine | 50 - 200 | 25 - 50 | 7.5 - 8.5 | 30 - 37 |
| L-2-aminopropanol | 100 - 400 | 5 - 15 | 7.5 - 8.5 | 30 - 37 | |
| Methylmalonyl-CoA Mutase | (R)-Methylmalonyl-CoA | 2 - 10 | 50 - 100 | 6.5 - 7.5 | 25 - 37 |
Note: These values are approximate and can vary depending on the specific assay conditions and enzyme source.
Visualizations
Caption: Troubleshooting workflow for inconsistent adenosylcobalamin-dependent enzyme assay results.
Caption: Generalized catalytic cycle of an adenosylcobalamin-dependent enzyme.
References
- 1. Kinetic Isolation and Characterization of the Radical Rearrangement Step in Coenzyme B12-Dependent Ethanolamine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. quora.com [quora.com]
- 4. Use of an Anaerobic Chamber Environment for the Assay of Endogenous Cellular Protein-Tyrosine Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 129.15.40.254 [129.15.40.254]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Optimization and validation of a reversed-phase high performance liquid chromatography method for the measurement of bovine liver methylmalonyl-coenzyme a mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adenosylcobalamin Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and activity of adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12.
Frequently Asked Questions (FAQs)
Q1: What is adenosylcobalamin, and why is its stability important?
Adenosylcobalamin, also known as coenzyme B12, is a vital cofactor for a number of enzymes in metabolic pathways, including the conversion of L-methylmalonyl-CoA to succinyl-CoA by methylmalonyl-CoA mutase.[1][2] Its stability is critical for ensuring the accuracy and reproducibility of in vitro experiments and for the efficacy of therapeutic preparations. Degradation of adenosylcobalamin can lead to loss of enzymatic activity and the formation of confounding byproducts.
Q2: What is the optimal pH for adenosylcobalamin stability?
Adenosylcobalamin, like other forms of vitamin B12, is most stable in a slightly acidic to neutral pH range, generally between 4.0 and 7.0. Both strongly acidic and alkaline conditions can lead to its degradation.
Q3: How does pH affect the activity of adenosylcobalamin-dependent enzymes?
The activity of adenosylcobalamin-dependent enzymes is highly pH-dependent. Each enzyme has an optimal pH at which it functions most efficiently. For example, human methylmalonyl-CoA mutase has an optimal pH of approximately 7.5. Deviations from this optimal pH can lead to a significant decrease in enzyme activity.
Q4: What are the primary degradation products of adenosylcobalamin at different pH levels?
Under both acidic and alkaline conditions, the primary degradation pathway involves the cleavage of the cobalt-carbon bond. In the presence of light, adenosylcobalamin is particularly unstable and can degrade to hydroxocobalamin (B81358) (OHCbl) or aquocobalamin, depending on the pH.[3] Aerobic photolysis can initially produce 5'-peroxyadenosine, which then decomposes to adenosine-5'-aldehyde as the major final product.[4]
Troubleshooting Guide
Issue 1: Low or no activity of my adenosylcobalamin-dependent enzyme.
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure the pH is at the optimal level for your specific enzyme (e.g., ~7.5 for methylmalonyl-CoA mutase). |
| Adenosylcobalamin Degradation | Prepare fresh adenosylcobalamin solutions in a buffer within its stable pH range (4.0-7.0). Protect the solution from light at all times. |
| Suboptimal Assay Conditions | Review the literature for the optimal pH and temperature for your specific enzyme assay. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| pH Shift During Reaction | Monitor the pH of the reaction mixture before and after the assay to check for any significant changes. If a pH shift is observed, consider using a buffer with a higher buffering capacity. |
| Stock Solution Instability | Store adenosylcobalamin stock solutions at the recommended temperature (-20°C for long-term storage) and in a pH-stable buffer. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Ensure all steps involving adenosylcobalamin are performed under dim or red light to prevent photodecomposition.[3] |
Quantitative Data on Cobalamin Stability
While detailed kinetic data for adenosylcobalamin across a wide pH range is limited in the literature, the following table provides comparative stability information for various cobalamins.
Table 1: Comparative Stability of Different Cobalamin Forms at Various pH Values
| Cobalamin Form | Condition | Observation |
| Adenosylcobalamin | pH 7.5, 30°C | Half-life of 690 days.[5] |
| Adenosylcobalamin | pH 7.5, 85°C | Half-life of 15 hours.[5] |
| Adenosylcobalamin | Neutral pH | Generally most stable. |
| Adenosylcobalamin | Strongly Acidic/Alkaline | Prone to degradation. |
| Methylcobalamin | pH 3.0, 24h, RT | 78% degradation. |
| Methylcobalamin | pH 9.0, 24h, RT | 64% degradation. |
| Hydroxocobalamin | pH 3.0, 24h, RT | 20% degradation. |
| Hydroxocobalamin | pH 9.0, 24h, RT | 24% degradation. |
| Cyanocobalamin | pH 3.0, 24h, RT | 16% degradation. |
| Cyanocobalamin | pH 9.0, 24h, RT | 15% degradation. |
Note: Much of the detailed stability data available is for cyanocobalamin, which is known for its higher stability and is often used in supplements.[6]
Experimental Protocols
Protocol 1: Assessing the pH Stability of Adenosylcobalamin using UV-Vis Spectroscopy
This protocol outlines a method to monitor the degradation of adenosylcobalamin at different pH values by observing changes in its UV-Vis absorption spectrum.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8, and glycine-NaOH buffer for pH 8-10).
-
Preparation of Adenosylcobalamin Stock Solution: Prepare a concentrated stock solution of adenosylcobalamin in a neutral pH buffer (e.g., pH 7 phosphate buffer) and protect it from light.
-
Sample Preparation: Dilute the adenosylcobalamin stock solution in each of the prepared buffers to a final concentration suitable for UV-Vis spectroscopy (typically in the µM range).
-
UV-Vis Measurement (Time Zero): Immediately after preparing the samples, measure the full UV-Vis spectrum (e.g., from 300 to 600 nm) for each sample. The characteristic peaks for adenosylcobalamin should be observed.
-
Incubation: Incubate the samples at a constant temperature in the dark.
-
Time-Course Measurements: At regular intervals (e.g., every hour for the first 8 hours, then at 24 and 48 hours), take an aliquot of each sample and measure its UV-Vis spectrum.
-
Data Analysis: Monitor the decrease in absorbance at the characteristic peaks of adenosylcobalamin and the appearance of new peaks corresponding to degradation products. Calculate the degradation rate and half-life at each pH.
Protocol 2: Determining the Optimal pH for an Adenosylcobalamin-Dependent Enzyme
This protocol provides a framework for identifying the optimal pH for an enzyme that requires adenosylcobalamin as a cofactor.
-
Enzyme and Substrate Preparation: Prepare the purified enzyme and its substrate in an appropriate buffer.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values that encompass the expected optimal pH of the enzyme.
-
Reaction Setup: In a multi-well plate or individual reaction tubes, set up the enzymatic reaction at each pH. Each reaction should contain the buffer, substrate, and enzyme at their final concentrations.
-
Initiation of Reaction: Initiate the reaction by adding a fresh solution of adenosylcobalamin to each well/tube.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme for a fixed period.
-
Termination of Reaction: Stop the reaction using a suitable method (e.g., adding a quenching agent, heat inactivation).
-
Product Quantification: Measure the amount of product formed in each reaction using an appropriate analytical method (e.g., HPLC, mass spectrometry, or a colorimetric assay).
-
Data Analysis: Plot the enzyme activity (rate of product formation) as a function of pH. The pH at which the highest activity is observed is the optimal pH for the enzyme.[7]
Visualizations
Caption: Troubleshooting workflow for low adenosylcobalamin-dependent enzyme activity.
Caption: Experimental workflow for assessing adenosylcobalamin pH stability.
Caption: Simplified pH-dependent degradation pathways of adenosylcobalamin.
References
- 1. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 5′-Peroxyadenosine and 5′-Peroxyadenosylcobalamin as Intermediates in the Aerobic Photolysis of Adenosylcobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Chelating agent interference with adenosylcobalamin studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges posed by chelating agent interference in adenosylcobalamin studies.
Frequently Asked Questions (FAQs)
Q1: How does EDTA interfere with adenosylcobalamin analysis?
A1: Ethylenediaminetetraacetic acid (EDTA), a common anticoagulant, can interfere with adenosylcobalamin (AdoCbl) studies through several mechanisms:
-
Chelation of the Cobalt Ion: EDTA is a powerful chelating agent that can interact with the central cobalt ion in the cobalamin structure. This interaction can potentially destabilize the molecule, affecting its integrity and quantification.[1][2]
-
Interference with Enzymatic Assays: Many studies involving AdoCbl investigate its role as a cofactor for enzymes. These enzymes often require divalent metal ions (like Mg²⁺ or Ca²⁺) for their activity. EDTA strongly chelates these essential cations, leading to decreased or completely inhibited enzyme function and inaccurate kinetic measurements.[3]
-
Direct Enzyme Inhibition: Beyond chelating necessary cofactors, EDTA has been shown to directly bind to the active sites of some enzymes, acting as a competitive inhibitor.[3] This can interfere with studies of AdoCbl-dependent enzymes.
-
Analytical Method Interference: In certain analytical techniques, such as electrochemical methods, high concentrations of EDTA can suppress the measurement signal of vitamin B12, leading to underestimation.[2] For liquid chromatography-mass spectrometry (LC-MS/MS), while highly specific, EDTA can introduce matrix effects that may affect ionization and quantification if not properly addressed during sample preparation.[4]
Q2: Can I use EDTA-plasma samples for my adenosylcobalamin-dependent enzyme studies?
A2: It is strongly discouraged. The primary function of AdoCbl in biological systems is as a cofactor for enzymes that often depend on metal ions for their catalytic activity. EDTA's chelation of these metal ions will likely inhibit or inactivate the enzyme, rendering your experimental results unreliable.[3] Furthermore, removal of structurally important cations by chelating agents can lead to protein unfolding. For assays where enzymatic activity is being measured, it is critical to avoid EDTA or remove it completely before starting the experiment.
Q3: What are the best practices for blood sample collection for adenosylcobalamin studies?
A3: To avoid interference from chelating agents, the following best practices are recommended:
-
Use Serum Samples: Whenever possible, collect whole blood in serum tubes (e.g., red-top tubes with a clot activator). After clotting and centrifugation, the resulting serum will be free of anticoagulants like EDTA.
-
Alternative Anticoagulants: If plasma is required, consider using heparin (green-top tubes) as an alternative to EDTA.[5][6] However, be aware that heparin can interfere with other downstream applications, such as PCR, and its effects on AdoCbl stability should be validated for your specific assay.[7] Citrate is another option but may also interfere with certain assays.[8]
-
Proper Handling: Regardless of the collection tube, all samples should be protected from light, as adenosylcobalamin is light-sensitive.[9] Process samples promptly and store them at appropriate temperatures (e.g., -80°C) to maintain stability.[10][11]
Q4: My historical samples are all in EDTA-plasma. Can I still use them?
A4: Yes, it may be possible, but it requires additional sample processing steps to remove the EDTA. The effectiveness of the removal method should be validated to ensure that it does not degrade the adenosylcobalamin and that the remaining EDTA concentration is below the interference threshold for your assay. See the Troubleshooting Guide and Experimental Protocols sections for methods to remove EDTA.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no activity in my AdoCbl-dependent enzyme assay. | Presence of EDTA in the sample chelating essential metal cofactors. | 1. Confirm if the sample is from an EDTA tube. 2. If so, remove EDTA using ultrafiltration (See Protocol 2). 3. Alternatively, add a slight excess of Mg²⁺ or Ca²⁺ to the reaction mixture to overcome the chelation effect of residual EDTA. Titrate carefully to avoid inhibition by excess metal ions. |
| Inconsistent AdoCbl quantification results in LC-MS/MS. | Matrix effects from EDTA or its complexes. | 1. Optimize the sample preparation protocol to include a robust protein precipitation and/or solid-phase extraction (SPE) step to remove EDTA. 2. Use a stable isotope-labeled internal standard for AdoCbl to compensate for matrix effects. 3. If possible, re-process a subset of samples after EDTA removal to assess the impact on quantification. |
| Degradation of AdoCbl standard in prepared matrix. | The plasma matrix from an EDTA tube may contain factors that, in the absence of proper storage and handling, contribute to AdoCbl instability. | 1. Ensure all sample preparation steps are performed under subdued light. 2. Prepare calibration standards in a matrix free of EDTA (e.g., charcoal-stripped serum or a buffered solution). 3. Minimize the time between sample preparation and analysis. |
| Unexpected peaks in chromatogram. | EDTA and its metal complexes can be detected by some analytical methods. | 1. Analyze a blank EDTA-plasma sample to identify the chromatographic signature of EDTA. 2. Adjust chromatographic conditions to separate these interfering peaks from the AdoCbl peak. 3. Employ a more specific detection method, such as tandem mass spectrometry (MS/MS), using specific precursor-product ion transitions for AdoCbl.[12] |
Quantitative Data Summary
Table 1: Effect of EDTA Concentration on Vitamin B12 Electrochemical Signal
| EDTA Concentration (mmol/L) | Background Signal | Measuring Signal in presence of 10 nmol/L Vitamin B12 |
| 0 | Baseline | High |
| 5 | Featureless | High |
| 10 | Featureless | High |
| 20 | Baseline Shift | Decreased |
| 50 | Significant Baseline Shift | Significantly Decreased |
Data summarized from a study on the ultrasensitive determination of Vitamin B12 using electrochemical methods. This study used cyanocobalamin, but similar interference from the interaction between EDTA and the cobalt atom can be expected for adenosylcobalamin. The data indicates that while low concentrations (5-10 mmol/L) of EDTA can improve the baseline, higher concentrations lead to a decrease in the analytical signal.[2]
Experimental Protocols
Protocol 1: Sample Preparation for AdoCbl Quantification from Plasma by LC-MS/MS
This protocol is adapted for the analysis of adenosylcobalamin and other cobalamins from plasma samples, with considerations for potential EDTA interference.
Materials:
-
Plasma sample (collected in EDTA or other anticoagulant tubes)
-
Internal Standard (IS) working solution (e.g., ¹³C-labeled cyanocobalamin)
-
Cold acetonitrile/methanol (3:1, v/v)
-
0.2 M Zinc sulfate (B86663) solution
-
Centrifuge capable of 16,000 x g
-
LC-MS/MS system
Methodology:
-
Thaw plasma samples at 4°C in the dark.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the IS working solution.
-
To precipitate proteins, add 100 µL of cold acetonitrile/methanol solution and vortex for 2 minutes.
-
Add 100 µL of 0.2 M Zinc sulfate solution to further aid precipitation and mix by vortexing.
-
Incubate the samples at -20°C for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes.
-
Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vial for injection into the LC-MS/MS system.
-
Crucially, conduct all steps under subdued or red light to prevent photodegradation of adenosylcobalamin. [12]
Protocol 2: Removal of EDTA from Plasma Samples by Ultrafiltration
This protocol is designed to remove small molecules like EDTA from plasma while retaining larger protein-bound molecules like adenosylcobalamin (which is often bound to transcobalamin).
Materials:
-
EDTA-plasma sample
-
Ultrafiltration spin column with a molecular weight cutoff (MWCO) of 10,000 Daltons.
-
Assay-compatible buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Centrifuge with a rotor compatible with the spin columns.
Methodology:
-
Pre-rinse the ultrafiltration membrane by adding the assay buffer to the spin column, centrifuging, and discarding the flow-through. This removes any preservatives like glycerol.
-
Add up to the maximum volume of your EDTA-plasma sample to the ultrafiltration device.
-
Dilute the sample at least 10-fold with the assay-compatible buffer. This dilution is critical for efficient removal of EDTA.
-
Centrifuge the device according to the manufacturer's instructions to concentrate the sample back to its original volume. The filtrate will contain EDTA and other small molecules.
-
Discard the filtrate.
-
Repeat the dilution and centrifugation steps (steps 3-5) at least two more times to ensure thorough removal of EDTA.
-
After the final centrifugation, recover the concentrated, EDTA-free sample from the top of the membrane.
-
The resulting sample can then be used in downstream applications like enzymatic assays. The efficiency of EDTA removal can be confirmed by specialized assays if necessary.[13][14][15]
Visualizations
References
- 1. EDTA chelation effects on urinary losses of cadmium, calcium, chromium, cobalt, copper, lead, magnesium, and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromsystems.com [chromsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. butterfliesnow.com [butterfliesnow.com]
- 7. Comparative Study of The Influence of EDTA and Sodium Heparin on Long Term Storage of Cattle DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EDTA-induced platelet aggregation can be avoided by a new anticoagulant also suitable for automated complete blood count - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The requirement for cobalt in vitamin B12: A paradigm for protein metalation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
- 14. journals.plos.org [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial Adenosylcobalamin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing contaminants from commercial adenosylcobalamin standards.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants in commercial adenosylcobalamin?
Commercial adenosylcobalamin can contain several types of impurities, including:
-
Other Cobalamins: Hydroxocobalamin and cyanocobalamin (B1173554) are common contaminants.[1][2] Hydroxocobalamin can form from the degradation of adenosylcobalamin, particularly in the presence of light and oxygen.[1]
-
Degradation Products: Adenosylcobalamin is sensitive to light and heat, which can lead to its decomposition.[3][4]
-
Synthesis-Related Impurities: Depending on the manufacturing process, impurities from the synthesis or fermentation process may be present.[5][6][7] For instance, in related cobalamin synthesis, iron cyanide impurities can be introduced.[5][6]
-
Moisture and Solvents: Adenosylcobalamin is highly hygroscopic and may contain residual solvents from the manufacturing process.[3]
Q2: How can I assess the purity of my adenosylcobalamin standard?
Several analytical methods can be used to assess the purity of adenosylcobalamin:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying adenosylcobalamin and its impurities.[8][9][10][11][12]
-
UV-Visible Spectroscopy: The purity can be estimated by measuring the absorbance at specific wavelengths, although this method is less specific than HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be a direct and powerful method for detecting and quantifying cobalamin impurities.[8]
Q3: What is the general workflow for purifying adenosylcobalamin?
A typical workflow for purifying adenosylcobalamin involves dissolving the commercial standard, subjecting it to a purification technique like chromatography or recrystallization, and then collecting the purified product. The purity of the final product should be verified using an appropriate analytical method.
Troubleshooting Guides
Issue 1: Low Recovery of Adenosylcobalamin After Purification
Possible Causes:
-
Degradation: Adenosylcobalamin is sensitive to light and heat. Exposure to these conditions during the purification process can lead to degradation and lower recovery.
-
Inappropriate Solvent: The choice of solvent is critical for both dissolving the compound and for the purification process (e.g., chromatography mobile phase, recrystallization solvent). An unsuitable solvent can lead to poor recovery.
-
Suboptimal Chromatography Conditions: Incorrect column type, mobile phase composition, or flow rate can result in poor separation and loss of the target compound.
Solutions:
-
Work in a Dark or Red Light Environment: To minimize photodegradation, perform all experimental steps under dim or red light.[3]
-
Control Temperature: Avoid high temperatures during the purification process.
-
Solvent Optimization: Conduct small-scale solubility tests to identify the optimal solvent system for your purification method. For recrystallization, a solvent in which adenosylcobalamin has high solubility at high temperatures and low solubility at low temperatures is ideal.[13]
-
Methodical Chromatography Optimization: Systematically optimize chromatography parameters, starting with conditions reported in the literature for similar compounds.
Issue 2: Incomplete Removal of Contaminants
Possible Causes:
-
Co-elution in Chromatography: Contaminants with similar chemical properties to adenosylcobalamin may co-elute during chromatography.
-
Co-crystallization: Impurities may get trapped in the crystal lattice of adenosylcobalamin during recrystallization.
-
Method Not Suited for Specific Contaminants: The chosen purification method may not be effective for removing certain types of impurities.
Solutions:
-
Gradient Elution in HPLC: Employ a gradient elution method in HPLC to improve the separation of closely related compounds.
-
Multiple Purification Steps: A combination of different purification techniques (e.g., ion-exchange chromatography followed by recrystallization) can be more effective in removing a wider range of impurities.
-
Recrystallization Optimization: Slow cooling during recrystallization can lead to the formation of purer crystals. Using a seed crystal of pure adenosylcobalamin can also enhance purity.[13]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the principle of dissolving the impure solid in a hot solvent and then allowing it to crystallize as the solution cools, leaving the impurities in the solution.
Methodology:
-
Solvent Selection: Choose a solvent or a solvent mixture in which adenosylcobalamin is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of water and acetone (B3395972) has been reported to be effective.[3]
-
Dissolution: In a flask, dissolve the impure adenosylcobalamin in a minimal amount of the hot solvent with stirring until it is completely dissolved. Perform this step under red light to prevent degradation.[3]
-
Cooling and Crystallization: Slowly cool the saturated solution to allow for the formation of crystals. The cooling process can be done at room temperature initially, followed by placing the flask in an ice bath to maximize crystal formation.[13]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol utilizes a stationary phase (resin) in a column to separate adenosylcobalamin from its contaminants based on their differential affinities for the stationary phase.
Methodology:
-
Resin Selection: Macroporous adsorption resins or ion-exchange resins can be effective for purifying cobalamins.[5][14][15][16]
-
Column Packing: Prepare a column with the selected resin according to the manufacturer's instructions.
-
Sample Loading: Dissolve the impure adenosylcobalamin in a suitable solvent and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase. A gradient of increasing solvent strength (e.g., increasing concentration of an organic solvent in an aqueous buffer) is often used to separate the components.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to identify the fractions containing the purified adenosylcobalamin.
-
Product Recovery: Combine the pure fractions and remove the solvent (e.g., by evaporation under reduced pressure) to obtain the purified adenosylcobalamin.
Data Presentation
Table 1: Purity of Adenosylcobalamin Before and After Recrystallization
| Sample | Initial Purity (%) | Purity after Recrystallization (%) | Dominant Impurity Removed |
| Commercial Standard A | 95.2 | >99.5 | Hydroxocobalamin |
| Commercial Standard B | 97.0 | >99.0 | Unidentified degradation products |
Note: The above data is illustrative and based on typical results reported in the literature. Actual results may vary.
A patented method for recrystallization has shown the potential to increase the purity of adenosylcobalamin to over 99.5%, with total impurities being less than 0.5%.[3]
Visualizations
Experimental Workflow for Recrystallization
Caption: A flowchart of the recrystallization process for purifying adenosylcobalamin.
Experimental Workflow for Column Chromatography
Caption: A flowchart of the column chromatography process for purifying adenosylcobalamin.
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B12 - Analytical Food Chemistry [lse.ls.tum.de]
- 3. CN107236012B - A kind of adenosylcobalamin crystal form and its preparation method and application - Google Patents [patents.google.com]
- 4. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018007035A1 - Process for the purification of methylcobalamin - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. A simple, convenient and direct method for assessing the purity of cobalamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. Development of Pretreatment Method for Analysis of Vitamin B12 in Cereal Infant Formula using Immunoaffinity Chromatography and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. CN102321137B - Preparation method of adenosylcobalamin - Google Patents [patents.google.com]
- 15. CN102321137A - Preparation method of adenosylcobalamin - Google Patents [patents.google.com]
- 16. Purification, identification, and characterization of methylcobalamin from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosylcobalamin aggregation in concentrated stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling adenosylcobalamin, with a focus on preventing and troubleshooting aggregation in concentrated stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing adenosylcobalamin stock solutions?
A1: Adenosylcobalamin is soluble in several common laboratory solvents. For aqueous applications, water is a suitable solvent, though solubility is limited.[1] Dimethyl sulfoxide (B87167) (DMSO) is often used to achieve higher concentrations.[1][2]
Q2: How should I store adenosylcobalamin stock solutions to ensure stability?
A2: Adenosylcobalamin is sensitive to light and temperature.[3] Stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[4] It is crucial to protect solutions from light by using amber vials or by wrapping the container in foil.
Q3: What are the signs of adenosylcobalamin aggregation or precipitation in my stock solution?
A3: Visual signs of aggregation or precipitation include cloudiness, turbidity, or the formation of visible particulate matter in the solution.[5][6] Even if the solution appears clear, micro-aggregates may be present which can be detected by techniques like Dynamic Light Scattering (DLS).
Q4: Can I use heat or sonication to dissolve adenosylcobalamin that has precipitated?
A4: Yes, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be used to aid in the dissolution of precipitated adenosylcobalamin.[6] However, avoid excessive heat as it can lead to degradation of the compound.[3]
Troubleshooting Guide
This guide addresses common issues encountered with adenosylcobalamin stock solutions.
Issue 1: Adenosylcobalamin powder is not dissolving completely during stock solution preparation.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the solvent quality may be poor.
-
Solution:
-
Increase the volume of the solvent to prepare a more dilute stock solution.
-
Use a vortex mixer for vigorous agitation.
-
If dissolution is still incomplete, sonicate the solution in a water bath for 5-10 minutes.[6]
-
Ensure you are using a high-purity, anhydrous solvent, as water content can affect solubility.
-
Issue 2: The stock solution appears cloudy or has visible particulates after preparation or storage.
-
Possible Cause: This indicates aggregation or precipitation of adenosylcobalamin. This can be due to supersaturation, temperature fluctuations during storage, or exposure to light.
-
Solution:
-
Visually inspect the solution against a light source to confirm the presence of particulates.
-
Attempt to redissolve the precipitate by gentle warming (37°C) and vortexing or sonication.[6]
-
If redissolving is unsuccessful, it is recommended to prepare a fresh stock solution.
-
To prevent this, ensure the stock solution concentration is within the solubility limits and store it properly at a constant temperature, protected from light.
-
Issue 3: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: This is a common phenomenon known as "antisolvent precipitation" or "solvent-shifting." Adenosylcobalamin is less soluble in aqueous solutions than in DMSO. The rapid change in solvent polarity upon dilution causes the compound to crash out of solution.[6]
-
Solution:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous media, perform an intermediate dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, mix well, and then add this intermediate dilution to the final volume.
-
Pre-warm the Aqueous Medium: Using pre-warmed (e.g., 37°C) aqueous buffer or media can sometimes improve solubility upon dilution.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as low as possible (typically below 0.5%) to minimize its effect on the experiment and to reduce the risk of precipitation.
-
Data Presentation
Table 1: Solubility of Adenosylcobalamin in Common Solvents
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| Water | 4 mg/mL[1] | 2.53 mM | Sonication is recommended to aid dissolution. |
| PBS (pH 7.2) | ~0.5 mg/mL[2] | ~0.32 mM | Aqueous solutions should not be stored for more than one day. |
| DMSO | 41 mg/mL[1] | 25.96 mM | A common solvent for preparing high-concentration stock solutions. |
| Dimethyl formamide | ~0.5 mg/mL[2] | ~0.32 mM |
Table 2: Stability of Cobalamins under Different pH and Temperature Conditions
| Cobalamin Form | pH for Highest Stability | Temperature Effects | Half-life at pH 7.5 |
| Adenosylcobalamin | 4-7[3] | Homolysis dominates at high temperatures, while heterolysis is more prevalent at lower temperatures.[3] | 690 days at 30°C, 15 hours at 85°C[3] |
| Cyanocobalamin | 4.5-5[3] | More heat stable than other forms.[3] | 231 days at 4°C (at pH 6), 116 days at 37°C (at pH 6)[3] |
| Methylcobalamin | 4-7[3] | Degradation is most pronounced at pH 3.0 and 9.0.[3] | Not specified. |
| Hydroxocobalamin | 4-7[3] | Less heat stable than cyanocobalamin.[3] | Not specified. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Adenosylcobalamin Stock Solution in DMSO
Objective: To prepare a clear, high-concentration stock solution of adenosylcobalamin in DMSO.
Materials:
-
Adenosylcobalamin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Weigh the desired amount of adenosylcobalamin powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
If the compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use amber tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Detection of Adenosylcobalamin Aggregation using UV-Vis Spectroscopy
Objective: To qualitatively assess the presence of adenosylcobalamin aggregates in a solution by observing light scattering.
Materials:
-
Adenosylcobalamin solution (sample)
-
Solvent blank (the same solvent used to prepare the sample)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to scan a wavelength range from approximately 300 nm to 800 nm.
-
Blank the spectrophotometer using the solvent in which the adenosylcobalamin is dissolved.
-
Measure the absorbance spectrum of the adenosylcobalamin solution.
-
Analysis: A spectrum of a well-dissolved, non-aggregated solution will show characteristic absorption peaks with a flat baseline at higher wavelengths (e.g., > 600 nm). The presence of aggregates will cause light scattering, which manifests as an apparent increase in absorbance across the spectrum, particularly at shorter wavelengths, resulting in a sloping baseline.[5]
Protocol 3: Characterization of Adenosylcobalamin Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in an adenosylcobalamin solution to identify and characterize aggregates.
Materials:
-
Adenosylcobalamin solution (sample)
-
DLS instrument
-
Appropriate cuvette for the DLS instrument
Procedure:
-
Ensure the DLS instrument is properly calibrated and equilibrated at the desired temperature.
-
Filter the adenosylcobalamin solution through a 0.22 µm filter to remove any dust or large, extraneous particles.
-
Carefully transfer the filtered sample to the DLS cuvette, ensuring no air bubbles are introduced.
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.
-
Perform the DLS measurement according to the instrument's operating procedure.
-
Analysis: The DLS software will generate a size distribution profile of the particles in the solution. The presence of a population of particles with a significantly larger hydrodynamic radius than that of monomeric adenosylcobalamin is indicative of aggregation.[7][8]
Visualizations
Caption: Troubleshooting workflow for adenosylcobalamin precipitation.
Caption: Overview of aggregation detection methods.
Caption: Key factors influencing the stability of adenosylcobalamin.
References
- 1. Adenosylcobalamin | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. enovatia.com [enovatia.com]
Technical Support Center: Optimizing Light Conditions for Adenosylcobalamin-Sensitive Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling adenosylcobalamin (AdoCbl), a highly photosensitive compound. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is adenosylcobalamin (AdoCbl) so sensitive to light?
A1: Adenosylcobalamin, a biologically active form of vitamin B12, contains a covalent bond between the cobalt atom and a 5'-deoxyadenosyl group. This Co-C bond is inherently weak and susceptible to homolytic cleavage upon absorption of light energy, particularly in the UV and visible spectrum.[1][2] This process, known as photolysis, generates a cob(II)alamin radical and a 5'-deoxyadenosyl radical, leading to the degradation of the active cofactor.[3]
Q2: What wavelengths of light are most damaging to AdoCbl?
A2: AdoCbl is most sensitive to light in the near-UV and visible regions, with significant absorption peaks around 360 nm, 438 nm, and 540 nm.[2] Exposure to these wavelengths will most rapidly lead to its degradation.
Q3: What are the primary degradation products of AdoCbl upon light exposure?
A3: Under aerobic (oxygen-present) conditions, the primary degradation products are hydroxocobalamin (B81358) (OHCbl) and adenosine-5'-aldehyde.[1][4] In anaerobic (oxygen-absent) conditions, the main products are cob(II)alamin and 5',8-cycloadenosine.
Q4: How can I visually assess if my AdoCbl solution has degraded?
A4: A fresh, intact AdoCbl solution typically has a characteristic reddish-pink color. Upon degradation to hydroxocobalamin, the color may change. However, visual inspection is not a reliable method for determining the integrity of the cofactor. Spectrophotometric analysis is the recommended method for confirmation.
Q5: Is it necessary to work in a completely dark room?
A5: While complete darkness is ideal, it is often not practical. Working under specific "safe light" conditions, such as dim red or yellow light, can significantly minimize degradation. It is crucial to avoid standard fluorescent and incandescent lighting, as well as direct sunlight.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible enzyme assay results. | AdoCbl degradation due to light exposure during sample preparation or the assay itself. | Prepare all AdoCbl-containing solutions under safe light conditions. Use amber-colored microplates or wrap plates in aluminum foil. Minimize the exposure time of reagents to any light source. |
| Loss of enzymatic activity over a short period. | Gradual degradation of AdoCbl in the reaction mixture. | Prepare fresh AdoCbl dilutions for each experiment. Store stock solutions frozen and protected from light. Consider performing a time-course experiment to assess the stability of AdoCbl under your specific assay conditions. |
| Unexpected peaks in HPLC or Mass Spectrometry analysis. | Presence of AdoCbl degradation products. | Confirm the identity of the unexpected peaks by comparing their retention times or mass-to-charge ratios with known standards of AdoCbl degradation products (e.g., OHCbl, adenosine-5'-aldehyde). Optimize your sample handling to prevent light exposure. |
| UV-Vis spectrum of AdoCbl solution does not match the reference spectrum. | Partial or complete degradation of AdoCbl. | Discard the solution and prepare a fresh stock from a reliable source. Always verify the integrity of a new batch of AdoCbl by UV-Vis spectroscopy before use. |
Quantitative Data on AdoCbl Photosensitivity
The following tables summarize key quantitative data related to the photosensitivity of adenosylcobalamin.
Table 1: Photolysis Quantum Yield of Adenosylcobalamin
| Condition | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Aqueous Solution (pH 7.5) | 532 | 0.23 ± 0.01 | [5] |
| Aqueous Solution | 400, 520 | 0.24 ± 0.04 | [5] |
| Bound to Ethanolamine Ammonia-Lyase (EAL) | 532 | 0.08 ± 0.01 | [5] |
| Bound to Glutamate Mutase | - | 0.05 ± 0.03 | [6] |
The quantum yield (Φ) represents the efficiency of a photochemical process, with a higher value indicating greater sensitivity to light.
Table 2: Recommended Safe Light Conditions
| Light Source | Wavelength Range (nm) | Recommended Use | Notes |
| Red Safelight | > 620 | Ideal for all manipulations of AdoCbl. | Provides the least energy to initiate photolysis. |
| Yellow Safelight | 570 - 590 | Acceptable for short-term handling. | Has a lower potential for causing degradation compared to white light.[7][8] |
| Standard Fluorescent Light | Broad Spectrum | Avoid | Emits significant light in the absorption range of AdoCbl.[9] |
| Direct Sunlight | Broad Spectrum | Avoid | High intensity and broad spectrum will rapidly degrade AdoCbl. |
Experimental Protocols
Protocol 1: Preparation and Handling of Adenosylcobalamin Stock Solutions
Objective: To prepare a concentrated stock solution of AdoCbl while minimizing light-induced degradation.
Materials:
-
Adenosylcobalamin (solid)
-
Anhydrous solvent (e.g., water, buffer)
-
Amber-colored microcentrifuge tubes or glass vials
-
Aluminum foil
-
Calibrated micropipettes
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Work Environment: Perform all steps under dim red or yellow light. Avoid direct exposure to overhead fluorescent lighting.
-
Weighing: Weigh the desired amount of solid AdoCbl in a darkened room or a light-blocking enclosure.
-
Dissolution: Dissolve the solid AdoCbl in the appropriate volume of pre-chilled, degassed anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex the solution in an amber-colored tube until the AdoCbl is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller volumes in amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles of the entire stock.
-
Storage: Wrap the aliquots in aluminum foil and store them at -20°C or -80°C for long-term storage.[5]
-
Quality Control: Before experimental use, thaw an aliquot in the dark and determine its concentration and integrity using a spectrophotometer.
Protocol 2: Spectrophotometric Analysis of Adenosylcobalamin Integrity
Objective: To verify the concentration and purity of an AdoCbl solution using UV-Visible spectroscopy.
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength scan range from 300 nm to 600 nm.
-
Blanking: Use the same solvent as your AdoCbl solution to blank the spectrophotometer.
-
Sample Preparation: Under safe light conditions, dilute the AdoCbl stock solution to a final concentration within the linear range of the spectrophotometer (typically 10-50 µM).
-
Measurement: Transfer the diluted AdoCbl solution to a quartz cuvette and immediately record the absorbance spectrum.
-
Data Analysis:
-
Confirm the presence of the characteristic AdoCbl absorbance peaks at approximately 375 nm, 458 nm, and 525 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance at 525 nm, ε is the molar extinction coefficient of AdoCbl at 525 nm (8,000 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
A significant decrease in the 525 nm peak and the appearance of a peak around 351 nm may indicate degradation to hydroxocobalamin.
-
Visualizations
Caption: Photodegradation pathway of adenosylcobalamin.
Caption: Experimental workflow for AdoCbl-sensitive experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosylcobalamin | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. CN102321137A - Preparation method of adenosylcobalamin - Google Patents [patents.google.com]
- 4. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Photolysis of Adenosylcobalamin and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
Validation & Comparative
Adenosylcobalamin vs. Cyanocobalamin in Cell Culture: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of vitamin B12 form in cell culture media can significantly impact experimental outcomes. This guide provides an objective comparison of adenosylcobalamin and cyanocobalamin (B1173554), the biologically active and synthetic forms of vitamin B12, respectively, supported by experimental data and detailed protocols.
Vitamin B12, or cobalamin, is an essential micronutrient for cellular growth, proliferation, and metabolic function. In cell culture, it is a critical component of media formulations. While cyanocobalamin is the most commonly used form due to its stability and cost-effectiveness, the naturally occurring, active form, adenosylcobalamin, presents a more direct route to cellular metabolism. This guide explores the key differences in their cellular uptake, metabolic roles, and potential implications for in vitro studies.
Performance Comparison: Cellular Uptake and Conversion
Cyanocobalamin is a synthetic form of vitamin B12 that must be converted intracellularly into its active forms, methylcobalamin (B1676134) and adenosylcobalamin.[1] This multi-step conversion process can influence the timing and availability of the active cofactors for cellular reactions. Adenosylcobalamin, on the other hand, is one of the two active coenzyme forms and can be directly utilized by mitochondrial enzymes.[2]
A study on HeLa cells comparing the uptake and conversion kinetics of cyanocobalamin (CNCbl) and hydroxocobalamin (B81358) (HOCbl), a direct precursor to adenosylcobalamin, revealed significant differences. The intracellular processing of HOCbl was found to be six-fold faster than that of CNCbl.[3][4] Furthermore, the cellular accumulation of HOCbl was two-fold faster compared to CNCbl.[3][4] These findings suggest that providing a form closer to the active coenzyme may lead to a more rapid and efficient cellular response.
| Parameter | Cyanocobalamin (CNCbl) | Hydroxocobalamin (HOCbl) (precursor to Adenosylcobalamin) | Reference |
| Cellular Uptake Rate | Slower | 2x Faster | [3][4] |
| Intracellular Processing Rate | Slower | 6x Faster | [3][4] |
| Initial Coenzyme Synthesized | Methylcobalamin | Methylcobalamin | [3][4] |
| Predicted Final Intracellular Levels | MeCbl ≈ AdoCbl ≈ 40% | MeCbl ≈ AdoCbl ≈ 40%, HOCbl ≈ 20% | [3][4] |
Metabolic Roles and Signaling Pathways
The distinct roles of adenosylcobalamin and methylcobalamin (the other active form derived from both cyanocobalamin and adenosylcobalamin precursors) are localized to different cellular compartments and metabolic pathways.
Adenosylcobalamin is exclusively utilized in the mitochondria as a cofactor for the enzyme methylmalonyl-CoA mutase (MUT).[2] This enzyme plays a crucial role in the Krebs cycle by converting L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in cellular respiration and energy production.[5] Deficiencies in adenosylcobalamin can lead to an accumulation of methylmalonic acid and impaired mitochondrial function.[2]
Methylcobalamin , synthesized in the cytoplasm, is a cofactor for methionine synthase. This enzyme is vital for the one-carbon metabolism pathway, which is essential for DNA synthesis, methylation, and cell proliferation.[1]
Below are diagrams illustrating the cellular processing of cyanocobalamin and the distinct metabolic pathways of its active forms.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Experimental Workflow for Comparing Adenosylcobalamin and Cyanocobalamin
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To quantify and compare the effects of adenosylcobalamin and cyanocobalamin on cell proliferation.
Materials:
-
Cells of interest (e.g., HeLa, SH-SY5Y)
-
Vitamin B12-deficient cell culture medium
-
Adenosylcobalamin (AdoCbl) and Cyanocobalamin (CNCbl) stock solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of B12-deficient medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare working solutions of AdoCbl and CNCbl in B12-deficient medium at various concentrations (e.g., 10, 50, 100, 500 nM). Include a no-B12 control group.
-
Remove the existing medium and add 100 µL of the respective treatment media to each well.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the no-B12 control.
Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)
Objective: To assess and compare the effects of adenosylcobalamin and cyanocobalamin on cell viability.
Materials:
-
Cells cultured as described in the proliferation assay protocol
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Harvesting: At the end of the treatment period, detach the cells from the culture vessel using trypsin.
-
Cell Suspension: Resuspend the cells in a known volume of complete medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution (1:1 ratio).
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100
Protocol 3: Analysis of Intracellular Cobalamin Levels by HPLC
Objective: To quantify the intracellular concentrations of different cobalamin forms following supplementation.
Materials:
-
Cells cultured with AdoCbl or CNCbl
-
Cell lysis buffer
-
Internal standards for different cobalamin forms
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis detector
Procedure:
-
Cell Extraction: After treatment, wash the cells with cold PBS and lyse them.
-
Sample Preparation: Precipitate proteins from the cell lysate and collect the supernatant containing the cobalamins.
-
HPLC Analysis: Inject the sample into the HPLC system. Use a gradient elution method to separate the different cobalamin forms.
-
Detection and Quantification: Detect the cobalamins by their absorbance at a specific wavelength (e.g., 361 nm). Quantify the concentration of each form by comparing the peak areas to those of the internal standards.
Conclusion
The choice between adenosylcobalamin and cyanocobalamin in cell culture studies should be guided by the specific research question and experimental design. While cyanocobalamin is a stable and widely used supplement, its indirect metabolic activation may not be ideal for all applications. Adenosylcobalamin, as a direct mitochondrial cofactor, offers a more immediate and potentially more physiologically relevant means of studying B12-dependent mitochondrial processes. For studies on one-carbon metabolism and DNA synthesis, both forms will ultimately contribute to the methylcobalamin pool. Researchers should consider the differences in uptake and processing kinetics when designing experiments and interpreting results. The provided protocols offer a framework for conducting rigorous comparative studies to determine the optimal form of vitamin B12 for specific cell culture models and research objectives.
References
- 1. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mito-Nuclear Communication by Mitochondrial Metabolites and Its Regulation by B-Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cyanocobalamin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Adenosylcobalamin and Methylcobalamin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical activities of two active forms of vitamin B12, adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl). The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Vitamin B12, or cobalamin, is an essential nutrient that plays a critical role in various metabolic processes. In the body, it is converted into two primary active coenzyme forms: adenosylcobalamin and methylcobalamin. These two forms are not interchangeable, as they serve as cofactors for different enzymes in distinct cellular compartments and metabolic pathways.[1][2] Methylcobalamin is predominantly active in the cytoplasm, while adenosylcobalamin's primary site of action is the mitochondria.[3] Understanding the unique activities of each is crucial for targeted therapeutic and research applications.
Biochemical Roles and Metabolic Pathways
Methylcobalamin (MeCbl) is a key cofactor for the enzyme methionine synthase (MS), which is located in the cytoplasm.[1] This enzyme is central to the methionine cycle, where it catalyzes the remethylation of homocysteine to methionine.[2] This reaction is vital for the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor for numerous reactions, including DNA, RNA, and protein methylation.[4] A deficiency in methylcobalamin activity leads to an accumulation of homocysteine, a known risk factor for cardiovascular diseases.
Adenosylcobalamin (AdoCbl) , on the other hand, is the cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MCM).[5][6] This enzyme plays a crucial role in the catabolism of odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, and methionine).[6] MCM catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle for energy production.[7] Impaired adenosylcobalamin activity results in the accumulation of methylmalonic acid (MMA), leading to a condition known as methylmalonic acidemia.
Comparative Efficacy and Bioavailability
While both forms are essential, their bioavailability and therapeutic applications can differ. All forms of supplemental B12 are ultimately converted within the cell to the active forms, methylcobalamin and adenosylcobalamin.[8] However, the efficiency of this conversion and the subsequent tissue retention can be influenced by the initial form of cobalamin administered.[8] Some studies suggest that methylcobalamin may be retained in the body better than cyanocobalamin, a synthetic form of B12.[9]
Direct comparative clinical trials on the efficacy of adenosylcobalamin versus methylcobalamin in correcting deficiencies and impacting their respective biomarkers (MMA and homocysteine) are limited. However, the distinct metabolic pathways they support suggest that a combination of both forms may be beneficial for addressing a broader range of metabolic insufficiencies.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of adenosylcobalamin and methylcobalamin.
Table 1: Enzyme Kinetic Parameters
| Coenzyme | Enzyme | Organism/Tissue | Km | Vmax | Source(s) |
| Adenosylcobalamin | Methylmalonyl-CoA Mutase | Human | ~1.4 x 10-5 M (for AdoCbl) | 0.2-18% of wild-type (in mutants) | [10] |
| Methylcobalamin | Methionine Synthase | E. coli | - | Turnover number: 19 s-1 | [8] |
Table 2: Impact on Biomarkers (Conceptual)
| Coenzyme Supplementation | Expected Primary Effect on Plasma Homocysteine | Expected Primary Effect on Plasma Methylmalonic Acid |
| Methylcobalamin | Decrease | No direct effect |
| Adenosylcobalamin | No direct effect | Decrease |
This table is based on the known metabolic roles of each coenzyme. Clinical data from direct comparative trials is needed for definitive quantitative comparisons.
Experimental Protocols
Assay for Methionine Synthase Activity (Spectrophotometric Method)
This protocol is based on the method developed by the Matthews lab and measures the formation of tetrahydrofolate (THF), which is then converted to 5,10-methenyl-THF and quantified spectrophotometrically.[11]
Materials:
-
1.0 M Potassium Phosphate (KPO4) buffer, pH 7.2
-
500 mM Dithiothreitol (DTT)
-
3.8 mM S-adenosyl-L-methionine (AdoMet)
-
100 mM L-homocysteine
-
500 µM Hydroxocobalamin (or Methylcobalamin as the active cofactor)
-
4.2 mM 5-Methyltetrahydrofolate (CH3-THF)
-
5N HCl/60% Formic Acid solution
-
Enzyme sample (cell lysate or purified enzyme)
Procedure:
-
In a glass tube, prepare the reaction mixture by adding the following in order: 494 µL H2O, 80 µL 1.0 M KPO4 buffer, 40 µL 500 mM DTT, 4 µL 3.8 mM AdoMet, 4 µL 100 mM L-homocysteine, 50 µL enzyme sample, and 80 µL 500 µM hydroxocobalamin.
-
Mix well and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 48 µL of 4.2 mM CH3-THF.
-
Mix and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 200 µL of 5N HCl/60% formic acid solution.
-
Mix well and incubate at 80°C for 10 minutes to convert THF to 5,10-methenyl-THF.
-
Cool the tubes to room temperature.
-
Centrifuge the tubes to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 350 nm.
-
Calculate the enzyme activity based on the extinction coefficient of 5,10-methenyl-THF (26,500 M-1cm-1).
Blanks:
-
No enzyme blank: Replace the enzyme sample with buffer.
-
Minus homocysteine blank: Replace L-homocysteine with water. This is recommended for crude extracts.[11]
Assay for Methylmalonyl-CoA Mutase Activity (HPLC-Based Method)
This protocol is based on the separation and quantification of the product, succinyl-CoA, from the substrate, methylmalonyl-CoA, using reverse-phase high-performance liquid chromatography (HPLC).[12][13]
Materials:
-
Liver homogenate or other cell extract containing the enzyme
-
1 mM Adenosylcobalamin (AdoCbl)
-
1 mM Methylmalonyl-CoA
-
Mobile Phase A: 0.1 M Sodium Phosphate buffer (pH 7) with 100 mM Acetic Acid
-
Mobile Phase B: 18% Methanol in Mobile Phase A
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare the reaction mixture in a total volume of 150 µL, containing 60 µL of liver homogenate (16 to 333 µg of protein), 30 µL of 1 mM AdoCbl, and 60 µL of 1 mM methylmalonyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an appropriate quenching agent (e.g., trichloroacetic acid).
-
Centrifuge the mixture to pellet precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
Separate the components using a gradient of Mobile Phase B.
-
Detect the elution of methylmalonyl-CoA and succinyl-CoA by monitoring the absorbance at a specific wavelength (e.g., 254 nm).
-
Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve.
-
Calculate the specific activity of the enzyme (nmol of product formed per minute per mg of protein).
Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows.
Caption: Intracellular pathways of cobalamin metabolism.
Caption: Workflow for the spectrophotometric assay of methionine synthase.
Caption: Workflow for the HPLC-based assay of methylmalonyl-CoA mutase.
References
- 1. argalys.com [argalys.com]
- 2. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 7. futurekind.com [futurekind.com]
- 8. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veganhealth.org [veganhealth.org]
- 10. researchgate.net [researchgate.net]
- 11. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 12. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
A Comparative Guide to Antibody Cross-Reactivity Against Various Cobalamin Forms
For researchers and professionals in drug development, understanding the specificity of antibodies to different forms of cobalamin (Vitamin B12) is critical for the development of accurate immunoassays and targeted therapeutic agents. The major forms of cobalamin include cyanocobalamin (B1173554), the most stable form often used in supplements; hydroxocobalamin, a form produced by bacteria; and methylcobalamin (B1676134) and adenosylcobalamin, the two bioactive coenzyme forms in the human body.[1][2] This guide provides a comparative analysis of antibody cross-reactivity against these different cobalamin analogues, supported by experimental data and detailed protocols.
Comparison of Antibody Cross-Reactivity
The binding affinity of antibodies to different forms of cobalamin can vary significantly. This cross-reactivity is a crucial parameter in the development of immunoassays, as it determines the specificity of the assay. An example of such variance can be seen with a monoclonal antibody raised against Vitamin B12 conjugated to BSA (Bovine Serum Albumin).[1] The cross-reactivity of this antibody was determined using an indirect competitive ELISA (icELISA), with cyanocobalamin set as the reference at 100% reactivity.
| Cobalamin Form | Cross-Reactivity (%) |
| Cyanocobalamin | 100% |
| Methylcobalamin | 82.35% |
| Adenosylcobalamin | 70.00% |
| Hydroxocobalamin | 68.34% |
| Data sourced from Creative Diagnostics, Mouse Anti-Vitamin B12 monoclonal antibody, clone VB12.[1] |
This data indicates that the antibody has the highest affinity for cyanocobalamin, with progressively lower reactivity for methylcobalamin, adenosylcobalamin, and hydroxocobalamin, respectively. Such differences are critical when designing assays intended to either detect all forms of cobalamin or specifically quantify one particular form.
Experimental Workflow: Competitive ELISA for Cross-Reactivity
The following diagram illustrates a typical workflow for determining the cross-reactivity of an anti-cobalamin antibody using a competitive ELISA.
Experimental Protocols
The following is a detailed protocol for an indirect competitive ELISA (icELISA) to determine the cross-reactivity of an antibody against different forms of cobalamin.
Materials and Reagents
-
96-well microplate
-
Cobalamin-OVA (Ovalbumin) conjugate for coating
-
Mouse anti-Vitamin B12 monoclonal antibody
-
HRP-conjugated goat anti-mouse secondary antibody
-
Cobalamin standards: cyanocobalamin, methylcobalamin, adenosylcobalamin, hydroxocobalamin
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2M Sulfuric Acid)
-
Microplate reader
Protocol
-
Coating:
-
Dilute the Vitamin B12-OVA conjugate to a suitable concentration (e.g., 1 µg/mL) in PBS.
-
Add 100 µL of the diluted conjugate to each well of the 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the different cobalamin standards (cyanocobalamin, methylcobalamin, adenosylcobalamin, hydroxocobalamin) and the test samples.
-
In separate tubes, mix 50 µL of each standard/sample dilution with 50 µL of the diluted anti-Vitamin B12 monoclonal antibody.
-
Transfer 100 µL of these mixtures to the corresponding wells of the microplate.
-
Incubate for 1 hour at 37°C. During this incubation, the free cobalamin in the standards/samples will compete with the coated cobalamin-OVA for binding to the antibody.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Data Analysis:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve for each cobalamin form by plotting the absorbance against the logarithm of the concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of antibody binding) for each cobalamin form.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of reference cobalamin / IC50 of test cobalamin) x 100 (Cyanocobalamin is typically used as the reference).
-
Conclusion
The specificity and cross-reactivity of antibodies to different forms of cobalamin are fundamental considerations for the development of reliable immunoassays. The data presented demonstrates that even monoclonal antibodies can exhibit significant differences in their binding affinities to various cobalamin analogues. A thorough characterization of antibody cross-reactivity, using standardized protocols such as the competitive ELISA detailed here, is essential for ensuring the accuracy and reliability of any cobalamin-related research or diagnostic application. Researchers and drug development professionals should carefully select and validate their antibodies to suit the specific requirements of their studies.
References
Adenosylcobalamin vs. Hydroxocobalamin: A Comparative Guide for In Vitro Assays
For researchers, scientists, and drug development professionals, selecting the appropriate form of vitamin B12 is critical for the accuracy and efficacy of in vitro studies. This guide provides an objective comparison of adenosylcobalamin and hydroxocobalamin (B81358), two significant forms of cobalamin, supported by experimental data to inform their application in in vitro assays.
Adenosylcobalamin (AdoCbl) is one of the two active coenzyme forms of vitamin B12 in humans, directly participating in enzymatic reactions. In contrast, hydroxocobalamin (OHCbl) is a precursor that must be converted into the active forms, adenosylcobalamin and methylcobalamin, within the cell. Their distinct biochemical roles and properties dictate their suitability for different in vitro applications.
Performance Comparison
The choice between adenosylcobalamin and hydroxocobalamin for in vitro assays hinges on the specific requirements of the experimental system. Adenosylcobalamin is the definitive standard for assays requiring the direct activity of coenzyme B12-dependent enzymes, such as methylmalonyl-CoA mutase (MCM). Hydroxocobalamin, with its superior stability and efficient cellular uptake, is a more suitable choice for cell-based assays where the cellular machinery for its conversion to active forms is intact.
Stability
In solution, hydroxocobalamin demonstrates greater stability, particularly against photodegradation, compared to adenosylcobalamin. The biologically active forms, adenosylcobalamin and methylcobalamin, are highly sensitive to light and can be rapidly converted to hydroxocobalamin upon exposure to UVA.[1][2]
| Parameter | Adenosylcobalamin | Hydroxocobalamin | Reference |
| Photostability (UVA) | Highly photolabile; converts to OHCbl within seconds | Most stable cobalamin form under UVA exposure | [1][2] |
| Chemical Stability | Less stable, particularly in solution | More stable than the active coenzyme forms | [3] |
Cellular Uptake and Conversion
Studies utilizing HeLa cells have shown that while both forms are taken up by cells, hydroxocobalamin exhibits a faster initial accumulation and intracellular processing. The "activating" intracellular processing of internalized hydroxocobalamin is reported to be six-fold faster than that of cyanocobalamin, a commonly used synthetic form.[4] This efficient conversion makes hydroxocobalamin a reliable source of intracellular adenosylcobalamin in cell culture models.
| Parameter | Adenosylcobalamin | Hydroxocobalamin | Reference |
| Cellular Uptake | Efficiently transported into cells | Shows faster initial accumulation compared to other forms | [4][5] |
| Intracellular Conversion | Already in active form | Rapidly converted to active coenzymes (AdoCbl and MeCbl) | [1][6] |
| "Activating" Processing Speed | N/A | 6-fold faster than CNCbl |
Key Applications in In Vitro Assays
Adenosylcobalamin is the unequivocal choice as a standard for in vitro enzymatic assays that directly measure the activity of adenosylcobalamin-dependent enzymes. Its primary application is in the reconstitution of the apoenzyme of methylmalonyl-CoA mutase (MCM) to its active holoenzyme form.[3][7][8][9][10][11][12]
Hydroxocobalamin is better suited for cell-based in vitro assays where the objective is to study the effects of vitamin B12 on cellular processes. Its stability in culture media and efficient uptake and conversion by cells ensure a sustained intracellular supply of the active coenzymes.[4]
Experimental Protocols
Methylmalonyl-CoA Mutase (MCM) Activity Assay
This assay measures the conversion of methylmalonyl-CoA to succinyl-CoA, a reaction catalyzed by MCM and dependent on adenosylcobalamin.
Materials:
-
Apo-methylmalonyl-CoA mutase (apo-MCM)
-
Adenosylcobalamin solution
-
Methylmalonyl-CoA solution
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Quenching solution (e.g., 10% formic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reconstitution of Holoenzyme: Incubate the apo-MCM enzyme with a molar excess of adenosylcobalamin in the reaction buffer at 30°C to form the holo-MCM.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, methylmalonyl-CoA, to the reconstituted holo-MCM solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the reaction mixture using HPLC to separate and quantify the product, succinyl-CoA.
Visualizing the Pathways
To better understand the roles of these two cobalamin forms, the following diagrams illustrate the intracellular conversion pathway and a typical experimental workflow.
Caption: Intracellular conversion of hydroxocobalamin to active coenzymes.
Caption: Workflow for an in vitro methylmalonyl-CoA mutase (MCM) activity assay.
Conclusion
References
- 1. Hydroxocobalamin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cobalamin coenzyme forms are not likely to be superior to cyano- and hydroxyl-cobalamin in prevention or treatment of cobalamin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of vitamin B12 deficiency-methylcobalamine? Cyancobalamine? Hydroxocobalamin?-clearing the confusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Structures of the human GTPase MMAA and vitamin B12-dependent methylmalonyl-CoA mutase and insight into their complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Biosynthetic Adenosylcobalamin Efficacy
In the realm of vitamin B12 supplementation and therapeutic development, the choice between different forms of cobalamin is a critical consideration for researchers and clinicians. This guide provides an objective comparison of the efficacy of synthetic and biosynthetic forms of adenosylcobalamin, with a focus on cyanocobalamin (B1173554) as the primary synthetic analogue and naturally derived adenosylcobalamin as the biosynthetic counterpart. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.
Introduction to Adenosylcobalamin Forms
Adenosylcobalamin (AdoCbl) is one of the two active coenzyme forms of vitamin B12 in the human body, the other being methylcobalamin (B1676134) (MeCbl). It is essential for mitochondrial enzyme function, particularly for the enzyme methylmalonyl-CoA mutase, which plays a crucial role in the metabolism of fats and proteins.
-
Biosynthetic Adenosylcobalamin: This is the naturally occurring form of B12 found in animal-based foods.[1] It is produced by specific bacteria and is bioidentical to the AdoCbl utilized in human physiology.[1][2] For supplementation and research, it is typically produced through bacterial fermentation.
-
Synthetic Cobalamin (Cyanocobalamin): Cyanocobalamin (CNCbl) is a synthetic form of vitamin B12 that is widely used in supplements and for food fortification due to its stability and lower cost.[1][3] It is not found in nature in significant amounts and must be converted in the body to the active forms, AdoCbl and MeCbl.[1][2][4]
Comparative Efficacy: Bioavailability and Metabolism
The primary difference in efficacy between synthetic and biosynthetic B12 hinges on their absorption, bioavailability, and metabolic conversion.
All forms of vitamin B12, whether from food or supplements, are ultimately reduced to a core cobalamin molecule within the cells.[1][2][4][5] This core molecule is then converted into the two active forms, methylcobalamin and adenosylcobalamin.[1][2][4][5] The form of B12 ingested does not appear to influence the ratio of these intracellular active forms.[1][2][4]
However, the bioavailability and retention of different forms may vary. Some studies suggest that the naturally occurring forms of B12, including adenosylcobalamin and methylcobalamin, have superior bioavailability and safety profiles compared to cyanocobalamin.[2][4] Animal studies have indicated that the urinary excretion of cyanocobalamin is significantly higher than that of methylcobalamin, suggesting that methylcobalamin is retained in the body more effectively.[5] Specifically, about 13% more cobalamin was stored in the liver from methylcobalamin than from cyanocobalamin.[5]
Conversely, one study involving vegan participants found that those supplementing with cyanocobalamin had higher levels of holotranscobalamin (holoTC), a marker for B12 bioavailability, compared to those taking methylcobalamin (134 pM vs. 82 pM).[6] This suggests that cyanocobalamin may be absorbed more efficiently in some cases.[6]
The conversion of cyanocobalamin to its active forms requires the removal of the cyanide molecule, a process that may be less efficient in individuals with certain genetic polymorphisms related to B12 metabolism.[1]
Quantitative Data Summary
The following table summarizes the key comparative data on the efficacy of different B12 forms. It is important to note that direct quantitative comparisons between synthetic and biosynthetic adenosylcobalamin are limited in the literature. Much of the available data compares cyanocobalamin to methylcobalamin.
| Parameter | Cyanocobalamin (Synthetic) | Adenosylcobalamin/Methylcobalamin (Biosynthetic) | Source(s) |
| Form | Synthetic, contains a cyanide molecule | Naturally occurring, bioidentical to active forms | [1][2] |
| Initial Absorption | Generally considered efficient | Generally considered efficient | [1][6] |
| Bioavailability Marker (Holotranscobalamin) | Higher in one study of vegans (134 pM) | Lower in one study of vegans (82 pM) | [6] |
| Tissue Retention | Lower; higher urinary excretion observed in animal studies | Higher; approximately 13% more liver storage than CNCbl in one animal study | [5] |
| Metabolic Conversion | Requires removal of cyanide group to be converted to active forms | Is a naturally active form (AdoCbl) or is readily converted (MeCbl) | [1][5] |
| Safety | Concerns exist regarding potential cyanide accumulation with long-term, high-dose use | Generally considered safer due to being a natural form | [1][2] |
Experimental Protocols
To assess the efficacy of different forms of adenosylcobalamin, a standardized clinical trial protocol is essential. The following outlines a general methodology based on common practices in vitamin B12 research.
Objective: To compare the bioavailability and metabolic efficacy of synthetic (cyanocobalamin) vs. biosynthetic (adenosylcobalamin) vitamin B12 supplementation.
Study Design: A randomized, double-blind, crossover study.
Participants: A cohort of healthy adults with low-normal vitamin B12 levels at baseline.
Intervention:
-
Phase 1: Participants are randomly assigned to receive a daily oral dose of either synthetic or biosynthetic adenosylcobalamin for a period of 6 weeks.
-
Washout Period: A 2-week washout period follows Phase 1 to allow B12 levels to return to near baseline.
-
Phase 2: Participants are switched to the other form of vitamin B12 for a 6-week period.
Data Collection and Analysis (at baseline, and after each phase):
-
Serum Vitamin B12 Levels: Total serum B12 is measured to assess the overall increase in circulating B12.
-
Holotranscobalamin (HoloTC): HoloTC, the active form of B12 that can be taken up by cells, is measured as a key indicator of bioavailability.[6]
-
Homocysteine and Methylmalonic Acid (MMA): Elevated levels of homocysteine and MMA are functional markers of B12 deficiency.[3] A decrease in these metabolites indicates improved B12 status and metabolic efficacy.
-
Urinary Excretion: 24-hour urine samples can be collected to measure the amount of excreted cobalamin, providing insight into tissue retention.
Statistical Analysis: Paired t-tests or mixed-effects models would be used to compare the changes in biomarkers between the two supplementation periods.
Visualizing Metabolic Pathways and Workflows
The following diagrams illustrate the metabolic fate of synthetic and biosynthetic cobalamin and a typical experimental workflow for their comparison.
Caption: Metabolic fate of synthetic vs. biosynthetic cobalamin.
Caption: Experimental workflow for comparing B12 supplement efficacy.
Conclusion
While both synthetic cyanocobalamin and biosynthetic adenosylcobalamin are effective in raising vitamin B12 levels, there are notable differences in their metabolic pathways and potential bioavailability. Biosynthetic forms like adenosylcobalamin are bioidentical to the active forms used by the body, potentially offering advantages in retention and for individuals with certain metabolic inefficiencies.[1][2] Cyanocobalamin, while stable and cost-effective, requires an additional metabolic step for activation and may have lower retention rates.[5] The choice between these forms for research and development should be guided by the specific application, target population, and consideration of these metabolic nuances. Further direct comparative studies are warranted to provide more definitive quantitative data on the efficacy of synthetic versus biosynthetic adenosylcobalamin.
References
- 1. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin B12: A Comprehensive Review of Natural vs Synthetic Forms of Consumption and Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. examine.com [examine.com]
A Comparative Guide to Inter-Laboratory Validation of Adenosylcobalamin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of adenosylcobalamin (AdoCbl), a physiologically active form of vitamin B12. The performance of common methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Microbiological Assays, is evaluated based on published validation data. This document aims to assist researchers and professionals in selecting the most appropriate method for their specific applications, from nutritional analysis to drug development.
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the quantitative performance of different adenosylcobalamin quantification methods based on single-laboratory validation studies. These metrics are crucial for assessing the reliability, sensitivity, and accuracy of each technique.
Table 1: Comparison of Linearity and Range for AdoCbl Quantification Methods
| Method | Analyte(s) | Linear Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Adenosylcobalamin, Methylcobalamin, Hydroxocobalamin | 5 - 4000 ppb (for Cyanocobalamin) | >0.99 | [1] |
| HPLC-DAD | Adenosylcobalamin, Cyanocobalamin (B1173554), Hydroxocobalamin, Methylcobalamin | 0.52 - ~17 µg/mL | >0.999 | [2] |
| UPLC-MS | Adenosylcobalamin, Cyanocobalamin, Hydroxocobalamin, Methylcobalamin | 500 pM - 50 µM | Not specified | [3] |
| Microbiological Assay | Cyanocobalamin | 0 - 5 pg/well | Not specified | [4] |
Table 2: Comparison of Precision and Accuracy for AdoCbl Quantification Methods
| Method | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| LC-MS/MS | < 14% (interday) | 80% - 120% | [5] |
| HPLC-DAD | Reproducibility RSD: 1.43% - 4.67% | >96% | [2] |
| UPLC-MS | Not specified | Not specified | [3] |
| Microbiological Assay | Excellent inter-assay and intra-assay precision | 94.9% - 102.1% | [4] |
Table 3: Comparison of Detection and Quantification Limits for AdoCbl Quantification Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | 0.004 µg CNCbl/100 g (liquid samples) | 0.03 µg CNCbl/100 g (liquid samples) | [5] |
| HPLC-DAD | < 0.16 µg/mL | < 0.52 µg/mL | [2] |
| UPLC-MS | 250 pM | 500 pM | [3] |
| Microbiological Assay | 20 pg/mL | Not specified | [6] |
Experimental Protocols: Detailed Methodologies
Accurate quantification of adenosylcobalamin is highly dependent on the experimental protocol, from sample extraction to instrumental analysis. Below are detailed methodologies for the key experiments cited in this guide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and selective, making it suitable for analyzing trace amounts of adenosylcobalamin in complex matrices like food and dietary supplements.[7][8]
Sample Preparation & Extraction:
-
Homogenize the sample into a fine powder.[9]
-
Weigh 5g of the sample into a 100 mL amber volumetric flask to protect the light-sensitive cobalamins.[7][9] Exposure to light can lead to a 30% decrease in detected vitamin B12.[7]
-
Add approximately 70 mL of extraction solvent (e.g., 0.1% H3PO4 + 5% ACN + 0.5% EDTA + 0.5% Vitamin C in water). Vitamin C is added to prevent oxidation.[9]
-
Shake the mixture for 20 minutes.[9]
-
Fill the flask to the 100 mL mark and mix well.[9]
-
For certain samples, an enzymatic digestion step with α-amylase for starch-containing samples or pepsin for protein-bound forms may be necessary.[10]
-
Centrifuge the extract and dilute the supernatant as needed before injection.[9]
Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[9]
-
Column: A reversed-phase C18 column is commonly used.[3]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typically employed.[3]
-
Column Temperature: Maintained around 35°C.[11]
Mass Spectrometry Conditions:
-
MS System: Agilent 6470 triple quadrupole LC/MS system or equivalent.[9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each cobalamin, ensuring high selectivity.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD offers a more economical alternative to LC-MS/MS, suitable for quantifying higher concentrations of adenosylcobalamin in dietary supplements and ingredients.[2]
Sample Preparation:
-
Similar to LC-MS/MS, samples are extracted using a suitable buffer, often an acetate (B1210297) buffer at pH 4.0-4.5.[5]
-
For total cobalamin determination, a cyanidation step (addition of potassium cyanide) is often included to convert all forms to the more stable cyanocobalamin.[12] This, however, prevents the quantification of individual cobalamin forms.
-
Solid Phase Extraction (SPE) or Immunoaffinity Chromatography (IAC) can be used for sample cleanup and concentration.[5][10]
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a DAD detector.[2]
-
Column: Modern C18 column platforms can achieve baseline resolution of different vitamin B12 forms.[2]
-
Mobile Phase: Typically a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile.[1]
-
Detection: UV-Vis detection at a specific wavelength, often around 361 nm for cyanocobalamin.[13]
Microbiological Assay
This traditional method relies on the growth of a microorganism, such as Lactobacillus leichmannii, which requires vitamin B12 for its proliferation. The growth is proportional to the amount of vitamin B12 in the sample.[6][14]
Sample Preparation:
-
Extract vitamin B12 from the sample, often by autoclaving in an acidic buffer.[15]
-
The extract is then added to a culture medium deficient in vitamin B12.
Assay Procedure:
-
Inoculate the medium with a specific strain of Lactobacillus leichmannii.[14]
-
Incubate the culture for a defined period (e.g., 16-24 hours).[16]
-
Measure the bacterial growth, typically by spectrophotometry (turbidity).[17]
-
Compare the growth to a standard curve prepared with known concentrations of cyanocobalamin to determine the vitamin B12 content in the sample.[4]
Mandatory Visualization: Workflows and Pathways
To better illustrate the processes involved in adenosylcobalamin quantification, the following diagrams have been generated using Graphviz.
Caption: General workflow for adenosylcobalamin quantification by LC-MS/MS.
Caption: Logical comparison of key performance indicators for AdoCbl quantification methods.
References
- 1. waters.com [waters.com]
- 2. Determination of active vitamin B12 (cobalamin) in dietary supplements and ingredients by reversed-phase liquid chromatography: Single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. bevital.no [bevital.no]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Simultaneous Determination of Three Active Forms of Vitamin B12 In Situ Produced During Fermentation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Development of Pretreatment Method for Analysis of Vitamin B12 in Cereal Infant Formula using Immunoaffinity Chromatography and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. An automated microbiological method for the measurement of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. Microbiological Assay of Cyanocobalamin or Vitamin B12 | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Kinetic Isotope Effects in Adenosylcobalamin-Dependent Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinetic isotope effects (KIEs) in several key adenosylcobalamin (coenzyme B12)-dependent reactions. By examining experimental data and detailed methodologies, this document aims to offer valuable insights into the mechanisms of these vital enzymes, aiding in targeted research and the development of novel therapeutics.
Introduction to Adenosylcobalamin-Dependent Reactions and KIEs
Adenosylcobalamin (AdoCbl)-dependent enzymes catalyze a range of chemically challenging isomerization and elimination reactions.[1] A unifying feature of their mechanism is the homolytic cleavage of the cobalt-carbon (Co-C) bond of AdoCbl to generate a highly reactive 5'-deoxyadenosyl radical.[2] This radical initiates the catalytic cycle by abstracting a hydrogen atom from the substrate, a critical step that can be interrogated using kinetic isotope effects (KIEs).[3]
KIEs are a powerful tool for elucidating enzymatic mechanisms by revealing the nature of transition states and identifying rate-determining steps.[3] The substitution of an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612) or tritium) can lead to a change in the reaction rate if the bond to that atom is broken or altered in the rate-limiting step.[4] In the context of AdoCbl-dependent enzymes, KIEs provide crucial information about the hydrogen abstraction step.[3]
Comparative Analysis of Kinetic Isotope Effects
The following table summarizes primary and secondary deuterium and tritium (B154650) KIEs for several well-studied AdoCbl-dependent enzymes. These values offer a quantitative comparison of the hydrogen transfer step across different enzymatic reactions.
| Enzyme | Substrate | Isotope | KIE Type | kH/kD | kH/kT | Reference(s) |
| Glutamate Mutase | L-Glutamate | Deuterium | Primary | 2.4 | - | [5] |
| (2S,3S)-3-Methylaspartate | Deuterium | Intrinsic Primary | 4.1 | - | [5] | |
| L-Glutamate | Tritium | Primary | - | 19-21 | [6] | |
| AdoCbl | Tritium | Secondary | - | 0.76 (kH/kT) | [6] | |
| Methylmalonyl-CoA Mutase | Methylmalonyl-CoA | Deuterium | Primary | 5-6 | - | [7] |
| Succinyl-CoA | Deuterium | Primary | 3.4-3.5 | - | [7] | |
| Methylmalonyl-CoA | Tritium | Primary | - | 4.9 | [7] | |
| Ethanolamine Ammonia Lyase | Ethanolamine | Deuterium | Primary | 7.4 | - | [5] |
| Ethanolamine | Tritium | Primary (H transfer from substrate) | - | 4.7 | [8] | |
| Ethanolamine | Tritium | Primary (H transfer to product) | - | 160 | [8] | |
| Diol Dehydratase | Propanediol | Deuterium | Primary | 10 (37°C) | - | [7] |
| Propanediol | Tritium | Primary | - | 83 (10°C) | [7] |
Visualizing the Core Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the general reaction mechanism of AdoCbl-dependent enzymes and a typical experimental workflow for determining KIEs.
References
- 1. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme B12 (cobalamin)-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. portlandpress.com [portlandpress.com]
- 6. comp.chem.umn.edu [comp.chem.umn.edu]
- 7. Insights into the mechanisms of adenosylcobalamin (coenzyme B12)-dependent enzymes from rapid chemical quench experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Commercial Adenosylcobalamin: A Comparative Framework
For researchers, scientists, and drug development professionals, the purity, stability, and biological activity of commercially sourced adenosylcobalamin (AdoCbl) are critical for reliable and reproducible experimental outcomes. This guide provides a framework for comparing AdoCbl from various suppliers, complete with detailed experimental protocols and data presentation formats.
Adenosylcobalamin, the biologically active form of vitamin B12, is a crucial cofactor for several essential metabolic enzymes, most notably methylmalonyl-CoA mutase (MCM).[1][2][3] Deficiency or malfunction of this coenzyme can lead to serious health issues.[2][3] Given its importance, ensuring the quality of commercially available AdoCbl is paramount for research and development purposes. This guide outlines a systematic approach to evaluating and comparing AdoCbl from different suppliers.
Comparative Analysis of Adenosylcobalamin from Commercial Suppliers
To provide a clear and concise comparison, quantitative data on the purity, stability, and biological activity of adenosylcobalamin from various commercial suppliers should be summarized. The following table serves as a template for presenting such comparative data.
Table 1: Comparative Data of Adenosylcobalamin from Different Suppliers
| Supplier | Lot Number | Purity (%) by HPLC | Stability (t½) - Thermal (40°C) | Stability (t½) - Photolytic | Biological Activity (Specific Activity of MCM, U/mg) |
| Supplier A | XXXXX | 99.5 ± 0.2 | 120 ± 5 hours | 30 ± 2 hours | 25 ± 1.5 |
| Supplier B | YYYYY | 98.9 ± 0.4 | 110 ± 8 hours | 25 ± 3 hours | 22 ± 2.0 |
| Supplier C | ZZZZZ | 99.8 ± 0.1 | 130 ± 4 hours | 35 ± 1.5 hours | 28 ± 1.0 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Experimental Protocols
Detailed and standardized experimental protocols are essential for a fair and accurate comparison of adenosylcobalamin from different sources.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate and quantify adenosylcobalamin from potential impurities and degradation products.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm and 350 nm.
-
Sample Preparation: Dissolve a known amount of adenosylcobalamin from each supplier in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject a standard volume (e.g., 20 µL) of each sample. The purity is calculated by dividing the peak area of adenosylcobalamin by the total peak area of all components in the chromatogram.
Stability Assessment
The stability of adenosylcobalamin is evaluated under both thermal and photolytic stress conditions.
Methodology:
-
Instrumentation: UV-Vis spectrophotometer, temperature-controlled incubator, and a light source with a defined spectrum and intensity.
-
Sample Preparation: Prepare solutions of adenosylcobalamin from each supplier in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.
-
Thermal Stability: Incubate the solutions at a constant temperature (e.g., 40°C) in the dark. At various time points, measure the absorbance spectrum from 250 nm to 600 nm. The degradation of adenosylcobalamin can be monitored by the decrease in the characteristic absorbance peak around 525 nm.
-
Photolytic Stability: Expose the solutions to a controlled light source. At various time points, measure the absorbance spectrum.
-
Data Analysis: The half-life (t½) of adenosylcobalamin under each condition is calculated from the first-order decay kinetics of the absorbance at 525 nm.
Biological Activity Assay: Methylmalonyl-CoA Mutase (MCM) Activity
The biological activity of adenosylcobalamin is determined by its ability to function as a cofactor for the enzyme methylmalonyl-CoA mutase (MCM).[1][4][5]
Methodology:
-
Enzyme: Purified recombinant human or bacterial methylmalonyl-CoA mutase.
-
Substrate: Methylmalonyl-CoA.
-
Assay Principle: The MCM-catalyzed isomerization of methylmalonyl-CoA to succinyl-CoA is coupled to a subsequent enzymatic reaction that can be monitored spectrophotometrically.[6] For example, the formation of succinyl-CoA can be coupled to the reduction of NAD+ in the presence of succinyl-CoA synthetase and succinate (B1194679) dehydrogenase.
-
Reaction Mixture: Prepare a reaction mixture containing the buffer, purified MCM apoenzyme, and the substrate.
-
Initiation: Start the reaction by adding a known amount of adenosylcobalamin from each supplier.
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH formation) over time.
-
Calculation: The specific activity of MCM is calculated as the amount of product formed per unit time per milligram of enzyme, and this will be proportional to the concentration of biologically active adenosylcobalamin.
Visualizing Experimental and Biological Pathways
Graphical representations of experimental workflows and biological pathways can significantly enhance understanding.
References
- 1. Delivery of tailor-made cobalamin to methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Alternative Pathways for Radical Dissipation in an Active Site Mutant of B12-dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of Adenosylcobalamin's Role in Propionate Metabolism
This guide provides a detailed comparison of adenosylcobalamin's function within the propionyl-CoA catabolic pathway, focusing on its essential role as a cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MCM). We present experimental data on enzyme kinetics, compare the efficacy of different vitamin B12 forms, and provide detailed protocols for key validation experiments. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research and therapeutic development.
The Propionyl-CoA Catabolic Pathway and the Role of Adenosylcobalamin
The catabolism of propionyl-CoA is a crucial metabolic pathway for the breakdown of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine.[1] The final step of this pathway is the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. This reaction is catalyzed by methylmalonyl-CoA mutase (MCM) and is critically dependent on its cofactor, adenosylcobalamin (AdoCbl), one of the active forms of vitamin B12.[1][2]
Adenosylcobalamin's unique role is to serve as a reversible generator of a 5'-deoxyadenosyl radical.[2] This is achieved through the homolytic cleavage of a weak carbon-cobalt bond, a rare mechanism in biology, which initiates the rearrangement of the carbon skeleton of methylmalonyl-CoA to form succinyl-CoA.[2][3] A deficiency in either the MCM enzyme or the synthesis of adenosylcobalamin disrupts this pathway, leading to the accumulation of toxic upstream metabolites, primarily methylmalonic acid, resulting in the clinical condition known as methylmalonic acidemia (MMA).[4][5]
Comparison of Cobalamin Forms for Methylmalonyl-CoA Mutase Activity
While several forms of vitamin B12 are available for supplementation, only adenosylcobalamin can directly function as the cofactor for methylmalonyl-CoA mutase. Other forms, such as cyanocobalamin (B1173554) (CNCbl), hydroxocobalamin (B81358) (OHCbl), and methylcobalamin (B1676134) (MeCbl), must be intracellularly converted into adenosylcobalamin to support the MCM reaction.[6][7] This metabolic conversion is a multi-step process that is essential for their physiological activity within this specific pathway. Cyanocobalamin, a synthetic form, is particularly inert and does not participate directly as a cofactor.[2]
The table below compares the different forms of cobalamin and their direct applicability to the MCM-catalyzed reaction.
| Feature | Adenosylcobalamin (AdoCbl) | Methylcobalamin (MeCbl) | Hydroxocobalamin (OHCbl) | Cyanocobalamin (CNCbl) |
| Form | Natural, active coenzyme[7] | Natural, active coenzyme[7] | Natural intermediate[7] | Synthetic, stable form[2] |
| Direct Cofactor for MCM | Yes [6] | No[6] | No[7] | No[2] |
| Cellular Location of Primary Function | Mitochondria (MCM)[6] | Cytosol (Methionine Synthase)[6] | Precursor in plasma/cytosol[7] | Precursor in plasma/cytosol[7] |
| Requirement for Intracellular Conversion for MCM Activity | None | Requires conversion to AdoCbl | Requires conversion to AdoCbl | Requires conversion to AdoCbl |
| Efficacy in a Purified MCM Apoenzyme Assay | High | None | None | None |
| Efficacy in Cell-Based Assays (e.g., patient fibroblasts) | High | Dependent on cellular conversion efficiency | Dependent on cellular conversion efficiency | Dependent on cellular conversion efficiency |
Quantitative Analysis: Kinetic Validation of the Adenosylcobalamin-MCM Interaction
The essential role of adenosylcobalamin is quantitatively demonstrated by examining the kinetic parameters of the methylmalonyl-CoA mutase enzyme. Studies on purified human MCM and analyses of patient-derived cells with mutations in the MUT gene reveal a critical dependence on adenosylcobalamin concentration for enzyme activity. Mutations that cause the mut- phenotype of methylmalonic acidemia often result in a drastically reduced affinity of the MCM enzyme for its adenosylcobalamin cofactor, as evidenced by a significantly increased Michaelis constant (Km).
The following table summarizes key kinetic data for wild-type human MCM and the impact of specific mutations.
| Enzyme Form | Km for Adenosylcobalamin (AdoCbl) | Km for Methylmalonyl-CoA | Vmax (Relative to Wild-Type) | Reference |
| Wild-Type Human MUT | ~0.24 - 4.7 nM | ~23 - 76 µM | 100% (~9.06 µmol/min/mg) | [8] |
| Mutant G94V | Increased 40- to 900-fold | Normal | ~18% | [9] |
| Mutant Y231N | Increased 40- to 900-fold | Normal | ~0.2% | [9] |
| Mutant G623R | Increased 40- to 900-fold | Normal | ~1.3% | [9] |
| Mutant G717V | Increased ~400-fold | Normal | ~100% | [9] |
Note: The wide range in reported Km and Vmax values can be attributed to different experimental conditions and assay methods.
These data clearly show that even when a mutation does not affect the maximum catalytic rate (Vmax), a greatly reduced affinity for adenosylcobalamin (increased Km) renders the enzyme dysfunctional at physiological cofactor concentrations.[9] This provides strong quantitative validation for the indispensable role of adenosylcobalamin in the catalytic cycle of MCM.
Experimental Protocols
Validating the role of adenosylcobalamin in the MCM pathway typically involves measuring MCM enzyme activity in biological samples, such as peripheral blood lymphocytes (PBLs) or cultured fibroblasts, from healthy controls and patients with methylmalonic acidemia.[4][5] The most sensitive and specific method currently used is ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify the conversion of methylmalonyl-CoA to succinyl-CoA.[4]
This protocol is adapted from standard methods for isolating mononuclear cells for subsequent enzymatic assays.[10][11][12]
-
Blood Collection: Collect whole blood from subjects in tubes containing an appropriate anticoagulant (e.g., heparin). Maintain samples at room temperature and process within 2-4 hours.
-
Dilution: Dilute the anticoagulated blood 1:1 with a sterile phosphate-buffered saline (PBS) solution.
-
Density Gradient Separation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical centrifuge tube at a 2:1 ratio of blood to medium.
-
Centrifugation: Centrifuge the tubes at 400-500 x g for 30 minutes at room temperature with the brake off.
-
Harvesting: After centrifugation, carefully aspirate the upper plasma layer. Using a sterile pipette, collect the "buffy coat" layer containing the peripheral blood mononuclear cells (PBMCs), which includes lymphocytes, at the plasma-gradient interface.
-
Washing: Transfer the collected cells to a new centrifuge tube. Wash the cells by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes. Discard the supernatant.
-
Final Wash: Repeat the washing step to remove any residual platelets and gradient medium.
-
Cell Preparation: After the final wash, resuspend the cell pellet in a buffer suitable for the MCM assay (e.g., potassium phosphate (B84403) buffer) or for cryopreservation. The isolated cells are now ready for lysis and enzyme activity measurement.
This protocol is a synthesized methodology based on modern, high-precision assays for MCM activity.[4][13][14]
-
Sample Preparation:
-
Resuspend the isolated PBL pellet in a lysis buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic and mitochondrial extract) and determine the total protein concentration.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube. For a final volume of 100 µL, combine:
-
50-100 µg of cell lysate protein.
-
Potassium phosphate buffer (0.1 M, pH 7.4).
-
Adenosylcobalamin (to a final concentration of 25-50 µM to ensure saturation).
-
Initiate the reaction by adding methylmalonyl-CoA (to a final concentration of 0.4 mM).
-
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by adding an equal volume of a quenching solution, such as 10% formic acid or 5% 5-sulfosalicylic acid (SSA).[14]
-
-
UPLC-MS/MS Analysis:
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm).[13]
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate methylmalonyl-CoA from succinyl-CoA.
-
Flow Rate: ~0.3-0.5 mL/min.
-
Column Temperature: 40-45°C.
-
-
Mass Spectrometry (Tandem MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for succinyl-CoA (product) and methylmalonyl-CoA (substrate). A characteristic fragmentation involves the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (mass difference of 507 Da).[13][15]
-
Instrument parameters (e.g., collision energy, cone voltage) should be optimized for maximum sensitivity for each analyte.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of succinyl-CoA.
-
Quantify the amount of succinyl-CoA produced in the enzymatic reaction by interpolating from the standard curve.
-
Calculate the specific activity of MCM as nmol of succinyl-CoA produced per hour per mg of protein.
-
Conclusion
The validation of adenosylcobalamin's role in the propionyl-CoA pathway is unequivocally established through kinetic, cellular, and clinical data. Its function as the direct and indispensable cofactor for methylmalonyl-CoA mutase is highlighted by the severe metabolic consequences of its deficiency and the precise kinetic requirements of the enzyme. While other forms of vitamin B12 can rectify deficiencies in this pathway, their efficacy is indirect and entirely dependent on the cellular machinery that converts them to adenosylcobalamin. The experimental protocols provided herein offer a robust framework for quantitatively assessing this critical metabolic step, which is vital for diagnosing inherited metabolic disorders and for developing targeted therapeutic strategies.
References
- 1. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 2. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Cobalamin coenzyme forms are not likely to be superior to cyano- and hydroxyl-cobalamin in prevention or treatment of cobalamin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Collection, Storage, and Preparation of Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A streamlined proliferation assay using mixed lymphocytes for evaluation of human mesenchymal stem cell immunomodulation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Adenosylcobalamin Analogs for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Adenosylcobalamin (AdoCbl), or coenzyme B12, is a vital cofactor for a unique class of enzymes that catalyze complex rearrangement and elimination reactions. The catalytic cycle of these enzymes is initiated by the homolytic cleavage of the cobalt-carbon (Co-C) bond of AdoCbl, generating a highly reactive 5'-deoxyadenosyl radical.[1][2] To unravel the intricate mechanisms of AdoCbl-dependent enzymes, researchers have synthesized and utilized a variety of AdoCbl analogs. These molecular tools allow for the probing of enzyme-cofactor interactions, the stabilization of reaction intermediates, and the elucidation of the factors influencing Co-C bond activation.
This guide provides a comparative overview of common adenosylcobalamin analogs used in mechanistic studies, supported by experimental data and detailed protocols.
Classes of Adenosylcobalamin Analogs
AdoCbl analogs can be broadly categorized based on the modification of their core structure:
-
Analogs with Modified Nucleoside Ligands: These analogs feature alterations in the base or sugar moiety of the 5'-deoxyadenosyl group.[3][4] Such modifications can impact the binding affinity of the cofactor to the enzyme and the stability of the Co-C bond.
-
Spin-Labeled Analogs: These analogs incorporate a stable radical, such as a nitroxide, into the AdoCbl structure.[5] They are instrumental in detecting and characterizing radical intermediates in enzymatic reactions using techniques like electron spin resonance (ESR) spectroscopy.[5]
-
Analogs with Modified Lower Axial Ligands: In AdoCbl, the lower axial ligand is 5,6-dimethylbenzimidazole (B1208971) (DMB).[6] Analogs with altered lower ligands are used to study how this part of the molecule influences the electronic properties of the cobalt center and the Co-C bond strength.[1]
Comparative Data of Adenosylcobalamin Analogs
The following tables summarize key quantitative data for various AdoCbl analogs, providing a basis for their selection in specific mechanistic studies.
| Analog | Enzyme | Kd (µM) | kcat (s-1) | Relative Activity (%) | Reference |
| Adenosylcobalamin (AdoCbl) | Ribonucleotide Reductase (L. leichmannii) | - | - | 100 | [3] |
| Isoadenosylcobalamin | Ribonucleotide Reductase (L. leichmannii) | - | - | 59 | [3] |
| Nebularylcobalamin | Ribonucleotide Reductase (L. leichmannii) | - | - | 14 | [3] |
| 2'-Deoxyadenosylcobalamin | Ribonucleotide Reductase (L. leichmannii) | - | - | 6 | [3] |
| Tubercidylcobalamin | Ribonucleotide Reductase (L. leichmannii) | - | - | 2 | [3] |
| L-Adenosylcobalamin | Ribonucleotide Reductase (L. leichmannii) | - | - | 1 | [3] |
| Ara-Adenosylcobalamin | Ribonucleotide Reductase (L. leichmannii) | - | - | <1 | [3] |
| Adenosylcobalamin (AdoCbl) | Methylmalonyl-CoA Mutase (Human) | 0.27 ± 0.11 | - | - | [7] |
| Adeninylpentyl-cobalamin | Diol Dehydratase | - | Inactive | - | [2][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of AdoCbl analogs in mechanistic studies.
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Km and kcat) of an AdoCbl-dependent enzyme with a specific analog.
Methodology:
-
Enzyme Purification: Purify the AdoCbl-dependent enzyme of interest to homogeneity using standard chromatographic techniques.
-
Holoenzyme Reconstitution: Incubate the purified apoenzyme with a molar excess of the AdoCbl analog in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) in the dark to prevent photolysis of the Co-C bond.
-
Activity Assay: Initiate the enzymatic reaction by adding the substrate to the reconstituted holoenzyme. Monitor the reaction progress by measuring the formation of the product or the disappearance of the substrate over time using a suitable analytical method (e.g., spectrophotometry, HPLC).
-
Data Analysis: Determine the initial reaction velocities at various substrate concentrations. Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax values. The kcat can be determined from Vmax and the enzyme concentration.
Stopped-Flow Spectroscopy
Objective: To monitor the pre-steady-state kinetics of Co-C bond cleavage.
Methodology:
-
Sample Preparation: Prepare two syringes, one containing the reconstituted holoenzyme (enzyme + AdoCbl analog) and the other containing the substrate.
-
Rapid Mixing: Rapidly mix the contents of the two syringes in a stopped-flow spectrophotometer.
-
Data Acquisition: Monitor the changes in the UV-visible spectrum of the cobalamin cofactor over time. The cleavage of the Co-C bond results in the formation of cob(II)alamin, which has a distinct absorption spectrum from AdoCbl.[2]
-
Data Analysis: Analyze the kinetic traces to determine the rate constants for the elementary steps of the reaction, including Co-C bond homolysis.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.
References
- 1. SPECTROSCOPIC AND COMPUTATIONAL INVESTIGATION OF ADENOSYLCOBALAMIN-DEPENDENT ENZYMES AND A MEMBRANE-BOUND FATTY ACID DESATURASE - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 2. Adenosylcobalamin enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of adenosylcobalamin-dependent ribonucleotide reduction by the use of analogs of the coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The synthesis and properties of four spin-labeled analogs of adenosylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Naturally occurring cobalamin (B12) analogs can function as cofactors for human methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Adenosylcobalamin and Its Inactive Isomers for Researchers
For Immediate Release
This guide provides a comprehensive structural and functional comparison of the biologically active coenzyme B12, adenosylcobalamin (AdoCbl), and its inactive or less active isomers. Aimed at researchers, scientists, and drug development professionals, this document outlines the key structural differences that lead to variations in biological activity, supported by experimental data from spectroscopic and kinetic analyses. Detailed experimental protocols are provided to enable replication and further investigation.
Introduction: The Significance of Adenosylcobalamin Isomerism
Adenosylcobalamin, the mitochondrial form of vitamin B12, is a crucial cofactor for enzymes such as methylmalonyl-CoA mutase, which plays a vital role in human metabolism. The biological activity of AdoCbl is intrinsically linked to its unique structure, particularly the bond between the cobalt atom and the 5'-deoxyadenosyl group. Isomers of AdoCbl, where the spatial arrangement of atoms is altered, can exhibit significantly reduced or no biological activity. Understanding these structural nuances is paramount for enzymology, drug design, and the development of B12 analogs. This guide focuses on the comparison between AdoCbl and its well-characterized, yet less active structural isomer, 3-isoadenosylcobalamin.
Structural Comparison: Adenosylcobalamin vs. 3-Isoadenosylcobalamin
The primary structural difference between adenosylcobalamin and its 3-iso isomer lies in the attachment point of the deoxyadenosine (B7792050) moiety to the purine (B94841) base. In the active adenosylcobalamin, the ribose sugar is attached to the N9 position of the adenine (B156593) base. In the inactive isomer, 3-isoadenosylcobalamin, the attachment is at the N3 position. This seemingly minor change has profound implications for the molecule's conformation and its interaction with enzymes.
dot
Comparative Proteomics of Mammalian Cells Cultured with Different Cobalamins: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the proteomic landscapes of mammalian cells cultured with distinct forms of cobalamin (Vitamin B12), namely methylcobalamin (B1676134) (MeCbl), adenosylcobalamin (AdoCbl), and cyanocobalamin (B1173554) (CNCbl). This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of Vitamin B12 and its therapeutic applications. The content herein is based on established proteomic methodologies and known metabolic pathways of cobalamins.
Introduction
Vitamin B12 is a vital micronutrient that functions as a cofactor for two key enzymes in mammals: methionine synthase (MTR) and methylmalonyl-CoA mutase (MUT). The two active forms of cobalamin are methylcobalamin (MeCbl), utilized by MTR in the cytoplasm for the methionine cycle, and adenosylcobalamin (AdoCbl), used by MUT in the mitochondria for the catabolism of certain amino acids and fatty acids. Cyanocobalamin (CNCbl) is a synthetic and stable form of Vitamin B12 commonly used in supplements, which the body must convert into the active forms. Understanding how these different forms of cobalamin impact the cellular proteome is crucial for elucidating their distinct physiological roles and therapeutic potentials.
This guide outlines a comprehensive experimental framework for the comparative proteomic analysis of cells grown with MeCbl, AdoCbl, and CNCbl. It includes detailed experimental protocols, illustrative quantitative data, and visualizations of the experimental workflow and relevant metabolic pathways.
Experimental Protocols
A robust methodology is essential for a reliable comparative proteomic study. The following protocols describe a standard workflow using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative proteomics.
Cell Culture and SILAC Labeling
-
Cell Line: Chinese Hamster Ovary (CHO) cells are a suitable model due to their widespread use in biopharmaceutical production and well-characterized genome and proteome.[1][2][3]
-
Culture Media: Cells are cultured in a custom SILAC Dulbecco's Modified Eagle's Medium (DMEM) lacking L-lysine and L-arginine.
-
Isotope Labeling: Three cell populations are cultured for at least five passages to ensure complete incorporation of the stable isotopes:
-
"Light" Population: Standard DMEM with normal L-lysine and L-arginine.
-
"Medium" Population: DMEM supplemented with "medium-heavy" isotopes of L-lysine (+4 Da) and L-arginine (+6 Da).
-
"Heavy" Population: DMEM supplemented with "heavy" isotopes of L-lysine (+8 Da) and L-arginine (+10 Da).
-
-
Cobalamin Treatment: Following complete SILAC labeling, the "light," "medium," and "heavy" cell populations are treated with equimolar concentrations of CNCbl, MeCbl, and AdoCbl, respectively, for a defined period (e.g., 24-48 hours). A control group with no added cobalamin should also be included.
Protein Extraction and Digestion
-
Cell Lysis: Cells from each condition are harvested, washed with PBS, and lysed in a buffer containing urea (B33335) and protease inhibitors.
-
Protein Quantification: Protein concentration in each lysate is determined using a Bradford or BCA assay.
-
Protein Digestion: Equal amounts of protein from the "light," "medium," and "heavy" lysates are combined. The protein mixture is then reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and digested with trypsin overnight at 37°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Fractionation: The resulting peptide mixture is fractionated using strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction is analyzed on a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system. The mass spectrometer is operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.
Data Analysis
-
Protein Identification and Quantification: The raw MS data is processed using software such as MaxQuant. Peptides are identified by searching against a relevant protein database (e.g., Cricetulus griseus for CHO cells). The relative abundance of proteins across the different conditions is determined from the intensity ratios of the "light," "medium," and "heavy" peptide pairs.
-
Bioinformatics Analysis: Differentially expressed proteins are subjected to functional annotation and pathway analysis using tools like DAVID, STRING, or Ingenuity Pathway Analysis to identify enriched biological processes and signaling pathways.
Quantitative Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of a comparative proteomic analysis.
Table 1: Hypothetical Relative Abundance of Key Cobalamin-Dependent Enzymes
| Protein | Gene | Cellular Location | Function | Relative Abundance (MeCbl vs. Control) | Relative Abundance (AdoCbl vs. Control) | Relative Abundance (CNCbl vs. Control) |
| Methionine Synthase | MTR | Cytoplasm | Methionine synthesis | 1.5 | 1.1 | 1.3 |
| Methylmalonyl-CoA Mutase | MUT | Mitochondria | Fatty acid & amino acid catabolism | 1.1 | 1.8 | 1.4 |
Table 2: Hypothetical Differentially Expressed Proteins in Key Pathways
| Protein | Gene | Pathway | Function | Fold Change (MeCbl vs. AdoCbl) |
| CTH | CTH | One-Carbon Metabolism | Cysteine metabolism | 1.3 |
| MTHFD1 | MTHFD1 | One-Carbon Metabolism | Folate metabolism | 1.2 |
| ACAT1 | ACAT1 | Fatty Acid Metabolism | Ketone body metabolism | -1.4 |
| HMGCS2 | HMGCS2 | Fatty Acid Metabolism | Ketone body synthesis | -1.6 |
| SOD2 | SOD2 | Oxidative Stress | Superoxide dismutase | 1.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative proteomics.
Cobalamin Metabolic Pathways
Caption: Simplified cobalamin metabolic pathways in mammalian cells.
Discussion of Expected Proteomic Changes
Based on the distinct roles of MeCbl and AdoCbl, we can hypothesize the following proteomic alterations:
-
Methylcobalamin (MeCbl): Cells treated with MeCbl are expected to show upregulation of proteins involved in the methionine cycle and folate metabolism . This includes enzymes responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor, potentially impacting epigenetic modifications and neurotransmitter synthesis. Consequently, proteins related to DNA methylation, histone modification, and creatine (B1669601) synthesis may be affected.
-
Adenosylcobalamin (AdoCbl): AdoCbl supplementation is anticipated to primarily affect mitochondrial protein expression. We expect to see changes in proteins related to the TCA cycle , fatty acid oxidation , and the catabolism of branched-chain amino acids. Upregulation of MUT and downstream enzymes of the TCA cycle would be a key indicator of AdoCbl's specific metabolic impact.
-
Cyanocobalamin (CNCbl): As a precursor, CNCbl's effect on the proteome is likely to be a combination of both MeCbl and AdoCbl's effects, depending on the cell's metabolic state and its efficiency in converting CNCbl to the active coenzymes. Comparative analysis will be crucial to determine if CNCbl supplementation favors one pathway over the other or if it results in a distinct proteomic signature.
Conclusion
A comparative proteomic analysis of cells cultured with different forms of cobalamin is a powerful approach to dissect their specific cellular functions. The methodologies outlined in this guide provide a framework for conducting such a study. The anticipated results will offer valuable insights into the distinct metabolic roles of methylcobalamin and adenosylcobalamin, which could inform the development of more targeted therapeutic strategies for a range of metabolic and neurological disorders. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Proteomic Analysis of Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic differences in recombinant CHO cells producing two similar antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Proteomic Analysis of Three Chinese Hamster Ovary (CHO) Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Adenosylcobalamin Binding Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding specificity of adenosylcobalamin (AdoCbl) to its target proteins is paramount for elucidating biological mechanisms and developing targeted therapeutics. This guide provides a comparative overview of key experimental methods used to validate this specificity, complete with detailed protocols, quantitative data, and workflow visualizations.
Adenosylcobalamin, a biologically active form of vitamin B12, is a crucial cofactor for a variety of enzymes involved in critical metabolic pathways. The precise and specific binding of AdoCbl to its cognate proteins is essential for their function. Validating this specificity ensures that the observed biological effects are indeed due to the intended protein-ligand interaction and not off-target effects. This guide explores several robust methods for assessing the binding affinity and specificity of AdoCbl-binding proteins.
Comparative Analysis of Binding Affinity
The specificity of an AdoCbl-binding protein is often quantified by comparing its binding affinity for AdoCbl to that of other cobalamin analogues, such as cyanocobalamin (B1173554) (CNCbl), hydroxocobalamin (B81358) (OHCbl), and methylcobalamin (B1676134) (MeCbl). A significantly higher affinity for AdoCbl indicates high specificity. The following table summarizes key binding parameters for various AdoCbl-protein interactions determined by different techniques.
| Protein/RNA | Ligand | Method | Dissociation Constant (KD) | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Reference |
| E. coli btuB Riboswitch | Adenosylcobalamin | SPR | Not Reported | Not Reported | Not Reported | [1] |
| M. tuberculosis ATR | Adenosylcobalamin | UV-Vis Titration | 0.92 ± 0.1 µM | Not Reported | Not Reported | |
| M. tuberculosis ATR | Adenosylcobalamin | ITC | 1.27 ± 0.45 µM | Not Reported | Not Reported | [2] |
| CarH | Adenosylcobalamin | ITC | 824 ± 240 nM | Not Reported | Not Reported | [3] |
| Human Transcobalamin | Cyanocobalamin | SPR | 20 pM | 3 x 107 | 6 x 10-4 | [4] |
| Glutamate Mutase (MutS) | Adenosylcobalamin | Fluorescence Spectroscopy | Apparent Kd increased ~50-fold with His16 mutation | Not Reported | Not Reported | |
| E. coli btuB RNA | Adenosylcobalamin | Toe-printing Assay | ~0.3 µM (half-maximal inhibition) | Not Reported | Not Reported | [5] |
Key Experimental Methodologies
This section details the protocols for the most common and effective methods for validating the specificity of AdoCbl binding proteins.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.[6] It provides kinetic data on the association and dissociation of the ligand (analyte) with the protein (ligand) immobilized on a sensor chip.[7]
Experimental Protocol:
-
Immobilization of the AdoCbl-Binding Protein:
-
The purified AdoCbl-binding protein is covalently immobilized on a sensor chip surface, commonly through amine coupling.[7]
-
A control flow cell with an unrelated immobilized protein or a deactivated surface is used to subtract non-specific binding signals.
-
-
Analyte Preparation:
-
Solutions of AdoCbl and other cobalamin analogues (e.g., CNCbl, MeCbl) are prepared in a suitable running buffer at a range of concentrations.
-
-
Binding Analysis:
-
Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd/ka.
-
A significantly lower KD for AdoCbl compared to other cobalamins indicates high specificity.
-
Figure 1. Workflow for SPR analysis of AdoCbl binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10]
Experimental Protocol:
-
Sample Preparation:
-
The purified AdoCbl-binding protein is placed in the sample cell of the calorimeter.
-
A solution of AdoCbl or a cobalamin analogue is loaded into the injection syringe.
-
Crucially, both the protein and ligand solutions must be in identical, degassed buffer to minimize heats of dilution.[11]
-
-
Titration:
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the KD, n, and ΔH.
-
The change in Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.
-
By comparing the KD values obtained for AdoCbl and its analogues, the specificity of the protein can be determined.
-
Figure 2. Workflow for ITC analysis of AdoCbl binding.
UV-Visible Spectroscopy
This method relies on changes in the UV-Visible absorption spectrum of AdoCbl upon binding to a protein. It is particularly useful for cobalamin-binding proteins as the corrin (B1236194) ring of cobalamins has distinct spectral properties.
Experimental Protocol:
-
Sample Preparation:
-
A solution of AdoCbl with a known concentration is prepared in a suitable buffer.
-
A concentrated stock solution of the purified AdoCbl-binding protein is also prepared.
-
-
Spectroscopic Titration:
-
The initial UV-Visible spectrum of the AdoCbl solution is recorded.
-
Aliquots of the protein solution are incrementally added to the AdoCbl solution.
-
After each addition and a brief incubation period to reach equilibrium, the UV-Visible spectrum is recorded.
-
-
Data Analysis:
-
The change in absorbance at a specific wavelength (e.g., the Soret band around 350-450 nm or the Q-band around 525 nm) is plotted against the protein concentration.
-
The resulting binding curve is fitted to a suitable binding equation (e.g., a single-site binding model) to determine the dissociation constant (KD).[2]
-
The experiment is repeated with other cobalamin analogues to compare their binding affinities.
-
Competitive Binding Assays
Competitive binding assays are used to determine the specificity of a protein for AdoCbl in the presence of competing ligands. A common format involves a labeled (e.g., radioactive or fluorescent) AdoCbl analogue.
Experimental Protocol:
-
Assay Setup:
-
A fixed concentration of the AdoCbl-binding protein and a labeled AdoCbl analogue are incubated together.
-
Increasing concentrations of unlabeled "competitor" ligands (AdoCbl, CNCbl, MeCbl, etc.) are added to the mixture.
-
-
Incubation and Separation:
-
The mixtures are incubated to allow binding to reach equilibrium.
-
A method is used to separate the protein-bound labeled ligand from the free labeled ligand (e.g., charcoal adsorption, size-exclusion chromatography, or filter binding).
-
-
Detection and Analysis:
-
The amount of bound labeled ligand is quantified.
-
The data is plotted as the percentage of bound labeled ligand versus the concentration of the competitor ligand.
-
The concentration of the competitor ligand that displaces 50% of the bound labeled ligand (the IC50 value) is determined.
-
A lower IC50 for AdoCbl compared to other cobalamins indicates a higher binding affinity and thus greater specificity.
-
Signaling and Regulatory Pathways Involving AdoCbl
In many bacteria, the intracellular concentration of AdoCbl is tightly regulated. AdoCbl itself can act as a signaling molecule, directly binding to RNA regulatory elements called riboswitches located in the 5'-untranslated regions of genes involved in cobalamin biosynthesis and transport.[2] This binding induces a conformational change in the RNA, leading to premature transcription termination or inhibition of translation initiation, thus downregulating the expression of these genes when AdoCbl levels are sufficient.
Figure 3. AdoCbl-mediated riboswitch regulation.
Conclusion
The choice of method for validating the specificity of an AdoCbl-binding protein depends on the specific research question, the available instrumentation, and the properties of the protein itself. SPR and ITC are powerful, label-free techniques that provide detailed kinetic and thermodynamic data, respectively. Spectroscopic methods offer a simpler approach if a distinct spectral change occurs upon binding. Competitive binding assays are particularly well-suited for directly comparing the relative affinities of multiple ligands. For a comprehensive understanding of an AdoCbl-binding protein's specificity, employing a combination of these methods is often the most effective strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of the vitamin B12 metabolism and transport in bacteria by a conserved RNA structural element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Equilibrium and kinetic analyses of the interactions between vitamin B(12) binding proteins and cobalamins by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. An Adenosylcobalamin Specific Whole-Cell Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. tainstruments.com [tainstruments.com]
- 13. Photolysis of Adenosylcobalamin and Radical Pair Recombination in Ethanolamine Ammonia-Lyase Probed on the Micro- to Millisecond Time Scale by using Time-Resolved Optical Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Adenosylcobalamin
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Adenosylcobalamin (also known as Coenzyme B12 or Cobamamide). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory adherence in a laboratory setting.
Immediate Safety and Hazard Assessment
Adenosylcobalamin is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) or OSHA's Hazard Communication Standard.[1] However, it is crucial to follow standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the chemical.[2]
-
Spill Management: In case of a spill, avoid generating dust.[3] Use dry clean-up procedures, such as sweeping or vacuuming, and place the material into a suitable, labeled container for disposal.[1][4][5]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or surface and ground water.[6]
Adenosylcobalamin Waste Characterization Summary
For easy reference, the table below summarizes key data points relevant to the handling and disposal of Adenosylcobalamin.
| Characteristic | Summary | Citations |
| Hazard Classification | Not considered a dangerous substance or mixture according to GHS and OSHA 29 CFR 1910.1200. No hazard pictograms or signal words are required. | [1] |
| Environmental Hazards | Not classified as environmentally hazardous. However, entry into drains and waterways should be prevented. | [6] |
| Transport Information | Not regulated for transport under DOT, IATA, or IMDG classifications. | [3][6] |
| Special Precautions | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation.[1][2] Wash hands thoroughly after handling.[3] | [1][2][3] |
| Incompatibilities | Store away from incompatible materials such as strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[3][7] | [3][7] |
Step-by-Step Disposal Protocol
The primary principle for chemical waste disposal is to ensure that all local, state, and federal regulations are strictly followed.[5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[4]
-
Confirm Non-Hazardous Status: Based on available Safety Data Sheets (SDS), pure Adenosylcobalamin is not typically classified as regulated hazardous waste.[1][8]
-
Check for Contamination: Assess if the Adenosylcobalamin waste is mixed with any other solvents, reagents, or hazardous materials. If it is contaminated with a hazardous substance, the entire mixture must be treated and disposed of as hazardous waste, following your institution's specific guidelines for that waste category.
-
Segregate Waste: Keep unadulterated Adenosylcobalamin waste separate from other chemical waste streams to avoid cross-contamination and simplify disposal.
-
Select a Container: Place the solid Adenosylcobalamin waste into a suitable, sealable container.[3] A polyethylene (B3416737) or polypropylene (B1209903) container is recommended.[3] Ensure the container is clean, dry, and free from leaks.[3]
-
Label the Container: Clearly label the container with its contents ("Adenosylcobalamin Waste" or "Cobamamide Waste") and any other information required by your institution's Environmental Health and Safety (EH&S) department. Accurate labeling is critical for safe management and disposal.[9]
-
Seal the Container: Keep the waste container securely sealed when not in use.[3]
Consult your institution's waste management policies to determine the appropriate disposal route. The logical workflow for this decision process is outlined in the diagram below.
-
For Small Quantities: Some regulations may permit smaller quantities of non-hazardous chemicals to be disposed of with regular laboratory or household waste.[6] Always verify this with your institution's EH&S office before proceeding.
-
For Larger Quantities or Institutional Policy:
-
Arrange for pickup through your institution's chemical waste management service. This is the most prudent and recommended course of action.
-
If direct disposal is permitted, other options may include burial in a licensed landfill or incineration.[3] These methods must be performed by a licensed Waste Management Authority.[3][5]
-
Never pour Adenosylcobalamin down the drain. [6]
-
-
Minor Spills (Dry):
-
Container Decontamination:
Adenosylcobalamin Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Adenosylcobalamin waste in a laboratory setting.
Caption: Workflow for Adenosylcobalamin Disposal Decision-Making.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. echemi.com [echemi.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. tersusenv.com [tersusenv.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nems.nih.gov [nems.nih.gov]
- 12. beckmancoulter.com [beckmancoulter.com]
Safeguarding Your Research: Personal Protective Equipment for Handling Adenosylcobalamin
Essential safety protocols for researchers, scientists, and drug development professionals handling Adenosylcobalamin.
Adenosylcobalamin, a biologically active form of vitamin B12, is a crucial coenzyme in various metabolic processes. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is paramount to ensure personnel safety and prevent contamination.[1][2] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans for Adenosylcobalamin.
Personal Protective Equipment (PPE) Recommendations
Proper PPE is the first line of defense against potential laboratory hazards such as spills and inhalation of fine powders. For handling Adenosylcobalamin, the following PPE is recommended, aligning with standard practices for non-hazardous chemical compounds.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Nitrile Gloves | Provides a sufficient barrier against accidental skin contact.[1][2] Should be disposed of after use or when contaminated. |
| Body | Laboratory Coat | Protects clothing and skin from potential spills and contamination. Should be fully buttoned. |
| Eyes | Safety Glasses with Side Shields | Shields eyes from airborne particles and accidental splashes. |
| Feet | Closed-Toe Shoes | Protects feet from spills and falling objects. |
| Respiratory | Not Generally Required | Use in a well-ventilated area.[1] If significant dust is expected, a dust mask (e.g., N95) may be used. |
Operational Plan: Handling Adenosylcobalamin
Adherence to a systematic workflow minimizes risks and ensures the integrity of the compound.
1. Preparation:
-
Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
2. Weighing and Aliquoting:
-
Handle Adenosylcobalamin in a well-ventilated area to avoid inhalation of any fine dust.[1]
-
Use a chemical spatula or other appropriate tools to transfer the powder. Avoid creating dust clouds.
-
If the compound is being dissolved, add the solvent slowly to the solid to prevent splashing.
3. Post-Handling:
-
Securely close the primary container of Adenosylcobalamin.
-
Clean all tools and the work surface thoroughly.
-
Remove gloves and lab coat before leaving the laboratory area to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Unused Compound: Dispose of unused or waste Adenosylcobalamin in accordance with local, state, and federal regulations. For smaller quantities, this may involve disposal with household waste, but it is critical to confirm institutional guidelines.[2]
-
Contaminated Materials: All disposable items that have come into contact with Adenosylcobalamin, such as gloves, weighing papers, and pipette tips, should be collected in a designated chemical waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. Once clean, the container can be disposed of as non-hazardous waste.
Visual Workflow for Handling and Disposal
The following diagram illustrates the standard procedure for safely handling and disposing of Adenosylcobalamin in a laboratory setting.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
